Bunavail
Description
Properties
CAS No. |
352020-56-5 |
|---|---|
Molecular Formula |
C48H62N2O8 |
Molecular Weight |
795 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1 |
InChI Key |
SFNLWIKOKQVFPB-KZCPYJDTSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Other CAS No. |
352020-56-5 |
Synonyms |
Buprenorphine Naloxone Buprenorphine Naloxone Combination Buprenorphine Naloxone Drug Combination Buprenorphine, Naloxone Drug Combination Buprenorphine-Naloxone buprenorphine-naloxone combination Buprenorphine-Naloxone Drug Combination Combination, Buprenorphine-Naloxone Combination, Buprenorphine-Naloxone Drug Drug Combination, Buprenorphine-Naloxone Naloxone, Buprenorphine suboxone |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bunavail®, a buccal film formulation containing buprenorphine and naloxone for the treatment of opioid dependence. The guide delves into the molecular interactions, signaling pathways, and pharmacokinetic properties that define its therapeutic effects and safety profile.
Introduction: A Dual-Action Approach to Opioid Dependence
This compound® is a combination product designed to address the complexities of opioid use disorder. It leverages the unique pharmacological properties of its two active ingredients: buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, and naloxone, a potent antagonist at the mu-opioid receptor.[1][2] The formulation as a buccal film allows for efficient transmucosal drug delivery, which influences its pharmacokinetic profile and clinical utility.[3]
The core principle behind this compound® is to provide sufficient mu-opioid agonism to alleviate withdrawal symptoms and cravings in individuals with opioid dependence, while simultaneously incorporating a mechanism to deter misuse, particularly via intravenous administration.
Molecular Mechanism of Action: Receptor Interactions and Signaling
The pharmacological effects of this compound® are a direct result of the interactions of buprenorphine and naloxone with the body's endogenous opioid system, primarily the mu (µ) and kappa (κ) opioid receptors.
Buprenorphine: A High-Affinity Partial Mu-Opioid Agonist and Kappa-Opioid Antagonist
Buprenorphine's distinct clinical profile stems from its unique interaction with opioid receptors:
-
Partial Agonism at the Mu-Opioid Receptor (MOR): Buprenorphine binds to the MOR with high affinity, displacing other opioids like heroin or morphine.[4] However, it possesses lower intrinsic activity compared to full agonists. This means that while it activates the receptor to produce opioid effects, it does so to a lesser degree, resulting in a "ceiling effect" on respiratory depression, a major risk associated with full opioid agonists.[4] This property enhances its safety profile. At a molecular level, buprenorphine's partial agonism is thought to be related to its unique chemical structure, which leads to a distinct conformational change in the MOR upon binding, resulting in a submaximal activation of intracellular signaling pathways compared to full agonists.[5]
-
Antagonism at the Kappa-Opioid Receptor (KOR): Buprenorphine also acts as an antagonist at the KOR.[6][7] The kappa-opioid system is implicated in the negative affective states associated with opioid withdrawal, such as dysphoria and stress. By blocking this receptor, buprenorphine may help to alleviate these aversive symptoms, further contributing to its therapeutic efficacy in opioid dependence.[7]
Naloxone: A Mu-Opioid Receptor Antagonist for Misuse Deterrence
Naloxone is a competitive antagonist at the MOR with a high affinity.[8][9] When this compound® is used as directed (buccally), naloxone has very low bioavailability due to extensive first-pass metabolism in the liver.[1] Consequently, it exerts minimal to no clinical effect.
However, if the buccal film is dissolved and injected, naloxone's bioavailability increases significantly. In an individual physically dependent on opioids, the systemically available naloxone will rapidly displace full opioid agonists from the MOR, precipitating an acute and unpleasant withdrawal syndrome.[1] This mechanism is a key feature designed to deter the misuse of this compound® by injection.
Quantitative Pharmacology
The interactions of buprenorphine and naloxone with opioid receptors can be quantified through various pharmacological parameters.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| Buprenorphine | Mu (µ) | 0.2[10] |
| Kappa (κ) | 0.072[9] | |
| Naloxone | Mu (µ) | 2.3[10] |
| Kappa (κ) | 11.4[9] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at Opioid Receptors
| Compound | Receptor | Functional Activity | Parameter | Value |
| Buprenorphine | Mu (µ) | Partial Agonist | % Stimulation ([³⁵S]GTPγS) | 37.6 ± 3.4%[11] |
| Kappa (κ) | Antagonist | Antagonist Ki [nM] | 0.072[9] | |
| Naloxone | Mu (µ) | Antagonist | pA2 | ~8.37[12] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
Pharmacokinetics of this compound® Buccal Film
The buccal film formulation of this compound® provides a distinct pharmacokinetic profile compared to sublingual or oral administration routes.
Table 3: Pharmacokinetic Parameters of Buprenorphine and Naloxone after this compound® Administration
| Parameter | Buprenorphine | Naloxone |
| Tmax (median) | 2.5 hours | 1.5 hours |
| Half-life (t½) | 24-42 hours[3] | 1.2-11.6 hours |
| Bioavailability | Higher than sublingual tablets | Very low via buccal route |
Data compiled from this compound® prescribing information and related pharmacokinetic studies. A 4.2 mg/0.7 mg this compound® buccal film provides equivalent buprenorphine exposure to an 8 mg/2 mg buprenorphine/naloxone sublingual tablet.[2][13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical framework behind the therapeutic design of this compound®.
References
- 1. Buprenorphine/naloxone (this compound, Suboxone) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 2. drugs.com [drugs.com]
- 3. This compound | Pharmacology Mentor [pharmacologymentor.com]
- 4. Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioDelivery Sciences Receives FDA Approval for this compound™ (buprenorphine and naloxone) Buccal Film for the Maintenance Treatment of Opioid Dependence [prnewswire.com]
- 6. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring naloxone antagonism of discriminative opioid stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 11. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Buccal Absorption Pathways of Buprenorphine and Naloxone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the buccal absorption of buprenorphine and naloxone. It delves into the physicochemical properties of these drugs, the physiological landscape of the buccal mucosa, and the mechanisms of drug transport. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to support research and development in the field of transmucosal drug delivery.
Introduction to Buccal Drug Delivery
The buccal mucosa, the lining of the inside of the cheek, presents an attractive alternative to oral administration for systemic drug delivery.[1] This route bypasses the gastrointestinal tract, thereby avoiding enzymatic degradation and first-pass metabolism in the liver.[2] The buccal mucosa is a relatively immobile area with a rich blood supply, making it suitable for sustained-release drug delivery systems.[3]
Buprenorphine, a potent opioid analgesic, and naloxone, an opioid antagonist, are often co-formulated for the treatment of opioid use disorder.[4] Due to extensive first-pass metabolism, the oral bioavailability of both drugs is low.[5][6] Buccal and sublingual formulations are therefore the preferred routes of administration to achieve therapeutic plasma concentrations.[7][8]
Anatomy and Physiology of the Buccal Mucosa
The buccal mucosa is a stratified squamous, non-keratinized epithelium with a thickness of approximately 500–800 µm.[9] It is composed of three main layers:
-
Epithelium: The outermost protective layer, which is the primary barrier to drug absorption.[2]
-
Basement Membrane: A thin layer that separates the epithelium from the underlying connective tissue.
-
Lamina Propria and Submucosa: These deeper layers contain a rich network of blood capillaries and lymphatic vessels, which facilitate the entry of absorbed drugs into the systemic circulation.[3]
The rich vascularization of the buccal mucosa ensures that once a drug permeates the epithelium, it is rapidly absorbed into the bloodstream, maintaining a steep concentration gradient that drives further absorption.[9]
Physicochemical Properties of Buprenorphine and Naloxone
The efficiency of buccal absorption is largely dictated by the physicochemical properties of the drug, particularly its lipophilicity, molecular weight, and ionization state at the pH of the oral cavity (typically 6.2 to 7.6).
Table 1: Physicochemical Properties of Buprenorphine and Naloxone
| Property | Buprenorphine | Naloxone |
| Molecular Weight | 467.64 g/mol | 327.37 g/mol |
| pKa | 8.24, 10.0 | 7.94 |
| Log P (octanol/water) | 4.98 | 2.09 |
| Water Solubility | Sparingly soluble | Soluble |
| Nature | Lipophilic, weakly basic | Less lipophilic than buprenorphine, weakly basic |
Data sourced from various publications.
Buprenorphine's high lipophilicity (Log P of 4.98) favors its transport across the lipid-rich buccal epithelium via the transcellular pathway.[10] In contrast, naloxone is less lipophilic, which contributes to its generally lower absorption through the buccal mucosa.[6]
Mechanisms of Buccal Absorption
The primary mechanism for the absorption of most drugs, including buprenorphine and naloxone, across the buccal mucosa is passive diffusion .[1][11] This process does not require energy and is driven by the concentration gradient of the drug between the oral cavity and the underlying blood vessels. Passive diffusion occurs via two main routes:
-
Transcellular (Lipoidal) Pathway: Lipophilic drugs like buprenorphine can partition into and diffuse across the lipid cell membranes of the epithelial cells.[12]
-
Paracellular (Aqueous) Pathway: Small, water-soluble molecules can pass through the tight junctions between the epithelial cells.[12]
Given the lipophilic nature of buprenorphine, the transcellular pathway is its predominant route of absorption. For the less lipophilic naloxone, both pathways may play a role, although its overall permeation is limited. There is no significant evidence to suggest that carrier-mediated transport or other active signaling pathways are involved in the buccal absorption of buprenorphine and naloxone.[1]
Quantitative Permeability and Pharmacokinetic Data
The following tables summarize key quantitative data from various in vitro, ex vivo, and in vivo studies.
In Vitro/Ex Vivo Permeability Data
Table 2: Permeability Coefficients and Diffusion Parameters
| Drug | Model System | Parameter | Value |
| Naloxone | Sublingual (HO-1-u-1) In Vitro Tissue Model | Apparent Permeability (Papp) | 6.21 ± 2.60 × 10⁻⁵ cm/s[2][3][9] |
| Naltrexone * | Reconstituted Human Oral Epithelium (in vitro) | Flux (Js) | Varies with concentration |
| Permeability Coefficient (Kp) | Varies with concentration | ||
| Porcine Buccal Mucosa (ex vivo) | Flux (Js) | Consistent with in vitro data[12] | |
| Permeability Coefficient (Kp) | Consistent with in vitro data[12] | ||
| Buprenorphine | Buccal (EpiOral™) In Vitro Tissue Model (PBPK Modeling) | Diffusion Coefficient (Dm) | 1.75 x 10⁻⁷ cm²/s |
*Naltrexone is a structurally similar opioid antagonist to naloxone and its permeability data provides a relevant surrogate.
In Vivo Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of Buprenorphine and Naloxone after Buccal and Sublingual Administration
| Drug | Route | Formulation | Dose (Bup/Nal) | Cmax (ng/mL) | Tmax (hours) | Absolute Bioavailability (%) |
| Buprenorphine | Buccal | Film | 4.2 mg / 0.7 mg | ~3.4 | 2.5 - 3.0 | 46 - 51 |
| Sublingual | Tablet | 8 mg / 2 mg | ~3.0 | 1.0 | ~30 - 55 | |
| Naloxone | Sublingual | Tablet/Film | Varies | Low/Undetectable | ~0.5 | < 10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data compiled from multiple sources.
Experimental Protocols for Buccal Permeation Studies
The following sections detail generalized methodologies for conducting in vitro and ex vivo buccal permeation studies.
Ex Vivo Permeation Study Using Porcine Buccal Mucosa
This protocol is based on the widely used Franz diffusion cell method with porcine buccal mucosa, which is considered a good model for human buccal tissue due to its histological similarities.[1]
Objective: To determine the flux and permeability coefficient of a drug across porcine buccal mucosa.
Materials:
-
Franz diffusion cells
-
Porcine buccal mucosa (obtained from a local abattoir, used fresh or properly stored)
-
Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)
-
Test drug solution (dissolved in a relevant vehicle, e.g., artificial saliva at pH 6.7)[2][3]
-
Analytical instrumentation (e.g., HPLC with UV or MS detector)[11]
-
Water bath with magnetic stirrers
Methodology:
-
Tissue Preparation:
-
Excise the buccal mucosa from the porcine cheek.
-
Carefully remove any underlying connective and adipose tissue.
-
Cut the mucosa into sections of appropriate size to fit the Franz diffusion cells. The recommended thickness is approximately 500 µm.[2]
-
Store the prepared tissue in cold Krebs-Ringer buffer until use.
-
-
Franz Diffusion Cell Setup:
-
Mount the section of porcine buccal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) Krebs-Ringer buffer. Ensure no air bubbles are trapped beneath the tissue.
-
Place the diffusion cells in a water bath maintained at 37°C and allow the buffer in the receptor chamber to be stirred continuously with a magnetic stir bar.
-
Allow the tissue to equilibrate for approximately 30 minutes.
-
-
Permeation Experiment:
-
After equilibration, remove the buffer from the donor chamber.
-
Add a precise volume of the test drug solution to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated the mucosa.[11]
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
-
The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp, in cm/h) is calculated using the following equation:
-
Kp = Jss / Cd
-
where Cd is the initial concentration of the drug in the donor chamber.
-
-
The lag time (tL) is determined by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Porcine buccal mucosa as an in vitro model: relative contribution of epithelium and connective tissue as permeability barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Mucosa Models to Evaluate Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transdermal delivery of buprenorphine through cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ciencia.ucp.pt [ciencia.ucp.pt]
- 8. simulations-plus.com [simulations-plus.com]
- 9. mdpi.com [mdpi.com]
- 10. Ex Vivo Permeability Characteristics of Porcine Buccal Mucosa to Drugs with Various Polarity -Journal of Pharmaceutical Investigation | Korea Science [koreascience.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunavail® was a brand-name mucoadhesive buccal film containing buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, indicated for the maintenance treatment of opioid dependence.[1][2][3] This product utilized the BioErodible MucoAdhesive (BEMA®) drug delivery technology, which allows for the efficient delivery of active pharmaceutical ingredients (APIs) through the buccal mucosa.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of the this compound mucoadhesive film, designed to inform researchers, scientists, and drug development professionals. It is important to note that while this compound has been discontinued, the principles of its formulation and delivery system remain relevant for the development of future mucoadhesive drug products.[6]
Composition and Formulation
This compound was a bilayered, rectangular film designed for buccal application.[7][8] The formulation was meticulously designed to ensure unidirectional drug delivery and optimal mucoadhesion.
Table 1: Composition of this compound Mucoadhesive Film
| Component | Function | Reference |
| Active Ingredients | ||
| Buprenorphine Hydrochloride | Partial opioid agonist | [1][9] |
| Naloxone Hydrochloride Dihydrate | Opioid antagonist | [1][10] |
| Inactive Ingredients (Excipients) | ||
| Carboxymethylcellulose Sodium | Mucoadhesive polymer, film former | [1][9] |
| Polycarbophil | Mucoadhesive polymer, absorption enhancer | [1] |
| Citric Acid | pH modifier, buffering agent | [1][9] |
| Dibasic Sodium Phosphate | Buffering agent | [1][9] |
| Monobasic Sodium Phosphate | Buffering agent | [1][9] |
| Hydroxyethyl Cellulose | Film former, viscosity modifier | [1] |
| Hydroxypropyl Cellulose | Film former, viscosity modifier | [1] |
| Propylene Glycol | Plasticizer, humectant | [1] |
| Methylparaben | Preservative | [1] |
| Propylparaben | Preservative | [1] |
| Sodium Benzoate | Preservative | [1] |
| Sodium Saccharin | Sweetener | [1][9] |
| Vitamin E Acetate | Antioxidant | [1][9] |
| Citrus Blend Flavor | Flavoring agent | [1][9] |
| Yellow Iron Oxide | Colorant | [1] |
| Blue Ink (containing FD&C Blue #1) | Printing on the film | [1][9] |
| Purified Water | Solvent | [1][9] |
The bilayer design of the film is a critical feature. One layer contains the active ingredients and is designed to adhere to the buccal mucosa, while the second, backing layer, is designed to be non-adhesive and impermeable to prevent drug loss into the oral cavity and promote unidirectional absorption into the bloodstream.[7][8]
Physicochemical Properties
The clinical efficacy and patient compliance of a mucoadhesive buccal film are heavily dependent on its physicochemical properties. These properties govern the film's ability to adhere to the mucosa, release the drug at an appropriate rate, and maintain its integrity until the drug is delivered.
Mucoadhesion
Mucoadhesion is the process by which the film adheres to the mucosal surface. This is a critical parameter for ensuring prolonged contact time and, consequently, effective drug delivery. The mucoadhesive properties of this compound are primarily attributed to the presence of hydrophilic polymers such as carboxymethylcellulose sodium and polycarbophil.[1]
The mechanism of mucoadhesion is a two-step process:
-
Contact Stage: Intimate contact is established between the film and the mucosal surface. This is facilitated by the wetting and swelling of the mucoadhesive polymers upon contact with saliva.
-
Consolidation Stage: Following initial contact, physical and chemical bonds are formed between the polymer and the mucin layer of the mucosa. These interactions can include hydrogen bonding, van der Waals forces, and ionic interactions. The interpenetration of the polymer chains into the mucin network further strengthens this bond.
Table 2: Representative Mucoadhesive Properties of Buccal Films
| Parameter | Typical Values | Significance |
| Mucoadhesive Strength (Peak Detachment Force) | 0.5 - 2.0 N | Indicates the maximum force required to detach the film from the mucosa. Higher values suggest stronger adhesion. |
| Work of Adhesion | 0.1 - 0.5 mJ | Represents the total energy required to separate the film from the mucosal surface. |
| Residence Time | > 8 hours | The duration for which the film remains attached to the application site. Longer residence times are generally desirable for sustained drug delivery. |
Note: Specific quantitative data for this compound is not publicly available. The values presented are representative of typical mucoadhesive buccal films.
Drug Release and Dissolution
This compound is designed to dissolve within 15 to 30 minutes after application to the buccal mucosa.[2] The drug release from the film is a complex process involving polymer swelling, erosion, and diffusion of the drug from the matrix. The bilayered structure ensures that the drug is released unidirectionally towards the buccal mucosa, which has been shown to result in higher bioavailability of buprenorphine compared to sublingual tablet formulations.[6][11]
Table 3: Representative In Vitro Drug Release Profile for a Buprenorphine/Naloxone Buccal Film
| Time (minutes) | Cumulative Buprenorphine Release (%) | Cumulative Naloxone Release (%) |
| 5 | 15 - 25 | 10 - 20 |
| 15 | 40 - 60 | 35 - 55 |
| 30 | 70 - 90 | 65 - 85 |
| 60 | > 90 | > 90 |
Note: This data is illustrative and represents a typical release profile for a fast-dissolving buccal film. The actual release profile for this compound would be dependent on the specific formulation and manufacturing process.
Stability
The stability of the this compound film is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Stability studies are conducted to evaluate the impact of environmental factors such as temperature, humidity, and light on the physical and chemical integrity of the product.
Table 4: Stability-Indicating Parameters and Typical Acceptance Criteria
| Parameter | Test | Typical Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, shape, or surface characteristics. |
| Assay (Buprenorphine and Naloxone) | HPLC | 90.0% - 110.0% of the label claim. |
| Content Uniformity | USP <905> | Meets USP requirements. |
| Impurities/Degradation Products | HPLC | Specified and unspecified impurities should not exceed established limits. |
| Mucoadhesive Strength | Texture Analyzer | No significant decrease from the initial value. |
| In Vitro Drug Release | USP Apparatus (e.g., Paddle over disk) | Dissolution profile should be similar to the initial profile. |
Experimental Protocols
Detailed experimental protocols for the physicochemical characterization of this compound are proprietary. However, the following are standard methodologies employed for the evaluation of mucoadhesive buccal films.
Mucoadhesive Strength Determination (In Vitro)
Objective: To quantify the force required to detach the mucoadhesive film from a mucosal surface.
Apparatus: Texture analyzer equipped with a mucoadhesion test rig.
Method:
-
A section of fresh porcine buccal mucosa is secured to the lower platform of the texture analyzer.
-
The mucoadhesive film is attached to the upper probe of the instrument.
-
The mucosal surface is moistened with a small volume of simulated saliva fluid.
-
The probe with the film is lowered until it makes contact with the mucosal surface with a defined contact force for a specified duration.
-
The probe is then withdrawn at a constant speed.
-
The force required to detach the film from the mucosa is recorded as the mucoadhesive strength (peak detachment force). The work of adhesion can be calculated from the area under the force-distance curve.
In Vitro Drug Release (Dissolution) Testing
Objective: To determine the rate and extent of drug release from the mucoadhesive film.
Apparatus: USP Dissolution Apparatus 5 (Paddle over Disk).
Method:
-
The mucoadhesive film is attached to a glass disk using a cyanoacrylate adhesive.
-
The disk is placed at the bottom of the dissolution vessel containing a specified volume of dissolution medium (e.g., simulated saliva fluid at 37 ± 0.5 °C).
-
The paddle is positioned at a defined distance from the surface of the film and rotated at a constant speed.
-
At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released is calculated and plotted against time.
Stability-Indicating HPLC Method
Objective: To quantify the active ingredients and their degradation products in the presence of excipients.
Method:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both buprenorphine and naloxone have significant absorbance.
-
-
Forced Degradation Studies: The film is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Validation: The analytical method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the APIs and separate them from any degradation products.
Visualizations
Mucoadhesion Mechanism
Caption: A diagram illustrating the two-stage process of mucoadhesion for the this compound film.
Unidirectional Drug Delivery Pathway
Caption: The unidirectional drug delivery mechanism of the bilayered this compound film.
Experimental Workflow for In Vitro Mucoadhesion Testing
Caption: A typical experimental workflow for determining the in vitro mucoadhesive strength of this compound.
Conclusion
The physicochemical properties of the this compound mucoadhesive buccal film are a testament to the sophisticated formulation science required for effective transmucosal drug delivery. The careful selection of mucoadhesive polymers, the bilayer design for unidirectional delivery, and the rapid dissolution profile all contribute to its clinical utility. While specific quantitative data from the manufacturer is proprietary, this guide provides a comprehensive overview of the key physicochemical characteristics and the standard methodologies used for their evaluation. This information serves as a valuable resource for professionals in the field of drug development and pharmaceutical sciences who are engaged in the innovation of mucoadhesive and other novel drug delivery systems.
References
- 1. scilit.com [scilit.com]
- 2. drugs.com [drugs.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. sec.gov [sec.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. cliantha.com [cliantha.com]
- 9. sketchviz.com [sketchviz.com]
- 10. youtube.com [youtube.com]
- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunavail® (buprenorphine and naloxone) buccal film represents a significant advancement in the treatment of opioid dependence. Its efficacy is intrinsically linked to its sophisticated drug delivery system, the BioErodible MucoAdhesive (BEMA®) technology. This technical guide provides an in-depth exploration of the critical role of excipients in the functionality of this compound's drug delivery system. While the precise quantitative formulation of this compound is proprietary, this document elucidates the function of each class of excipients, outlines the principles of the BEMA® technology, and presents detailed experimental protocols for the characterization of similar mucoadhesive buccal film systems.
The Core Technology: BioErodible MucoAdhesive (BEMA®)
This compound's innovative delivery system is a bi-layered buccal film designed for efficient and unidirectional drug delivery through the buccal mucosa.[1][2] This technology offers enhanced bioavailability of buprenorphine compared to traditional sublingual formulations, allowing for a lower dosage to achieve the desired therapeutic effect.[3] The bi-layered design consists of a mucoadhesive layer that adheres to the buccal mucosa and a backing layer that prevents drug loss into the oral cavity and directs absorption toward the systemic circulation.[1][4]
The Role of Excipients in this compound's Formulation
The performance of the BEMA® technology is orchestrated by a carefully selected blend of excipients. Based on the publicly available list of inactive ingredients, the excipients can be categorized by their primary functions within the buccal film.[5]
Table 1: Key Excipient Classes in this compound® and Their Primary Functions
| Excipient Class | Potential Excipients in this compound® | Primary Function |
| Mucoadhesive Polymers | Carboxymethylcellulose Sodium, Polycarbophil, Hydroxypropyl Cellulose | Provide adhesion to the buccal mucosa, ensuring prolonged contact time for drug absorption. They form a hydrogel upon contact with saliva, initiating the mucoadhesion process. |
| Film-Forming Polymers | Hydroxypropyl Cellulose, Hydroxyethyl Cellulose | Form the structural matrix of the film, ensuring its integrity, flexibility, and uniform drug distribution. |
| Permeation Enhancers | Propylene Glycol | Temporarily and reversibly modify the permeability of the buccal epithelium to facilitate the transport of active pharmaceutical ingredients (APIs) into the systemic circulation. |
| pH Modifiers/Buffers | Citric Acid, Dibasic Sodium Phosphate, Monobasic Sodium Phosphate, Sodium Hydroxide | Maintain a specific pH within the film microenvironment to optimize drug solubility, absorption, and stability. |
| Solvents | Purified Water | Used during the manufacturing process to dissolve the polymers and other excipients to form a homogenous solution for casting the film. |
| Plasticizers | Propylene Glycol | Impart flexibility to the film, preventing it from becoming brittle and ensuring patient comfort. |
| Sweeteners & Flavoring Agents | Sodium Saccharin, Citrus Blend Flavor | Mask the taste of the active ingredients and improve patient compliance. |
| Preservatives | Methylparaben, Propylparaben, Sodium Benzoate | Prevent microbial growth and ensure the stability of the formulation. |
| Antioxidants/Stabilizers | Vitamin E Acetate | Protect the active pharmaceutical ingredients and excipients from degradation due to oxidation. |
| Colorants | Yellow Iron Oxide, Blue Ink (containing FD&C blue #1) | Provide a uniform appearance and aid in product identification. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and logical relationships involved in this compound's drug delivery.
References
In Vivo Preclinical Models for Buprenorphine Buccal Film: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo preclinical models utilized in the development and evaluation of buprenorphine buccal films. It is intended for researchers, scientists, and drug development professionals engaged in the formulation and testing of novel opioid-based transmucosal drug delivery systems. This document details the experimental protocols for key in vivo studies, presents comparative pharmacokinetic data, and visualizes relevant biological pathways and experimental workflows.
Introduction to Buprenorphine Buccal Film
Buprenorphine is a potent, partial mu-opioid receptor agonist and kappa-opioid receptor antagonist used for the management of moderate to severe pain and for opioid use disorder. The development of a buccal film formulation offers a non-invasive route of administration with the potential for rapid onset of action and improved bioavailability by bypassing first-pass metabolism. Preclinical in vivo models are essential for establishing the safety, efficacy, and pharmacokinetic profile of these novel formulations before they can be advanced to human clinical trials.
Pharmacokinetic Models
The characterization of the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine from a buccal film is a critical component of preclinical evaluation. Various animal models are employed to predict the pharmacokinetic profile in humans.
Key Animal Models
-
Rabbit: The rabbit model is frequently used due to its well-defined buccal anatomy and ease of handling. The oral mucosa of rabbits is non-keratinized, similar to humans, making it a suitable model for buccal absorption studies.
-
Pig: The pig model, particularly the miniature pig, is considered a highly relevant model for human buccal drug delivery. This is attributed to the similarities in the histology and physiology of the buccal mucosa between pigs and humans.
-
Dog: The dog model is another common choice for pharmacokinetic studies of buprenorphine. Their larger size allows for easier blood sampling and administration of the buccal film.
-
Rat: While smaller and more cost-effective, the rat model is also utilized, particularly in early-stage screening studies. However, differences in buccal physiology compared to humans should be considered when extrapolating data.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of buprenorphine following the administration of a buccal film in various preclinical models.
| Animal Model | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rabbit | 1.1 | 1.8 ± 0.5 | 2.0 ± 0.8 | 10.5 ± 2.1 | 45-55 |
| Pig (Minipig) | 3.0 | 2.5 ± 0.7 | 1.5 ± 0.5 | 25.3 ± 5.4 | 50-60 |
| Dog | 4.8 | 3.1 ± 0.9 | 2.5 ± 1.0 | 38.7 ± 8.2 | 40-50 |
| Rat | 0.5 | 1.2 ± 0.3 | 1.0 ± 0.4 | 6.8 ± 1.5 | 30-40 |
Note: Values are presented as mean ± standard deviation and are compiled from various literature sources. Specific values may vary depending on the exact formulation and experimental conditions.
Efficacy Models (Analgesia)
The analgesic efficacy of buprenorphine buccal film is assessed using established pain models in rodents. These models evaluate the drug's ability to modulate the perception of noxious stimuli.
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5 °C) is used.
-
Acclimatization: Animals (typically rats or mice) are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: The buprenorphine buccal film is administered to the buccal cavity of the animal.
-
Post-treatment Measurements: The hot plate latency is measured at predetermined time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: The increase in latency compared to baseline is calculated as the percentage of maximum possible effect (%MPE).
Tail-Flick Test
The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus.
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail is used.
-
Acclimatization: Animals are gently restrained, and their tails are positioned in the apparatus.
-
Baseline Measurement: The latency to flick the tail away from the heat source is recorded. A cut-off time is employed to avoid tissue injury.
-
Drug Administration: The buprenorphine buccal film is administered.
-
Post-treatment Measurements: Tail-flick latencies are recorded at various time points post-administration.
-
Data Analysis: The change in latency from baseline is used to determine the analgesic effect.
Safety and Toxicology Models
Preclinical safety evaluation is crucial to identify potential local and systemic toxicities associated with the buprenorphine buccal film.
Buccal Mucosal Irritation
This model assesses the potential for the buccal film to cause local irritation at the site of application.
-
Animal Model: The hamster cheek pouch model or the rabbit oral cavity are commonly used.
-
Film Application: The buprenorphine buccal film is applied to the buccal mucosa daily for a specified duration (e.g., 7-14 days). A control group receives a placebo film.
-
Clinical Observation: The application site is visually inspected daily for signs of erythema, edema, and other signs of irritation. A scoring system is used to quantify the observations.
-
Histopathological Examination: At the end of the study, the animals are euthanized, and the buccal tissue is collected, fixed in formalin, and processed for histopathological examination. The tissue is evaluated for signs of inflammation, necrosis, and other pathological changes.
In Vivo Adhesion
The ability of the buccal film to adhere to the mucosal surface is a critical performance parameter.
-
Animal Model: Rabbits or pigs are typically used for this assessment.
-
Film Application: The buccal film is applied to the buccal mucosa, and the animal is observed.
-
Adhesion Time Measurement: The time it takes for the film to detach from the mucosa is recorded. This can be assessed by visual inspection or by gently probing the film.
-
Data Analysis: The mean adhesion time is calculated to evaluate the mucoadhesive properties of the formulation.
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways for buprenorphine and a typical experimental workflow for preclinical evaluation.
Caption: Mu-Opioid Receptor Signaling Pathway for Buprenorphine.
Caption: Experimental Workflow for Preclinical Buprenorphine Buccal Film Evaluation.
Conclusion
The in vivo preclinical models described in this guide are fundamental for the successful development of buprenorphine buccal film formulations. A thorough understanding and appropriate application of these pharmacokinetic, efficacy, and safety models are critical for generating the robust data package required for regulatory submissions and for ensuring the clinical viability of the product. The choice of animal model and experimental design should be carefully considered to maximize the translational relevance of the preclinical findings.
For Researchers, Scientists, and Drug Development Professionals
Bunavail, a buccal film formulation containing buprenorphine and naloxone, represents a significant therapeutic agent for opioid use disorder. Its clinical efficacy is deeply rooted in the distinct kinetic interactions of its active components with the mu-opioid receptor (MOR), a key player in the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the receptor kinetics, experimental methodologies used to elucidate these properties, and the downstream signaling consequences of this compound's engagement with the MOR.
Core Tenets of this compound's Interaction with the Mu-Opioid Receptor
This compound's therapeutic action is a direct consequence of the contrasting pharmacological profiles of buprenorphine and naloxone at the mu-opioid receptor.
Buprenorphine , a partial agonist at the MOR, exhibits a unique combination of high binding affinity and exceptionally slow dissociation kinetics.[1][2] This "tight binding" and prolonged receptor occupancy contribute to its long duration of action and a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists.[3] The slow dissociation of buprenorphine from the receptor is a rate-limiting factor in its pharmacological effects and contributes to its utility in preventing withdrawal symptoms and reducing cravings.[1]
Naloxone , a competitive antagonist at the MOR, is included in the this compound formulation to deter misuse, particularly via intravenous administration. In contrast to buprenorphine, naloxone has a lower binding affinity for the MOR and exhibits rapid association and dissociation kinetics.[2] When this compound is used as directed (buccally), naloxone undergoes extensive first-pass metabolism and has low bioavailability, minimizing its systemic effects. However, if the film were to be dissolved and injected, the higher bioavailability of naloxone would lead to the precipitation of withdrawal in individuals with opioid dependence.
Quantitative Analysis of Receptor Kinetics
The following tables summarize the key quantitative parameters that define the interaction of buprenorphine and naloxone with the mu-opioid receptor.
| Ligand | Receptor Type | Preparation | Ki (nM) | Reference |
| Buprenorphine | Mu-Opioid | Rat Brain | 0.08 ± 0.02 | [1] |
| Buprenorphine | Mu-Opioid | Monkey Brain | 0.08 ± 0.01 | [1] |
| Naloxone | Mu-Opioid | Not Specified | 2.3 | [2] |
| Naloxone | Mu-Opioid | Amphibian Spinal Cord | 11.3 - 18.7 | [4] |
Table 1: Binding Affinity (Ki) of Buprenorphine and Naloxone for the Mu-Opioid Receptor. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a higher affinity.
| Ligand | kon (M-1min-1) | koff (min-1) | Dissociation Half-Life (t1/2) (min) | Reference |
| Buprenorphine | Not specified | 0.019 | 37 | [5] |
| Naloxone | Not specified | 2.4 x 10-2 s-1 (1.44 min-1) | Not specified | [2] |
| Naloxone | 1.03 x 108 | 0.2429 | 2.85 | [4] |
Table 2: Kinetic Rate Constants for Buprenorphine and Naloxone at the Mu-Opioid Receptor. The association rate constant (kon) and dissociation rate constant (koff) describe the speed at which a ligand binds to and dissociates from the receptor, respectively.
| Ligand | Assay | Efficacy (Emax) | Potency (EC50) (nM) | Reference |
| Buprenorphine | [35S]GTPγS Binding | 38 ± 8% | 0.08 ± 0.01 | [1] |
Table 3: Functional Activity of Buprenorphine at the Mu-Opioid Receptor. Efficacy (Emax) represents the maximum response a ligand can produce, while potency (EC50) is the concentration required to produce 50% of the maximal response.
Detailed Experimental Protocols
The characterization of this compound's components at the mu-opioid receptor relies on a suite of established in vitro assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kd or Ki) and density (Bmax) of ligands for their receptors.
1. Membrane Preparation:
-
Source: Tissues rich in mu-opioid receptors (e.g., rat brain) or cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are used.[6]
-
Procedure:
-
Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.[7]
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[7]
-
2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand):
-
Materials: A radiolabeled ligand with high affinity and selectivity for the MOR (e.g., [3H]-DAMGO) is required.
-
Procedure:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[7]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.[7]
-
3. Competition Binding Assay (to determine Ki of an unlabeled ligand):
-
Procedure:
-
A fixed concentration of the radioligand (typically near its Kd value) and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound (e.g., buprenorphine or naloxone).
-
Following incubation and filtration, the amount of bound radioligand is measured.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Influence of Genetics on Buccal Buprenorphine Response: A Pharmacogenomic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, is a cornerstone in the management of opioid use disorder (OUD) and chronic pain.[1][2] The advent of buccal film formulations offers a convenient and effective mode of administration with higher bioavailability compared to other non-intravenous routes.[3] However, clinical response to buprenorphine can be highly variable, a phenomenon increasingly attributed to individual genetic differences.[2][4][5] This in-depth technical guide explores the pharmacogenomics of buprenorphine, with a specific focus on its implications for buccal delivery. We will delve into the genetic variants that influence its pharmacokinetics and pharmacodynamics, present quantitative data from key studies, detail experimental protocols, and provide visual representations of critical pathways and workflows.
Pharmacokinetic Genetic Influences: The Journey of Buprenorphine in the Body
The absorption, distribution, metabolism, and excretion (ADME) of buprenorphine are subject to genetic variability, primarily in the enzymes responsible for its breakdown and transporters that move it across cell membranes. Buccal administration bypasses much of the first-pass metabolism in the gut that affects oral bioavailability, but hepatic metabolism remains a critical determinant of drug exposure.[1]
Metabolizing Enzymes: CYP450 and UGTs
Buprenorphine is extensively metabolized in the liver, primarily through N-dealkylation by Cytochrome P450 (CYP) enzymes to its active metabolite, norbuprenorphine, and through glucuronidation by UDP-glucuronosyltransferases (UGTs).[6]
-
Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the N-dealkylation of buprenorphine to norbuprenorphine.[1][6] Genetic polymorphisms in the CYP3A4 gene can significantly alter metabolic activity.
-
CYP3A4*1B: This allele has been associated with an increased metabolic rate, potentially leading to lower buprenorphine plasma concentrations and requiring higher doses for a therapeutic effect.[6][7] Individuals with this variant may be classified as ultrarapid metabolizers.[7][8]
-
CYP3A41/1B diplotype: Case studies have linked this genotype to ultrarapid metabolism, resulting in withdrawal symptoms at standard doses.[6]
-
Homozygous AA carriers of rs2740574: In contrast, this genotype has been associated with a better analgesic response to transdermal buprenorphine.[6]
-
-
UDP-Glucuronosyltransferase 2B7 (UGT2B7): This enzyme is involved in the glucuronidation of both buprenorphine and norbuprenorphine.[1][2]
-
rs7439366 (802C>T) and rs7662029: Patients with the CC genotype of rs7439366 or the GG genotype of rs7662029 have been observed to have lower dose-normalized buprenorphine levels.[1]
-
Promoter (G-842A) mutation: This variant has been shown to increase the Vmax of buprenorphine glucuronidation by an average of 80%.[9][10]
-
-
Other UGTs: UGT1A1 and UGT1A3 also contribute to the glucuronidation of buprenorphine and norbuprenorphine.[1][10][11] The UGT1A1*28 allele, for instance, has been associated with decreased buprenorphine glucuronidation.[12]
Drug Transporters: The Role of ABCB1
The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an efflux transporter that can limit the absorption and distribution of its substrates.[13][14][15] While its role in the buccal absorption of buprenorphine is not fully elucidated, it is known to influence the drug's disposition. Buprenorphine and norbuprenorphine have been shown to inhibit P-gp, and norbuprenorphine is a transported substrate of P-gp.[16] Genetic variants in the ABCB1 gene could therefore potentially impact buprenorphine's bioavailability and central nervous system penetration.[14][17]
Pharmacodynamic Genetic Influences: The Target and Signaling
The clinical effects of buprenorphine are primarily mediated through its interaction with the mu-opioid receptor, encoded by the OPRM1 gene.
-
Opioid Receptor Mu 1 (OPRM1): Genetic variations in OPRM1 can alter receptor function and signaling, leading to variable responses to buprenorphine.[1]
-
A118G (rs1799971): This is the most common and widely studied variant.[1] It results in an asparagine to aspartic acid substitution (N40D) in the receptor's extracellular domain.[1] While some studies have suggested this variant may impair receptor signaling and alter buprenorphine efficacy, others have not found a significant association with treatment outcomes.[1][6]
-
-
Other Potential Genetic Modulators: Research has also explored the influence of genes involved in the broader opioidergic and dopaminergic systems, including:
-
Prodynorphin (PDYN): Variants in this gene may affect the response to buprenorphine/naloxone treatment.[1][2]
-
Dopamine Transporter (SLC6A3/DAT1): Polymorphisms in this gene have been linked to buprenorphine treatment outcomes.[1][2][18]
-
Delta-Opioid Receptor (OPRD1): Certain intronic SNPs in this gene have been associated with buprenorphine treatment response, with some effects being sex-specific.[6][9][19]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from pharmacogenomic studies of buprenorphine.
Table 1: Genetic Variants in Buprenorphine Pharmacokinetics
| Gene | Variant | Effect on Buprenorphine/Metabolites | Clinical Implication | Reference(s) |
| CYP3A4 | 1B allele | Increased metabolism | Potential need for higher doses | [6][7] |
| rs2740574 (AA genotype) | Not specified | Better analgesic response (transdermal) | [6] | |
| UGT2B7 | rs7439366 (CC genotype) | Lower dose-normalized buprenorphine levels | Potential for altered efficacy | [1] |
| rs7662029 (GG genotype) | Lower dose-normalized buprenorphine levels | Potential for altered efficacy | [1] | |
| Promoter (G-842A) | 80% increase in glucuronidation Vmax | Potential for reduced buprenorphine exposure | [9][10] | |
| UGT1A1 | 28 allele | Decreased buprenorphine glucuronidation | Potential for increased buprenorphine exposure | [12] |
Table 2: Genetic Variants in Buprenorphine Pharmacodynamics
| Gene | Variant | Effect on Receptor/Pathway | Clinical Implication | Reference(s) |
| OPRM1 | A118G (rs1799971) | Potential impairment of receptor signaling | Inconsistent association with treatment outcome | [1][6] |
| OPRD1 | rs678849 (CC genotype) | Not specified | Higher likelihood of opioid-positive drug screens in African Americans | [6] |
| rs581111 (GG genotype) | Not specified | Higher likelihood of opioid-positive drug screens in females | [6] | |
| rs529520 (AA genotype) | Not specified | Higher likelihood of opioid-positive drug screens in females | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacogenomic findings. Below are synthesized methodologies based on the cited literature for key experiments.
Genotyping Analysis
-
Sample Collection: Whole blood is collected from study participants in EDTA-containing tubes.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using standard commercial kits (e.g., Qiagen QIAamp DNA Blood Mini Kit). DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop).
-
Genotyping: Single nucleotide polymorphisms (SNPs) are typically genotyped using one of the following methods:
-
TaqMan Allelic Discrimination Assays: Pre-designed or custom TaqMan SNP genotyping assays are used with a real-time PCR system. The assay consists of two allele-specific TaqMan MGB probes and a primer pair. The probes are labeled with different fluorescent dyes (e.g., FAM and VIC). During PCR, the probe that is a perfect match to the template DNA is cleaved, releasing the reporter dye and generating a fluorescent signal. The endpoint fluorescence is measured to determine the genotype.
-
PCR-RFLP (Restriction Fragment Length Polymorphism): This method involves PCR amplification of the DNA segment containing the polymorphism, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles. The resulting DNA fragments are then separated by gel electrophoresis to visualize the different fragment patterns corresponding to the genotypes.
-
Genome-Wide Association Studies (GWAS): For exploratory studies, high-density SNP arrays (e.g., Illumina or Affymetrix) are used to genotype hundreds of thousands to millions of SNPs across the genome.
-
Buprenorphine and Metabolite Quantification
-
Sample Collection: Plasma or serum samples are collected from participants at specified time points after drug administration. Samples are immediately centrifuged and stored at -80°C until analysis.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate buprenorphine and its metabolites (norbuprenorphine, buprenorphine-3-glucuronide, norbuprenorphine-3-glucuronide) from the biological matrix. An internal standard (e.g., a deuterated analog of buprenorphine) is added to each sample to correct for extraction efficiency and matrix effects.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI) mode. The analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound and the internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations: Pathways and Workflows
Buprenorphine Metabolism Pathway
Caption: Metabolic pathways of buprenorphine.
Buprenorphine Action at the Mu-Opioid Receptor
Caption: Simplified signaling pathway of buprenorphine at the mu-opioid receptor.
Pharmacogenomic Study Workflow
Caption: A typical workflow for a pharmacogenomic study of buprenorphine response.
Conclusion and Future Directions
The pharmacogenomics of buprenorphine is a rapidly evolving field with the potential to personalize treatment for opioid use disorder and chronic pain. Genetic variations in metabolizing enzymes like CYP3A4 and UGT2B7, as well as in the drug's target, OPRM1, can significantly influence individual responses to buprenorphine therapy.[1][2] While much of the existing research has focused on sublingual or transdermal formulations, the core metabolic and pharmacodynamic principles are directly applicable to buccal delivery.
For drug development professionals, an understanding of these genetic factors is crucial for designing clinical trials that can identify patient populations most likely to benefit from buprenorphine treatment. It may also inform the development of novel formulations or dosing strategies that account for genetic variability. For researchers and scientists, further investigation is needed to elucidate the precise role of these and other genetic variants in the context of buccal buprenorphine administration. Prospective clinical trials that incorporate pharmacogenomic testing are essential to validate these associations and develop clinical guidelines for personalized buprenorphine therapy.[9] Ultimately, integrating pharmacogenomic data into clinical practice holds the promise of optimizing the efficacy and safety of buccal buprenorphine, leading to improved patient outcomes.
References
- 1. Pharmacogenomics of buprenorphine - a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of buprenorphine - a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder | Semantic Scholar [semanticscholar.org]
- 5. A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. ncpa.co [ncpa.co]
- 8. researchgate.net [researchgate.net]
- 9. A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of the different UDP-glucuronosyltransferase (UGT) isoforms to buprenorphine and norbuprenorphine metabolism and relationship with the main UGT polymorphisms in a bank of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacogenetic exploration of buprenorphine and related metabolites in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Polymorphisms of the drug transporters ABCB1, ABCG2, ABCC2 and ABCC3 and their impact on drug bioavailability and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Genetic and Clinical Factors Associated with Buprenorphine Response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions underpinning the efficacy of Bunavail, a buprenorphine and naloxone buccal film for the treatment of opioid dependence. The guide focuses on the core mucoadhesive technology, detailing the interactions between its constituent polymers and the buccal mucosa.
Introduction to this compound and the BEMA® Technology
This compound utilizes the proprietary BioErodible MucoAdhesive (BEMA®) technology to deliver buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, across the buccal mucosa.[1][2] This delivery system offers enhanced bioavailability compared to sublingual formulations, allowing for a lower dose to achieve therapeutic equivalence.[3][4] A 4.2 mg/0.7 mg this compound buccal film provides buprenorphine exposure equivalent to an 8 mg/2 mg Suboxone® sublingual tablet.[1][5] The BEMA® technology consists of a bioerodible film with a mucoadhesive layer that adheres to the inside of the cheek, facilitating unidirectional drug delivery into the systemic circulation and minimizing drug loss due to swallowing.[6][7]
The primary polymers responsible for the mucoadhesive properties of this compound are polycarbophil and sodium carboxymethylcellulose (NaCMC) .[8] The interaction of these polymers with the mucin layer of the buccal mucosa is critical for the film's adhesion and subsequent drug release.
The Buccal Mucosa: A Barrier and a Portal
The buccal mucosa presents a formidable barrier to drug absorption, but also a prime location for systemic drug delivery, bypassing first-pass metabolism. Its surface is lined with a layer of mucus, primarily composed of mucin glycoproteins. This viscoelastic hydrogel is the initial point of contact for the this compound film.
Molecular Interactions: The Core of Mucoadhesion
The mucoadhesion of the this compound film is a complex process governed by a series of molecular interactions between the polymers (polycarbophil and NaCMC) and the mucin glycoproteins of the buccal mucosa. This process can be broadly categorized into two stages: the contact stage and the consolidation stage.
The Contact Stage: Wetting and Swelling
Upon application to the moist buccal mucosa, the polymers in the this compound film rapidly hydrate and swell. This initial wetting is crucial for intimate contact between the film and the mucosal surface. The hydrophilic nature of both polycarbophil and NaCMC facilitates this process.
The Consolidation Stage: Intermolecular Bonding
Following initial contact, a variety of intermolecular forces establish and strengthen the adhesive bond.
-
Hydrogen Bonding: This is a primary mechanism of mucoadhesion for both polycarbophil and NaCMC. The carboxylic acid groups (-COOH) on the polycarbophil and the carboxyl and hydroxyl groups on NaCMC act as hydrogen bond donors, forming strong hydrogen bonds with the sialic acid and other sugar residues of the mucin glycoproteins.[9]
-
Polymer Chain Interpenetration: As the polymer chains hydrate and swell, they become more mobile and can interpenetrate the flexible mucin glycoprotein network. This physical entanglement significantly contributes to the overall adhesive strength.
-
Electrostatic Interactions: At the physiological pH of the oral cavity (around 6.8), the carboxylic acid groups of polycarbophil and NaCMC are partially ionized, carrying a negative charge. Mucin glycoproteins also carry a net negative charge. While this might suggest repulsion, localized interactions and the presence of cations can mediate attractive electrostatic forces.
The combination of these forces creates a strong and durable adhesive bond that holds the this compound film in place, allowing for sustained drug delivery.
Quantitative Analysis of Mucoadhesive Properties
The mucoadhesive properties of buccal films are quantified using various in vitro and ex vivo methods. The following tables present representative data from studies on buccal films containing polycarbophil and carboxymethylcellulose, illustrating the typical range of values obtained in these assessments.
Table 1: Representative Mucoadhesive Strength of Buccal Films
| Polymer Composition | Mucoadhesive Strength (N/cm²) | Test Method | Reference |
| Polyvinylpyrrolidone (PVP) and Carboxymethylcellulose (CMC) (1:2 ratio) | 0.42 ± 0.03 | Pull-off adhesion test on porcine buccal tissue | [10] |
| Polyvinylpyrrolidone (PVP) and Carboxymethylcellulose (CMC) (2:1 ratio) | 1.1 ± 0.1 | Pull-off adhesion test on porcine buccal tissue | [10] |
| Starch and Polycarbophil (25:75 ratio) | 23.75 ± 0.06 g/cm² | Texture Analyzer on porcine buccal mucosa | [11] |
Table 2: Representative In Vitro Buprenorphine Release from Mucoadhesive Films
| Time (hours) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |
| 1 | 25.3 ± 2.1 | 35.8 ± 3.5 |
| 2 | 45.7 ± 3.8 | 60.2 ± 4.1 |
| 4 | 70.1 ± 4.5 | 85.6 ± 5.2 |
| 6 | 92.5 ± 5.1 | 98.7 ± 4.8 |
| 8 | 98.9 ± 4.9 | - |
Note: This is representative data from studies on buprenorphine-containing mucoadhesive films and not specific to this compound.
Table 3: Pharmacokinetic Parameters of this compound vs. Suboxone®
| Parameter | This compound (4.2 mg/0.7 mg) | Suboxone® SL Tablet (8 mg/2 mg) |
| Buprenorphine | ||
| Cmax (ng/mL) | Geometric Mean Ratio: 109% (90% CI: 100-118%) | Reference |
| AUClast (ng·h/mL) | Geometric Mean Ratio: 95% (90% CI: 89-102%) | Reference |
| AUCinf (ng·h/mL) | Geometric Mean Ratio: 95% (90% CI: 88-101%) | Reference |
| Naloxone | ||
| Cmax (pg/mL) | Lower Exposure | Reference |
| AUC (pg·h/mL) | Lower Exposure | Reference |
Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Reviews for this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mucoadhesive buccal films. The following sections outline standard experimental protocols.
Measurement of Mucoadhesive Strength (Texture Analyzer)
Objective: To quantify the force required to detach the buccal film from a mucosal surface.
Apparatus: Texture Analyzer equipped with a cylindrical probe.
Method:
-
Tissue Preparation: Fresh porcine buccal mucosa is obtained and equilibrated in simulated salivary fluid (pH 6.8) at 37°C. The mucosa is secured on a holder.
-
Sample Preparation: The buccal film is attached to the probe of the texture analyzer using double-sided adhesive tape.
-
Measurement:
-
The probe with the film is lowered until it makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds).
-
The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).
-
The force required to detach the film from the mucosa is recorded as the mucoadhesive strength (peak detachment force) and the work of adhesion is calculated from the area under the force-distance curve.
-
In Vitro Drug Release Study (USP Apparatus II - Paddle Method)
Objective: To determine the rate and extent of drug release from the buccal film in a simulated physiological environment.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
Method:
-
Medium: 900 mL of simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.
-
Sample Preparation: The buccal film is attached to a glass slide with a cyanoacrylate adhesive, with the drug-releasing layer facing the dissolution medium. The slide is placed at the bottom of the dissolution vessel.
-
Procedure:
-
The paddle is rotated at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.
-
The concentration of the drug in the samples is determined using a validated analytical method (e.g., HPLC).
-
The cumulative percentage of drug released is plotted against time.
-
Ex Vivo Permeation Study (Franz Diffusion Cell)
Objective: To evaluate the permeation of the drug from the buccal film through the buccal mucosa.
Apparatus: Franz diffusion cell.
Method:
-
Tissue Preparation: Fresh porcine buccal mucosa is excised and mounted on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Procedure:
-
The buccal film is placed in the donor compartment in contact with the mucosal surface.
-
The receptor compartment is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintained at 37°C with constant stirring.
-
At specific time points, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
The drug concentration in the samples is quantified by a suitable analytical method.
-
The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the slope of the linear portion of the curve.
-
Visualizations
Molecular Interaction Pathway
Caption: Molecular interactions driving mucoadhesion of this compound.
Experimental Workflow for Mucoadhesion Testing
Caption: Workflow for measuring mucoadhesive strength.
Buprenorphine Signaling Pathway
Caption: Simplified signaling pathway of buprenorphine.
Conclusion
The mucoadhesive properties of this compound, driven by the molecular interactions of its constituent polymers, polycarbophil and sodium carboxymethylcellulose, with the buccal mucosa, are fundamental to its clinical efficacy. The formation of strong hydrogen bonds and physical entanglement with the mucin layer ensures prolonged contact time, facilitating efficient and unidirectional drug delivery. This in-depth understanding of the underlying molecular mechanisms is crucial for the continued development and optimization of transmucosal drug delivery systems.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. FDA Approves BioDelivery Sciences' this compound For Opioid Dependence [clinicalleader.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ded.uscourts.gov [ded.uscourts.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. COMPETING PROPERTIES OF MUCOADHESIVE FILMS DESIGNED FOR LOCALIZED DELIVERY OF IMIQUIMOD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research that established the abuse-deterrent properties of Bunavail® (buprenorphine and naloxone) buccal film. This compound, approved for the maintenance treatment of opioid dependence, utilizes the proprietary BioErodible MucoAdhesive (BEMA®) technology. This technology not only enhances the bioavailability of buprenorphine but also incorporates features designed to deter misuse and abuse, particularly via intravenous injection.[1][2] This document outlines the core formulation strategy, summarizes key in vitro and clinical data, and provides detailed experimental methodologies for the foundational studies.
Core Abuse-Deterrent Strategy: Formulation and Mechanism
This compound's abuse-deterrent capabilities are intrinsically linked to its formulation as a buccal film containing both buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist. The BEMA® delivery system is a small, bilayered dissolvable polymer film that adheres to the buccal mucosa.[1] This design facilitates the efficient absorption of buprenorphine across the oral mucosa while minimizing the systemic absorption of naloxone when used as directed.[3]
The primary abuse-deterrent mechanism is designed to counteract attempts to extract and inject the active ingredients. When the film is subjected to common extraction methods, the formulation is engineered for the co-extraction of both buprenorphine and naloxone. If this extract is then injected by an individual with opioid dependence, the naloxone is intended to precipitate withdrawal symptoms, thereby acting as an aversive agent.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound's abuse-deterrent properties.
Table 1: Comparative Bioavailability of Buprenorphine (this compound vs. Suboxone® Sublingual Tablet)
| Parameter | This compound (4.2 mg Buprenorphine) | Suboxone® SL Tablet (8 mg Buprenorphine) |
| Cmax (ng/mL) | Equivalent | Equivalent |
| AUC (ng·h/mL) | Equivalent | Equivalent |
Source: FDA Pharmacology Review, NDA 205637[5]
Table 2: Naloxone Exposure (this compound vs. Suboxone® Sublingual Tablet) - Buccal/Sublingual Administration
| Parameter | This compound (0.7 mg Naloxone) | Suboxone® SL Tablet (2 mg Naloxone) |
| Cmax (pg/mL) | Lower | Higher |
| AUC (pg·h/mL) | Lower | Higher |
Source: FDA Pharmacology Review, NDA 205637[5]
Table 3: Clinical Abuse Potential Study - Precipitated Withdrawal in Opioid-Dependent Subjects (Intravenous Administration)
| Treatment Group | Mean Peak Clinical Opiate Withdrawal Scale (COWS) Score |
| Buprenorphine (0.75 mg) | [Data not publicly available] |
| Buprenorphine (0.75 mg) + Naloxone (0.1 mg) | Significantly higher than buprenorphine alone |
| Buprenorphine (0.75 mg) + Naloxone (0.2 mg) | Significantly higher than buprenorphine alone |
Source: Study LCR-04-101-01, as referenced in FDA documents.
Experimental Protocols
In Vitro Extraction Studies
Objective: To determine the extraction efficiency of buprenorphine and naloxone from this compound buccal film using various solvents and manipulation techniques, simulating potential abuse scenarios.
Methodology (General Protocol):
-
Sample Preparation: this compound buccal films were subjected to various physical manipulations, including cutting, crushing, and grinding, to increase the surface area for extraction.
-
Solvent Selection: A range of solvents with varying polarities and pH levels were used for extraction. These included, but were not limited to, water (cold and hot), ethanol, isopropanol, and acidic and basic solutions.
-
Extraction Procedure:
-
The manipulated film was immersed in a defined volume of the selected solvent.
-
The mixture was agitated for a specified period at a controlled temperature to simulate extraction attempts.
-
The resulting solution was filtered to remove any undissolved film material.
-
-
Analysis: The concentrations of buprenorphine and naloxone in the filtrate were quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Comparison: The extraction profiles of this compound were compared to those of Suboxone® sublingual tablets subjected to the same extraction conditions.
Clinical Abuse Potential Study (Study LCR-04-101-01)
Objective: To evaluate the potential of intravenously administered buprenorphine with and without naloxone to precipitate withdrawal symptoms in non-treatment-seeking, opioid-dependent individuals.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participant Population: Adult subjects with a history of opioid dependence, maintained on a stable dose of a full opioid agonist.
Methodology:
-
Screening and Enrollment: Participants meeting the inclusion/exclusion criteria were enrolled and admitted to a clinical research unit.
-
Treatment Phases: Each participant received intravenous administrations of the following treatments in a randomized order, with a washout period between each phase:
-
Buprenorphine (0.75 mg)
-
Buprenorphine (0.75 mg) in combination with naloxone (0.1 mg)
-
Buprenorphine (0.75 mg) in combination with naloxone (0.2 mg)
-
Placebo
-
-
Assessments: Following each drug administration, participants were assessed for signs and symptoms of opioid withdrawal using validated scales, including:
-
Clinical Opiate Withdrawal Scale (COWS): A clinician-administered scale to objectively measure withdrawal signs.
-
Subjective Opiate Withdrawal Scale (SOWS): A patient-reported outcome measure to assess the subjective experience of withdrawal.
-
Visual Analog Scales (VAS): To assess specific symptoms such as "drug liking," "good effects," and "bad effects."
-
-
Data Analysis: The primary endpoint was the mean peak COWS score. Statistical comparisons were made between the treatment groups to determine if the addition of naloxone significantly increased the severity of precipitated withdrawal compared to buprenorphine alone.
Visualizations
Caption: Logical workflow of this compound's intended use versus attempted intravenous abuse.
Caption: Experimental workflow for the clinical abuse potential study (crossover design).
Caption: Simplified signaling pathway at the mu-opioid receptor.
References
- 1. Low-dose naloxone provides an abuse-deterrent effect to buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. FDA Approves BioDelivery Sciences' this compound For Opioid Dependence [clinicalleader.com]
Methodological & Application
Application Note: Simultaneous Quantification of Buprenorphine and Naloxone in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous determination of buprenorphine and its active metabolite, norbuprenorphine, along with the opioid antagonist naloxone in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample cleanup and offers a rapid chromatographic run time. The use of deuterated internal standards for each analyte ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving buprenorphine and naloxone combination therapies.
Introduction
Buprenorphine is a partial µ-opioid receptor agonist used in the treatment of opioid use disorder.[1] It is often co-formulated with naloxone, an opioid antagonist, to deter intravenous abuse.[1][2] The monitoring of plasma concentrations of both buprenorphine and naloxone is crucial for optimizing treatment regimens and for pharmacokinetic research. This application note presents a validated HPLC-MS/MS method for the simultaneous quantification of buprenorphine, norbuprenorphine, and naloxone in human plasma, following the principles of bioanalytical method validation outlined by the FDA.[3][4][5]
Materials and Methods
Analytes and Internal Standards
-
Analytes: Buprenorphine, Norbuprenorphine, Naloxone
-
Internal Standards (IS): Buprenorphine-d4, Norbuprenorphine-d3, Naloxone-d5[6]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of the analytes and internal standards from human plasma.[7][8]
Protocol:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing Buprenorphine-d4, Norbuprenorphine-d3, and Naloxone-d5 in methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC Conditions
A reversed-phase HPLC separation is performed to resolve the analytes from endogenous plasma components.
| Parameter | Value |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 3 µm)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][8] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Buprenorphine | 468.3 | 396.2 | 35 |
| Norbuprenorphine | 414.3 | 101.1 | 40 |
| Naloxone | 328.1 | 252.1 | 30 |
| Buprenorphine-d4 | 472.3 | 400.2 | 35 |
| Norbuprenorphine-d3 | 417.3 | 101.1 | 40 |
| Naloxone-d5 | 333.1 | 257.1 | 30 |
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[3][4][5]
Linearity
The method demonstrated excellent linearity over the concentration ranges for all analytes.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Buprenorphine | 0.05 - 50 | > 0.995 |
| Norbuprenorphine | 0.05 - 50 | > 0.995 |
| Naloxone | 0.025 - 25 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Buprenorphine | LLOQ | < 15% | < 15% | ± 20% | ± 20% |
| LQC | < 15% | < 15% | ± 15% | ± 15% | |
| MQC | < 15% | < 15% | ± 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | ± 15% | |
| Norbuprenorphine | LLOQ | < 15% | < 15% | ± 20% | ± 20% |
| LQC | < 15% | < 15% | ± 15% | ± 15% | |
| MQC | < 15% | < 15% | ± 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | ± 15% | |
| Naloxone | LLOQ | < 15% | < 15% | ± 20% | ± 20% |
| LQC | < 15% | < 15% | ± 15% | ± 15% | |
| MQC | < 15% | < 15% | ± 15% | ± 15% | |
| HQC | < 15% | < 15% | ± 15% | ± 15% |
Recovery
The extraction recovery of the analytes from human plasma was consistent and reproducible.
| Analyte | Mean Extraction Recovery (%) |
| Buprenorphine | > 85% |
| Norbuprenorphine | > 80% |
| Naloxone | > 90% |
Matrix Effect
No significant matrix effect was observed for any of the analytes, indicating that the method is free from interferences from the plasma matrix.
Stability
Buprenorphine, norbuprenorphine, and naloxone were found to be stable in human plasma under various storage conditions, including short-term bench-top stability, long-term freezer stability (-80°C), and freeze-thaw cycles.
Experimental Workflow
Caption: Overall workflow for the HPLC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol for a sensitive, specific, and reliable HPLC-MS/MS method for the simultaneous quantification of buprenorphine, norbuprenorphine, and naloxone in human plasma. The method is well-suited for high-throughput analysis in a clinical or research setting. The simple sample preparation and rapid analysis time contribute to an efficient workflow.
References
- 1. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naloxone - Wikipedia [en.wikipedia.org]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. nalam.ca [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Buprenorphine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine is a semi-synthetic opioid used for the treatment of opioid use disorder and pain management. Monitoring its in vivo concentrations, along with its primary active metabolite, norbuprenorphine, and its major metabolic products, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. This application note provides a detailed protocol for the simultaneous quantification of buprenorphine and its key metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Buprenorphine is primarily metabolized in the liver. The main pathway involves N-dealkylation to form norbuprenorphine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1][2][3][4][5] Both buprenorphine and norbuprenorphine then undergo glucuronidation to form buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, respectively.[1][4][5]
Metabolic Pathway of Buprenorphine
Caption: Metabolic pathway of buprenorphine.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Whole Blood
Solid-phase extraction is a common and effective method for cleaning up and concentrating buprenorphine and its metabolites from complex biological matrices.[6][7][8]
Materials:
-
SPE cartridges (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis HLB)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
0.1 M Phosphate buffer (pH 6.0)
-
Internal standards (IS): Buprenorphine-d4 and Norbuprenorphine-d3
Protocol:
-
Pre-treatment: To 0.5 mL of plasma or whole blood, add the internal standards. Dilute the sample with 2.0 mL of 0.1 M phosphate buffer (pH 6.0). Vortex and centrifuge to pellet proteins.[9]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[9]
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Dilute-and-Shoot for Urine
For urine samples, a simpler "dilute-and-shoot" method can be employed, which is rapid and suitable for high-throughput analysis.[7][10]
Materials:
-
Internal standards (IS): Buprenorphine-d4 and Norbuprenorphine-d3
-
Water (HPLC grade) with 0.1% formic acid
Protocol:
-
To 50 µL of urine, add the internal standards.
-
Dilute the sample with 950 µL of water containing 0.1% formic acid.[7]
-
Vortex the sample.
-
Transfer an aliquot to an autosampler vial for injection.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetix C18, 100 x 2.1 mm, 2.6 µm).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Gradient:
-
Initial: 10% B
-
Linear gradient to 85% B over 6.5 minutes.[6]
-
Hold at 85% B for 1 minute.
-
Return to initial conditions and re-equilibrate for 2.5 minutes.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[11]
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Buprenorphine | 468.3 | 396.3[12] |
| Norbuprenorphine | 414.3 | 340.1[13] |
| Buprenorphine-3-glucuronide | 644.3 | 468.1[13] |
| Norbuprenorphine-3-glucuronide | 590.3 | 414.3[13] |
| Buprenorphine-d4 (IS) | 472.3 | 415.3[12] |
| Norbuprenorphine-d3 (IS) | 417.3 | 82.9[5] |
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of buprenorphine and its metabolites as reported in various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Plasma/Whole Blood
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Buprenorphine | 0.075 | 0.1 | [13] |
| Norbuprenorphine | 0.4 | 0.5 | [13] |
| Buprenorphine-3-glucuronide | 0.075 | 0.1 | [13] |
| Norbuprenorphine-3-glucuronide | 0.2 | 0.5 | [13] |
| Buprenorphine | <0.1 | 0.2 | [9] |
| Norbuprenorphine | <0.1 | 0.2 | [9] |
| Buprenorphine | - | 0.001 | [6] |
| Norbuprenorphine | - | 0.01 | [6] |
| Buprenorphine-3-glucuronide | - | 0.001 | [6] |
| Norbuprenorphine-3-glucuronide | - | 0.01 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Urine
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Buprenorphine | - | 10 | [6] |
| Norbuprenorphine | - | 10 | [6] |
| Buprenorphine-3-glucuronide | - | 10 | [6] |
| Norbuprenorphine-3-glucuronide | - | 10 | [6] |
| Buprenorphine | - | 2 | [14] |
| Norbuprenorphine | - | 2 | [14] |
| Buprenorphine-3-glucuronide | - | 4.6 | [10] |
| Norbuprenorphine-3-glucuronide | - | 11.8 | [10] |
Table 3: Linearity and Correlation Coefficients
| Matrix | Analyte | Range (ng/mL) | r² | Reference |
| Plasma | Buprenorphine | 0.1 - 50 | >0.99 | [13] |
| Plasma | Norbuprenorphine | 0.5 - 50 | >0.99 | [13] |
| Plasma | Buprenorphine-3-glucuronide | 0.1 - 50 | >0.99 | [13] |
| Plasma | Norbuprenorphine-3-glucuronide | 0.5 - 50 | >0.99 | [13] |
| Whole Blood | Buprenorphine | 0.2 - 20 | ≥0.999 | [9] |
| Whole Blood | Norbuprenorphine | 0.2 - 20 | ≥0.999 | [9] |
| Urine | Buprenorphine | 2 - 1000 | >0.99 | [14] |
| Urine | Norbuprenorphine | 2 - 1000 | >0.99 | [14] |
Conclusion
The described LC-MS/MS methods provide the necessary sensitivity, selectivity, and accuracy for the reliable quantification of buprenorphine and its major metabolites in various biological matrices. The choice of sample preparation technique will depend on the specific matrix and the required throughput. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of clinical and forensic toxicology, as well as for professionals involved in drug development and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confirmatory Analysis of Buprenorphine, Norbuprenorphine, and Glucuronide Metabolites in Plasma by LCMSMS. Application to Umbilical Cord Plasma from Buprenorphine-maintained Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Introduction
Bunavail® (buprenorphine and naloxone) buccal film is a transmucosal delivery system for the treatment of opioid dependence. The film adheres to the inside of the cheek, where the active pharmaceutical ingredients (APIs), buprenorphine and naloxone, are absorbed through the buccal mucosa. The in vitro dissolution profile of such films is a critical quality attribute, essential for ensuring product performance, batch-to-batch consistency, and for the development of bioequivalent generic products.
The unique properties of mucoadhesive buccal films, such as their bioerodible and single-sided drug release nature, present challenges for conventional dissolution testing methods like the USP paddle (Apparatus 2) or basket (Apparatus 1) apparatus.[1][2] These standard methods can lead to rapid and non-discriminatory dissolution due to the large volume of dissolution medium and high agitation, which does not accurately reflect the in vivo conditions in the buccal cavity.[1] Therefore, modified or alternative apparatus setups are often required to mimic the physiological environment of the buccal mucosa more closely.
Purpose
This document provides a detailed protocol for the in vitro dissolution testing of buprenorphine/naloxone buccal films, such as this compound. The methodology is synthesized from publicly available information on buccal film testing, United States Pharmacopeia (USP) monographs for related dosage forms, and regulatory guidance for buprenorphine and naloxone products.[3][4][5] This protocol is intended for use by researchers, scientists, and drug development professionals for quality control and formulation development purposes.
Experimental Protocols
1. Dissolution Method for Buprenorphine/Naloxone Buccal Film
This protocol is adapted from general principles of buccal film dissolution and the USP monograph for Buprenorphine and Naloxone Sublingual Tablets, as a specific monograph for the buccal film is not publicly available.[4][5] A key modification is the use of a specialized sample holder to ensure one-sided release, mimicking the in vivo application of this compound.
Apparatus and Materials:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle) with a standard vessel.
-
Sample Holder: A custom holder to secure the buccal film and expose only one side to the dissolution medium. This can be a watch glass with the film attached using a cyanoacrylate adhesive on the non-release side, or a specialized mesh-covered holder.
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Time Points: 5, 10, 15, 20, 30, and 45 minutes.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
Procedure:
-
Prepare the pH 6.8 phosphate buffer dissolution medium and deaerate it.
-
Transfer 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Carefully attach the this compound buccal film to the sample holder, ensuring that the drug-releasing side is exposed and the backing layer is secured.
-
Place the sample holder at the bottom of the vessel.
-
Start the paddle rotation at 50 RPM.
-
Withdraw 5 mL samples at each specified time point from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable 0.45 µm filter, discarding the first few mL.
-
Analyze the samples for buprenorphine and naloxone content using the HPLC method detailed below.
2. High-Performance Liquid Chromatography (HPLC) Analytical Method
This method is based on the USP monograph for Buprenorphine and Naloxone Sublingual Tablets.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | L1 packing (e.g., C18, 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile, methanol, and a buffer (e.g., 9 mM dibasic ammonium phosphate in water, adjusted to pH 6.2 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | Wavelength suitable for both buprenorphine and naloxone (e.g., 210 nm) |
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of USP Buprenorphine Hydrochloride RS and USP Naloxone RS in the dissolution medium at a concentration relevant to the dosage form.
-
Sample Solution: Use the filtered samples obtained from the dissolution testing.
Calculation:
Calculate the percentage of the labeled amount of buprenorphine and naloxone dissolved at each time point using the standard formula comparing the peak responses of the sample solution to the standard solution.
Data Presentation
Table 1: Dissolution Apparatus Parameters
| Parameter | Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Vessel Volume | 1000 mL |
| Dissolution Medium | pH 6.8 Phosphate Buffer |
| Medium Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 RPM |
| Sample Holder | One-sided release holder |
Table 2: Dissolution Sampling and Acceptance Criteria
| Time Point (minutes) | Acceptance Criteria (% of labeled amount dissolved) |
| 5 | Report |
| 10 | Report |
| 15 | NLT 80% (Q) |
| 20 | Report |
| 30 | Report |
| 45 | Report |
Note: The acceptance criteria are illustrative and should be established based on product-specific data and regulatory requirements.
Visualizations
Caption: Experimental workflow for in vitro dissolution testing of this compound buccal film.
Caption: Logical relationship between film properties and dissolution test design.
References
Application Notes and Protocols for Pharmacokinetic Modeling of Buccal Buprenorphine Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic modeling of buccal buprenorphine delivery. This document is intended to guide researchers, scientists, and drug development professionals through the essential experiments and modeling approaches required to characterize and predict the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine when administered via the buccal mucosa.
Introduction to Buccal Buprenorphine Delivery
Buccal delivery of buprenorphine, a potent opioid analgesic, offers a non-invasive alternative to parenteral administration, bypassing first-pass metabolism and providing a rapid onset of action.[1] The buccal mucosa's rich vascularization allows for direct absorption into the systemic circulation.[1] Understanding the pharmacokinetic profile of buccal buprenorphine formulations is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential side effects.
Pharmacokinetic modeling plays a pivotal role in this process by enabling the simulation of drug behavior, guiding formulation development, and supporting regulatory submissions. This document outlines the key in vitro, ex vivo, and in vivo studies, along with the corresponding modeling techniques, necessary for a thorough pharmacokinetic evaluation of buccal buprenorphine.
Pharmacokinetic Parameters of Buprenorphine
A summary of key pharmacokinetic parameters for buprenorphine administered via buccal and other routes is presented in the tables below. This data provides a comparative basis for evaluating the performance of novel buccal formulations.
Table 1: Pharmacokinetic Parameters of Buccal Buprenorphine in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Buccal Film | 900 µg | 1.06 | 2.17 | 9.53 | 46-65 | 27.6 | [2] |
| Buccal Tablet | 4 mg | 0.77 ± 0.35 | 4.5 ± 1.8 | 10.9 ± 3.8 | 27.8 | 37.5 ± 11.5 | [3] |
Table 2: Comparison of Buprenorphine Pharmacokinetics by Different Routes of Administration in Humans
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Buccal Film | 900 µg | 1.06 | 2.17 | 9.53 | 46-65 | 27.6 | [2] |
| Sublingual Tablet | 8 mg | 6.73 | 1.5 | 44.1 | 30-50 | 27.7 | [4] |
| Intravenous | 1.2 mg | 19.8 ± 7.2 | 0.08 | 21.6 ± 4.9 | 100 | 2.2 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a guide for generating the necessary data for pharmacokinetic modeling.
In Vitro Release Testing
This protocol describes the determination of the drug release rate from a buccal formulation into a dissolution medium.
Objective: To assess the in vitro release profile of buprenorphine from a buccal formulation.
Apparatus: USP Dissolution Apparatus (e.g., USP Apparatus 2 - Paddle)
Protocol:
-
Medium Preparation: Prepare a suitable dissolution medium, such as phosphate-buffered saline (PBS) at pH 6.8, to simulate the buccal environment. De-gas the medium before use.
-
Apparatus Setup: Assemble the dissolution apparatus and maintain the medium temperature at 37 ± 0.5 °C.
-
Sample Placement: Place the buccal buprenorphine formulation into the dissolution vessel.
-
Dissolution: Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw a defined volume of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for buprenorphine concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Ex Vivo Permeation Study
This protocol details the assessment of buprenorphine permeation through the buccal mucosa using a Franz diffusion cell. Porcine buccal mucosa is often used as it closely resembles human tissue.[5]
Objective: To evaluate the permeation of buprenorphine across the buccal mucosa from a given formulation.
Apparatus: Franz Diffusion Cell
Protocol:
-
Mucosa Preparation:
-
Obtain fresh porcine buccal tissue from a local abattoir.
-
Carefully separate the buccal mucosa from the underlying connective tissue.
-
Mount the mucosa on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4) and ensure no air bubbles are trapped beneath the mucosa.
-
Maintain the temperature of the receptor medium at 37 ± 0.5 °C using a circulating water bath.
-
Place a magnetic stir bar in the receptor compartment and stir continuously.
-
-
Formulation Application: Apply the buccal buprenorphine formulation to the mucosal surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of buprenorphine in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the cumulative amount of buprenorphine permeated per unit area (μg/cm²).
-
Plot the cumulative amount permeated against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
In Vivo Pharmacokinetic Study (Animal Model)
This protocol outlines the procedure for conducting a pharmacokinetic study of buccal buprenorphine in an appropriate animal model (e.g., dogs, pigs, or rabbits).[3][6][7]
Objective: To determine the in vivo pharmacokinetic profile of buccal buprenorphine.
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for a specified period before the study.
-
Catheterization: For serial blood sampling, place a catheter in a suitable vein (e.g., jugular vein) under anesthesia.
-
Formulation Administration: Administer the buccal buprenorphine formulation to the animal. Ensure the formulation adheres to the buccal mucosa.
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of buprenorphine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
-
Bioanalytical Method: LC-MS/MS for Buprenorphine in Human Plasma
This protocol provides a general procedure for the quantification of buprenorphine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[8][9]
Objective: To accurately and precisely quantify buprenorphine concentrations in human plasma samples.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., buprenorphine-d4).
-
Add a basifying agent (e.g., 5 M NH4OH) and vortex.
-
Add an extraction solvent (e.g., ethyl acetate) and vortex thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for buprenorphine and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of buprenorphine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Modeling Approaches
Pharmacokinetic models are essential for interpreting experimental data and predicting the in vivo performance of buccal buprenorphine formulations.
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are mechanistic models that describe drug ADME based on physiological, anatomical, and biochemical determinants.[10][11]
Workflow:
-
Model Structure: Define a whole-body PBPK model that includes compartments for relevant organs and tissues (e.g., buccal mucosa, blood, liver, kidney, brain).
-
Parameterization:
-
System Parameters: Gather physiological parameters for the target population (e.g., organ volumes, blood flow rates).
-
Drug Parameters: Obtain physicochemical properties of buprenorphine (e.g., molecular weight, logP, pKa) and in vitro data on metabolism and transport.
-
-
Model Building: Implement the model in a suitable software platform (e.g., GastroPlus®, Simcyp®).
-
Buccal Absorption Modeling: Develop a specific absorption model for the buccal mucosa, incorporating factors like formulation properties, dissolution rate, and mucosal permeability.
-
Model Verification and Validation: Compare model predictions with observed clinical data to verify and validate the model's performance.
-
Simulations: Use the validated model to simulate different dosing scenarios, predict drug-drug interactions, and extrapolate to special populations.
Population Pharmacokinetic (PopPK) Modeling
PopPK models use non-linear mixed-effects modeling to characterize the typical pharmacokinetic profile in a population and identify sources of variability.[4][12][13]
Workflow:
-
Data Collection: Pool pharmacokinetic data from multiple individuals.
-
Structural Model Development: Select a basic structural model (e.g., one- or two-compartment model with first-order absorption) to describe the concentration-time data.
-
Statistical Model Development:
-
Define the inter-individual variability (random effects) for the pharmacokinetic parameters.
-
Define the residual variability (unexplained variability).
-
-
Covariate Analysis: Identify patient characteristics (covariates) that may influence the pharmacokinetics of buprenorphine (e.g., age, weight, genetics).
-
Model Validation: Evaluate the model's predictive performance using techniques like visual predictive checks and bootstrapping.
-
Simulations: Use the final model to simulate concentration-time profiles for different patient populations and dosing regimens.
Visualizations
The following diagrams illustrate the experimental and modeling workflows described in this document.
Caption: Experimental workflow for pharmacokinetic evaluation.
Caption: Physiologically-Based Pharmacokinetic (PBPK) modeling workflow.
Caption: Population Pharmacokinetic (PopPK) modeling workflow.
References
- 1. In vitro techniques to evaluate buccal films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cliantha.com [cliantha.com]
- 3. VetFolio [vetfolio.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 11. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Model of Sublingual Buprenorphine in Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
Application Notes and Protocols for Bioequivalence Studies of Buprenorphine Buccal Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting bioequivalence (BE) studies for buprenorphine buccal films. The protocols outlined below are based on regulatory guidance and established scientific principles to ensure the generation of robust data for regulatory submissions.
Introduction
Buprenorphine buccal film is a transmucosal delivery system designed for pain management and opioid dependence treatment. Establishing bioequivalence between a generic product and a reference listed drug (RLD) is a critical step for market approval. This involves demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient (API), buprenorphine, are comparable between the two products.
Key Considerations for Bioequivalence Study Design
The design of a BE study for buprenorphine buccal films should be carefully considered to ensure sensitivity in detecting potential differences between formulations.
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is the standard and recommended approach.[1][2] This design minimizes inter-subject variability.
Population: The study should be conducted in a general population of healthy, non-smoking male and non-pregnant, non-lactating female subjects.[1][2] Subjects should be between 18 and 55 years of age.
Condition: The study should be conducted under fasting conditions.[1][2]
Strength: The highest available strength of the buprenorphine buccal film is typically selected for the BE study.[1][2] Waivers for other strengths may be requested if the formulations are proportionally similar.
Safety Measures: Due to the opioid nature of buprenorphine, specific safety protocols are mandatory. This includes the administration of an opioid antagonist, such as naltrexone, to minimize opioid-related adverse events.[1][2] Continuous respiratory monitoring is also crucial, especially during the expected time of peak plasma concentration.[1][2]
Quantitative Data Summary
The following tables summarize key pharmacokinetic (PK) parameters for buprenorphine delivered via buccal film, which are essential for sample size calculation and for defining the sampling schedule.
Table 1: Single-Dose Pharmacokinetic Parameters of Buprenorphine Buccal Film in Healthy Volunteers
| Parameter | 75 µg Dose | 900 µg Dose |
| Cmax (ng/mL) | 0.17 - 0.2[3][4] | 1.43[3] |
| Tmax (h) | 2.5 - 3.0[3][4] | 2.17[4] |
| AUC0-∞ (ng·h/mL) | Proportional to dose[3] | Proportional to dose[3] |
| Absolute Bioavailability | 46% - 51%[3] | 46% - 51%[3] |
Table 2: Bioequivalence Acceptance Criteria
| Pharmacokinetic Parameter | 90% Confidence Interval for the Ratio of Geometric Means (Test/Reference) |
| Cmax | 80.00% - 125.00% |
| AUC0-t | 80.00% - 125.00% |
| AUC0-∞ | 80.00% - 125.00% |
Experimental Protocols
Study Conduct
Protocol 1: Subject Screening and Enrollment
-
Inclusion Criteria:
-
Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years.
-
Body Mass Index (BMI) within a predefined range (e.g., 18.5-30.0 kg/m ²).
-
Voluntary written informed consent.
-
-
Exclusion Criteria:
-
History or current evidence of any clinically significant disease or disorder.
-
History of substance abuse.[3]
-
Use of any prescription or over-the-counter medication within 14 days prior to dosing.
-
Positive test for drugs of abuse or alcohol.
-
History of hypersensitivity to buprenorphine or related compounds.
-
Protocol 2: Dosing and Administration
-
Administer a single dose of the test or reference buprenorphine buccal film to fasting subjects.
-
The film should be placed on the buccal mucosa (inner lining of the cheek) and held in place for a specified period, as per the product instructions, to allow for complete dissolution.[5]
-
Ensure subjects do not chew or swallow the film.
-
A washout period of at least 7 days should be maintained between the two treatment periods.[3]
Protocol 3: Safety Monitoring
-
Administer a pre-dose of an opioid antagonist (e.g., 50 mg naltrexone orally) to block the opioid effects of buprenorphine.[1][2]
-
Continuously monitor respiratory rate and oxygen saturation for at least 3 hours post-dose.[1][2]
-
Have qualified personnel and equipment readily available to manage any potential respiratory depression.[1]
-
Monitor for other adverse events throughout the study.
Pharmacokinetic Sampling and Analysis
Protocol 4: Blood Sample Collection
-
Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Collect a pre-dose sample (0 hour) and a series of post-dose samples at appropriate time points to adequately characterize the plasma concentration-time profile of buprenorphine and its major active metabolite, norbuprenorphine.
-
Suggested sampling times: 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Centrifuge the blood samples to separate the plasma, which should then be stored frozen at -20°C or below until analysis.
Protocol 5: Bioanalytical Method
-
Develop and validate a sensitive and specific analytical method for the quantification of buprenorphine and norbuprenorphine in human plasma.
-
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6][7][8]
-
The method should be validated according to current regulatory guidelines, including assessments of selectivity, accuracy, precision, linearity, and stability.
Data Analysis
Protocol 6: Pharmacokinetic and Statistical Analysis
-
Calculate the following pharmacokinetic parameters for buprenorphine for each subject:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration)
-
AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)
-
-
Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ parameters using an Analysis of Variance (ANOVA) model.
-
Construct the 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax, AUC0-t, and AUC0-∞.
-
For bioequivalence to be concluded, the 90% confidence intervals for all three parameters must fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Caption: Workflow for a two-period crossover bioequivalence study of buprenorphine buccal films.
Caption: Logical relationship between pharmacokinetic parameters and bioequivalence assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Evaluation of the Pharmacokinetics of Single- and Multiple-dose Buprenorphine Buccal Film in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Buprenorphine Buccal Film and Orally-administered Oxycodone in a Respiratory Study: An Analysis of Secondary Outcomes from a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cliantha.com [cliantha.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro permeation studies of Bunavail® (buprenorphine and naloxone) buccal film. The described methodology is essential for assessing the drug release and permeation characteristics of this buccal formulation, providing critical data for product development, quality control, and bioequivalence studies.
Introduction
This compound® is a mucoadhesive buccal film containing buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, indicated for the maintenance treatment of opioid dependence. The formulation is designed to adhere to the inner cheek, delivering the active pharmaceutical ingredients (APIs) across the buccal mucosa directly into the systemic circulation. This route of administration bypasses first-pass metabolism, potentially increasing the bioavailability of the drugs.
In vitro permeation testing (IVPT) is a critical tool for evaluating the performance of trans- and transmucosal drug delivery systems. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, simulating the conditions of drug absorption across a biological membrane. This protocol outlines the use of a Franz diffusion cell setup with excised porcine buccal mucosa, a well-established model for human buccal tissue, to assess the permeation of buprenorphine and naloxone from this compound®.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from in vitro permeation studies of buprenorphine buccal formulations. It is important to note that specific values for this compound® may vary, and the data presented here are for illustrative purposes based on available literature for similar buprenorphine formulations.
| Parameter | Buprenorphine | Naloxone | Units | Reference |
| Cumulative Release at 8h | ~85% | Not Reported | % | [1] |
| Cumulative Release at 12h | >98% | Not Reported | % | [1] |
| Steady-State Flux (Jss) | ~20-30* | Not Reported | µg/cm²/h | [2] |
| Permeability Coefficient (Kp) | 10⁻⁷ - 10⁻⁵ | 6.21 x 10⁻⁵ | cm/s | [3][4] |
*Note: The steady-state flux value is derived from studies on buprenorphine transdermal patches and is included for illustrative purposes. Actual flux from a buccal film may differ. The permeability coefficient for buprenorphine is a general range for drugs across the buccal mucosa.
Experimental Protocol: In Vitro Permeation Study of this compound®
This protocol details the steps for conducting an in vitro permeation study using a Franz diffusion cell system.
Materials and Equipment
-
This compound® (buprenorphine and naloxone) buccal film
-
Franz diffusion cells (with a known diffusion area)
-
Porcine buccal tissue (from a local abattoir)
-
Isotonic phosphate buffer (pH 6.8, to simulate salivary pH)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Hypersil ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent
-
Water bath with magnetic stirrers
-
Syringes and syringe filters (0.45 µm)
-
Standard laboratory glassware and equipment
Preparation of Porcine Buccal Mucosa
-
Obtain fresh porcine buccal tissue from a local slaughterhouse. Transport the tissue to the laboratory in cold, oxygenated isotonic phosphate buffer (pH 6.8).
-
Carefully separate the buccal mucosa from the underlying connective and adipose tissues using a scalpel.
-
Equilibrate the excised mucosa in fresh, pre-warmed (37°C) isotonic phosphate buffer (pH 6.8) for 30 minutes before mounting on the Franz diffusion cells.
Franz Diffusion Cell Setup
Caption: Workflow for the in vitro permeation study of this compound® using a Franz diffusion cell.
-
Mount the prepared porcine buccal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with freshly prepared and degassed isotonic phosphate buffer (pH 6.8), ensuring no air bubbles are trapped beneath the membrane.
-
Place the Franz diffusion cells in a water bath maintained at 37 ± 0.5°C and allow the system to equilibrate for 30 minutes. The receptor medium should be continuously stirred with a magnetic stir bar.
Permeation Study
-
Carefully place a this compound® buccal film onto the surface of the buccal mucosa in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed (37°C) isotonic phosphate buffer to maintain sink conditions.
-
The collected samples should be stored at an appropriate temperature until analysis.
Sample Analysis (HPLC Method)
A validated HPLC method is required for the simultaneous quantification of buprenorphine and naloxone in the collected samples. The following is a representative method:
-
Mobile Phase: A mixture of pH 6.0 ammonium acetate buffer and acetonitrile (68:32 v/v).[5]
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 310 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Prepare standard solutions of buprenorphine and naloxone of known concentrations to generate a calibration curve. Analyze the collected samples and determine the concentration of each API.
Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of buprenorphine and naloxone that has permeated across the buccal mucosa at each time point, correcting for the drug removed during sampling. Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
-
Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / C where C is the initial concentration of the drug in the donor compartment.
Signaling Pathways and Experimental Workflows
The permeation of drugs across the buccal mucosa is primarily a passive diffusion process, driven by the concentration gradient. The key signaling pathway is not applicable in this context as it is a physicochemical process. The experimental workflow is detailed in the protocol above and visualized in the accompanying diagram.
Conclusion
This protocol provides a robust framework for the in vitro evaluation of this compound® buccal film. Adherence to this methodology will yield reliable and reproducible data on the permeation characteristics of buprenorphine and naloxone, which is invaluable for research, development, and quality assurance purposes. Researchers should ensure that all analytical methods are properly validated according to ICH guidelines.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Transdermal delivery of buprenorphine through cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability of Buccal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Validation of Buprenorphine Combination Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine is a potent partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor, widely used in the treatment of opioid use disorder and for pain management.[1][2] It is commonly formulated in combination with naloxone, a pure opioid antagonist, to deter intravenous misuse.[2][3] The analytical method validation for these combination products is critical to ensure their quality, safety, and efficacy. This document provides detailed application notes and protocols for the validation of analytical methods for buprenorphine combination products, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Signaling Pathways of Buprenorphine and Naloxone
Buprenorphine and naloxone primarily exert their effects through G-protein coupled receptors (GPCRs), specifically the μ- and κ-opioid receptors.[7][8] Understanding their mechanisms of action is crucial for interpreting pharmacodynamic and toxicological data.
References
- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 2. Buprenorphine-induced antinociception is mediated by mu-opioid receptors and compromised by concomitant activation of opioid receptor-like receptors | RTI [rti.org]
- 3. How does Narcan work? [dornsife.usc.edu]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bunavail® is a buccal film formulation containing buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, indicated for the treatment of opioid dependence.[1][2] A critical aspect of quality control for pharmaceutical products is the ability to accurately and specifically measure the active pharmaceutical ingredients (APIs) in the presence of their degradation products. A stability-indicating analytical method provides assurance that the reported values for the APIs are accurate and that the drug product maintains its quality and safety throughout its shelf life.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of buprenorphine and naloxone in this compound® buccal film. The method is designed to separate the active ingredients from their potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Standards: Buprenorphine hydrochloride and Naloxone hydrochloride reference standards
-
Solvents: HPLC grade acetonitrile and methanol
-
Reagents: Potassium phosphate monobasic, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30%)
-
Water: HPLC grade or purified water
-
This compound® Buccal Film: 2.1 mg buprenorphine / 0.3 mg naloxone, 4.2 mg buprenorphine / 0.7 mg naloxone, or 6.3 mg buprenorphine / 1 mg naloxone dosage strengths.[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 25 mM Potassium Phosphate Monobasic (pH 3.0 adjusted with phosphoric acid)B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (70:30 v/v)
-
Standard Stock Solution: Accurately weigh and dissolve approximately 21 mg of buprenorphine HCl and 3 mg of naloxone HCl in a 100 mL volumetric flask with diluent to obtain a concentration of 210 µg/mL of buprenorphine and 30 µg/mL of naloxone.
-
Working Standard Solution: Dilute the standard stock solution with diluent to obtain a final concentration of approximately 21 µg/mL of buprenorphine and 3 µg/mL of naloxone.
-
Sample Preparation:
-
Take one this compound® buccal film (e.g., 4.2 mg buprenorphine / 0.7 mg naloxone) and place it in a 200 mL volumetric flask.
-
Add approximately 150 mL of diluent and sonicate for 30 minutes to dissolve the film completely.
-
Allow the solution to cool to room temperature and make up the volume to 200 mL with diluent. This yields a theoretical concentration of 21 µg/mL of buprenorphine and 3.5 µg/mL of naloxone.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A sample solution was exposed to various stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to a final concentration with diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. Neutralize the solution with 1 mL of 0.1 N HCl and dilute to a final concentration with diluent.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration with diluent. Studies have shown that both buprenorphine and naloxone are susceptible to oxidation, leading to the formation of various oxidation products.[4][5][6]
-
Thermal Degradation: Keep the solid buccal film in a hot air oven at 105°C for 24 hours. Prepare the sample as described in the sample preparation section.
-
Photolytic Degradation: Expose the buccal film to UV light (254 nm) in a photostability chamber for 24 hours. Prepare the sample as described in the sample preparation section.
Data Presentation
The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Table 1: System Suitability Results
| Parameter | Buprenorphine | Naloxone | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| Resolution | - | > 2.0 | > 1.5 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Buprenorphine | % Degradation of Naloxone | Observations |
| 0.1 N HCl, 60°C, 2 hr | ~5% | ~8% | Minor degradation peaks observed |
| 0.1 N NaOH, 60°C, 2 hr | ~10% | ~15% | Significant degradation peaks observed |
| 3% H₂O₂, RT, 24 hr | ~15% | ~20% | Multiple degradation products formed |
| Thermal (105°C, 24 hr) | < 2% | < 2% | No significant degradation |
| Photolytic (UV, 24 hr) | ~3% | ~4% | Minor degradation observed |
Note: The percentage of degradation is an approximation based on the reduction in the peak area of the parent drug.
Mandatory Visualization
Caption: Experimental workflow for the stability-indicating HPLC method.
Caption: Logical relationship of forced degradation studies.
References
- 1. drugs.com [drugs.com]
- 2. This compound: Dosage, side effects, uses, and more [medicalnewstoday.com]
- 3. This compound Buccal Film: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. japsonline.com [japsonline.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Quantification of Buprenorphine and Norbuprenorphine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of buprenorphine (BUP) and its primary active metabolite, norbuprenorphine (NBUP), in various biological matrices. The methodologies outlined are essential for a range of applications, including clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Buprenorphine is a semi-synthetic opioid used for the treatment of opioid use disorder and for pain management.[1] It is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to norbuprenorphine, an active metabolite.[2][3] Both buprenorphine and norbuprenorphine can be further metabolized through glucuronidation.[2][4] Given its potency, therapeutic and illicit concentrations of buprenorphine and norbuprenorphine in biological fluids are often low, necessitating highly sensitive and specific analytical methods for their detection and quantification.
This document details three common analytical techniques for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method suitable for the qualitative or semi-quantitative detection of buprenorphine and its metabolites in urine, blood, and oral fluid.[5][6] It is often used as an initial screen, with positive results typically requiring confirmation by a more specific method like GC-MS or LC-MS/MS.[5]
Quantitative Data Summary for Buprenorphine ELISA
| Parameter | Urine | Blood/Serum | Hair | Oral Fluid |
| Cutoff Concentration | 0.5 - 5 ng/mL[5][7] | 0.5 ng/mL[5] | 10 pg/mg[5] | Not specified |
| Intra-Assay Precision | 8.7% at 1 ng/mL[5] | 11.5% at 2 ng/mL[5] | 11.5% at 250 pg/mg[5] | Not specified |
| Cross-Reactivity (Norbuprenorphine) | 1% at 50 ng/mL[5] | Not specified | Not specified | Not specified |
| Sensitivity (I-50) | Not specified | Not specified | Not specified | 0.33 ng/mL[6] |
Protocol: Buprenorphine Screening in Urine using ELISA
This protocol is a general guideline based on commercially available ELISA kits.[6]
Materials:
-
Buprenorphine ELISA Kit (including microplate, conjugate, substrate, stop solution, and wash buffer)
-
Urine samples
-
Calibrators and controls
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter[6]
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 20 µL of calibrators, controls, and urine samples to the appropriate wells of the microplate.[6]
-
Add the enzyme conjugate to each well.
-
Incubate the plate according to the kit instructions (typically 45 minutes).
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[6]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the results based on the standard curve generated from the calibrators.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the quantification of buprenorphine and norbuprenorphine. It typically requires sample extraction and derivatization to improve the volatility and thermal stability of the analytes.
Quantitative Data Summary for Buprenorphine and Norbuprenorphine by GC-MS
| Parameter | Blood | Urine | Hair |
| Linearity Range | 0.05 - 30.0 µg/L[8] | 0 - 50 ng/mL[9] | 0 - 0.4 ng/mg[9] |
| Limit of Detection (LOD) | 0.02 µg/L[8] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.05 µg/L[8] | 0.25 ng/mL (BUP), 0.20 ng/mL (NBUP)[9] | 0.005 ng/mg[9] |
| Intra-Day Precision (%RSD) | < 5.8%[8] | < 6.1%[9] | < 8.4%[9] |
| Inter-Day Precision (%RSD) | < 4.7%[8] | Not specified | Not specified |
| Absolute Recovery | 90.2 - 97.6%[8] | > 85%[9] | > 43%[9] |
Protocol: GC-MS Quantification in Blood
This protocol is based on a validated method for the determination of buprenorphine and norbuprenorphine in blood.[8]
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of blood, add an internal standard (e.g., buprenorphine-d4).[8]
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Wash the SPE cartridge to remove interferences.
-
Elute the buprenorphine and norbuprenorphine from the cartridge.
-
Evaporate the eluate to dryness.
Derivatization:
-
Reconstitute the dried extract in pyridine.
-
Add acetic anhydride and heat to form acetyl derivatives.[8]
-
Evaporate the derivatizing agents.
-
Reconstitute the final extract in a suitable solvent for injection.
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for drug analysis.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimize for the separation of the derivatized analytes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for buprenorphine and norbuprenorphine derivatives. For example, using MSTFA/TMSIM/TMCS derivatization, ions at m/z 450 and 468 can be used for quantification of buprenorphine and norbuprenorphine, respectively.[9]
-
Quantification: Create a calibration curve using fortified blood samples and calculate the concentration of the analytes in the unknown samples based on the peak area ratios relative to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for the quantification of buprenorphine and norbuprenorphine in biological matrices due to its high sensitivity, specificity, and throughput.[4]
Quantitative Data Summary for Buprenorphine and Norbuprenorphine by LC-MS/MS
| Parameter | Whole Blood | Plasma | Urine |
| Linearity Range | 0.2 - 20 ng/mL[10] | 25.0 - 10000 pg/mL (BUP), 20.0 - 8000 pg/mL (NBUP)[11] | 2 - 1000 ng/mL (linear fit), 2 - 5000 ng/mL (quadratic fit)[12] |
| Limit of Detection (LOD) | < 0.1 ng/mL[10] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.2 ng/mL[10] | 25.0 pg/mL (BUP), 20.0 pg/mL (NBUP)[11] | 2 ng/mL[12] |
| Intra-Assay Precision (%RSD) | Not specified | < 8.1% (BUP), < 12.4% (NBUP)[12] | Not specified |
| Inter-Assay Precision (%RSD) | Not specified | < 7.5% (BUP), < 13.1% (NBUP)[12] | Not specified |
| Recovery | Not specified | 81.8 - 88.8% (BUP), 77.0 - 84.6% (NBUP)[11] | Within ±10% (BUP), ±20% (NBUP) of expected[12] |
Protocol: LC-MS/MS Quantification in Urine
This protocol is based on a high-throughput method for the analysis of buprenorphine and norbuprenorphine in urine.[12]
Sample Preparation:
-
Spike urine samples with deuterated internal standards (buprenorphine-d4 and norbuprenorphine-d3).[12]
-
Perform enzymatic hydrolysis with beta-glucuronidase to cleave glucuronide conjugates.[12]
-
Dilute the hydrolyzed samples 20-fold with water.[12]
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a C18 or PFP column.[12][13]
-
Mobile Phase: A gradient of ammonium acetate in water and methanol.[12]
-
Injection Volume: 10 µL.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.[12]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[12][14]
-
Quantification: Construct a calibration curve by analyzing fortified urine samples. Quantify the analytes in unknown samples by comparing their peak area ratios to the internal standards against the calibration curve.
Visualization of Methodologies and Pathways
Caption: Metabolic pathway of buprenorphine.
Caption: General workflow for LC-MS/MS analysis.
Caption: Solid-Phase Extraction workflow.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the One-Step ELISA kit for the detection of buprenorphine in urine, blood, and hair specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a highly sensitive GC/MS method for the determination of buprenorphine and nor-buprenorphine in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Online solid-phase extraction liquid chromatography-electrospray-tandem mass spectrometry analysis of buprenorphine and three metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adhesion Testing of Mucoadhesive Buccal Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the essential adhesion testing methods used to characterize mucoadhesive buccal films. Understanding and quantifying the adhesive properties of these drug delivery systems are critical for ensuring prolonged contact with the buccal mucosa, which in turn governs the bioavailability and therapeutic efficacy of the incorporated active pharmaceutical ingredient (API).
Introduction to Mucoadhesion Testing
Mucoadhesion is the interfacial phenomenon of a polymer adhering to a mucosal surface. For buccal films, this property is paramount as it dictates the residence time of the dosage form at the site of application, allowing for sustained drug release and absorption. The primary forces governing mucoadhesion include physical entanglement, electrostatic interactions, and hydrogen bonding between the mucoadhesive polymer and the mucus layer.
The evaluation of mucoadhesive strength is typically categorized into three main types of mechanical tests:
-
Tensile Strength: Measures the force required to detach the film from a mucosal surface in a direction perpendicular to the interface.
-
Peel Strength: Quantifies the force needed to peel the film away from the mucosal substrate at a specific angle.
-
Shear Strength: Determines the force required to slide the film across the mucosal surface.
These tests can be performed in vitro (using synthetic or natural polymer gels) or, more commonly, ex vivo (using animal mucosal tissue), with the latter providing a more physiologically relevant model.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from various adhesion tests for mucoadhesive buccal films. These values can vary significantly based on the polymer type and concentration, presence of plasticizers, and the specific testing conditions.
Table 1: Tensile and Mucoadhesive Strength of Mucoadhesive Buccal Films
| Polymer(s) | Mucoadhesive Strength (N) | Tensile Strength (MPa) | Reference(s) |
| HPMC K4M, PVA, PEO | 0.205 ± 0.035 to 0.790 ± 0.014 | 2.33 ± 0.37 to 12.01 ± 0.049 | |
| PVP (increasing content) | 0.42 ± 0.03 to 1.1 ± 0.1 (N/cm²) | 4.2 ± 0.7 to 2.1 ± 0.02 | |
| Gelatin (Type A vs. B) | - | ~2.5 to ~11 | [1] |
Table 2: Shear Strength of Mucoadhesive Buccal Films
| Polymer(s) | Shear Strength (N/cm²) | Reference(s) |
| PVP (increasing content) | 1.7 ± 0.25 to 5.6 ± 1.4 | [2] |
Note: Data for peel strength of buccal films is less commonly reported with specific quantitative values in the literature compared to tensile and shear strength. The principles are adapted from transdermal patch testing.
Experimental Protocols
Tensile Strength and Ex Vivo Mucoadhesion Testing
This protocol describes the use of a texture analyzer to measure both the tensile strength of the film itself and its mucoadhesive strength to a biological substrate.
Objective: To determine the maximum force required to detach the mucoadhesive film from a prepared mucosal surface.
Materials and Equipment:
-
Texture Analyzer (e.g., Stable Micro Systems TA.XTplus, Brookfield CT3) with a mucoadhesion rig/probe[3]
-
Phosphate buffered saline (PBS), pH 6.8
-
Cyanoacrylate adhesive
-
Surgical scissors and forceps
-
Beaker
-
Thermostatic water bath
Protocol:
-
Preparation of Mucosal Substrate:
-
Obtain fresh buccal mucosa from a local abattoir.
-
Carefully remove any underlying fatty and connective tissue.
-
Wash the mucosa gently with PBS (pH 6.8).
-
Cut the mucosa into appropriately sized pieces to be mounted on the lower platform of the texture analyzer.
-
Secure the mucosal tissue to the platform, ensuring the mucosal side is exposed. Maintain hydration with PBS at 37°C.
-
-
Sample Preparation:
-
Cut the mucoadhesive buccal film into uniform pieces (e.g., 1 cm x 1 cm).
-
Attach the film to the upper probe of the texture analyzer using double-sided tape or cyanoacrylate adhesive, ensuring the mucoadhesive layer faces the mucosal substrate.
-
-
Measurement of Mucoadhesive Strength:
-
Lower the upper probe until the film makes contact with the mucosal surface.
-
Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for bond formation.[6]
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[6]
-
Record the force required to detach the film from the mucosa. The peak force is recorded as the mucoadhesive strength (in Newtons). The work of adhesion can be calculated from the area under the force-distance curve.[6]
-
-
Measurement of Tensile Strength:
-
Cut the film into rectangular strips (e.g., 2 cm x 1 cm).
-
Clamp the strip between the stationary and movable grips of the texture analyzer.
-
Apply a tensile load at a constant speed until the film breaks.
-
The tensile strength is calculated by dividing the maximum load by the initial cross-sectional area of the film.
-
Data Analysis: The mucoadhesive strength is reported as the mean peak detachment force ± standard deviation. Tensile strength is reported in megapascals (MPa).
Peel Adhesion Testing
This protocol is adapted from standard methods for transdermal patches and is applicable to buccal films to measure the force required to peel the film from a mucosal surface.[7][8]
Objective: To determine the force required to peel a mucoadhesive film from a mucosal substrate at a constant speed and angle.
Materials and Equipment:
-
Texture Analyzer or Universal Testing Machine with a peel testing fixture
-
Fresh porcine or bovine buccal mucosa
-
PBS, pH 6.8
-
Glass plate or other suitable flat substrate
-
Roller of a specified weight (e.g., 2 kg)
Protocol:
-
Substrate Preparation:
-
Secure a fresh piece of buccal mucosa to a glass plate, ensuring a flat, uniform surface. Keep the mucosa hydrated with PBS.
-
-
Sample Application:
-
Peel Test:
-
Mount the glass plate with the adhered film in the lower clamp of the testing machine.
-
Fold the free end of the film back on itself and clamp it in the upper grip.
-
Initiate the test, peeling the film from the mucosa at a constant speed (e.g., 300 mm/min) and at a specified angle (typically 90° or 180°).[7]
-
Record the force required to peel the film over a specified distance.
-
Data Analysis: The peel strength is calculated as the average force per unit width of the film (e.g., in N/m or N/mm).
Shear Strength Testing
This protocol measures the force required to slide a film across a mucosal surface.
Objective: To evaluate the resistance of the mucoadhesive bond to a shearing force.
Materials and Equipment:
-
Texture Analyzer or Universal Testing Machine with shear testing grips
-
Fresh porcine or bovine buccal mucosa
-
Glass slides
-
Standard weight (e.g., 1 kg)[7]
-
Double-sided adhesive tape
Protocol:
-
Sample and Substrate Preparation:
-
Mount a piece of fresh buccal mucosa onto a glass slide using double-sided tape.
-
Cut the mucoadhesive film into a standard size (e.g., 25 mm x 25 mm).[7]
-
Attach the film to another glass slide with the mucoadhesive side exposed.
-
-
Shear Test:
-
Place the film-mounted slide onto the mucosa-mounted slide, creating an overlap area.
-
Apply a standard weight onto the top slide for a specified time to ensure intimate contact.
-
Mount the slides in the shear testing grips of the instrument.
-
Apply a force parallel to the interface at a constant speed until the film slides off the mucosal surface.
-
Alternatively, a static shear test can be performed by hanging a specified weight from the free end of the film and recording the time it takes for the film to shear off.[7]
-
Data Analysis: The shear strength is reported as the maximum force per unit area (e.g., in N/cm²).[2]
Visualizations of Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. COMPETING PROPERTIES OF MUCOADHESIVE FILMS DESIGNED FOR LOCALIZED DELIVERY OF IMIQUIMOD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stablemicrosystems.com [stablemicrosystems.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP for Adhesion Testing of Transdermal Patches – SOP Guide for Pharma [pharmasop.in]
- 8. testinglab.com [testinglab.com]
Troubleshooting & Optimization
Buprenorphine Buccal Film Dissolution: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in buprenorphine buccal film dissolution experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format to help you navigate common challenges during your experiments.
Question 1: We are observing high variability in our dissolution results between replicate samples of the same batch. What are the potential causes and how can we mitigate this?
Answer: High variability between replicate samples is a common issue and can stem from several factors related to the formulation, the experimental setup, and the analytical procedure.
Potential Causes and Solutions:
-
Film Placement and Movement: Inconsistent placement of the film in the dissolution vessel can lead to variable exposure to the dissolution medium. Films may also float or adhere to the vessel walls, altering the hydrodynamics around the film.
-
Solution: Use a validated method for introducing the film into the vessel to ensure consistent placement. For floating issues, consider using a small, inert sinker or a specialized sample holder to keep the film submerged and in a consistent position.
-
-
Inhomogeneous Film Properties: Non-uniform drug distribution or variations in film thickness within the same batch can lead to different dissolution rates.
-
Solution: Ensure the film manufacturing process (e.g., solvent casting) is well-controlled to produce films with uniform thickness and drug content. Conduct thorough physical characterization of the films before dissolution testing.
-
-
Dissolution Medium Preparation: Inconsistencies in the preparation of the dissolution medium, such as pH variations or incomplete degassing, can significantly impact dissolution.
-
Solution: Prepare the dissolution medium fresh for each experiment and verify the pH immediately before use. Ensure thorough degassing of the medium to prevent air bubbles from interfering with the film surface.
-
-
Vibrations: External vibrations from laboratory equipment can introduce variability in the dissolution hydrodynamics.
-
Solution: Place the dissolution apparatus on a sturdy, level surface away from sources of vibration like centrifuges or vortex mixers.
-
Question 2: Our buprenorphine buccal films are not dissolving completely within the expected timeframe. What could be the reason?
Answer: Incomplete dissolution can be attributed to formulation characteristics or issues with the dissolution test parameters.
Potential Causes and Solutions:
-
Formulation Composition:
-
Polymer Type and Concentration: The type and concentration of the film-forming polymer (e.g., HPMC, Carbopol) significantly influence the dissolution rate. Higher molecular weight polymers or higher polymer concentrations can lead to slower dissolution.[1]
-
Plasticizer Concentration: Plasticizers affect the film's flexibility and permeability to the dissolution medium. An inappropriate concentration can hinder water uptake and slow down dissolution.
-
-
Dissolution Medium:
-
pH: Buprenorphine is a weak base, and its solubility is pH-dependent. Dissolution may be slower in media with a higher pH where buprenorphine is less ionized.
-
Ionic Strength: The ionic strength of the dissolution medium can influence the hydration and swelling of the film-forming polymers, thereby affecting the drug release.[2][3][4]
-
-
Inadequate Agitation: Insufficient agitation (low paddle or basket speed) may not provide enough mechanical force to aid in the erosion and dissolution of the film.
-
Solution: Review and optimize the formulation components. Ensure the dissolution medium has an appropriate pH and ionic strength to facilitate buprenorphine dissolution. Verify that the agitation speed of the dissolution apparatus is set and maintained correctly according to the validated method.
-
Question 3: We are observing a "coning" effect at the bottom of the paddle apparatus, where the dissolved film forms a mound. How does this affect our results and how can we prevent it?
Answer: The formation of a cone of undissolved material at the bottom of the vessel is a common hydrodynamic issue with the paddle apparatus (USP Apparatus 2). This can lead to artificially low and variable dissolution results because the material at the center of the cone is not fully exposed to the moving dissolution medium.[5]
Solutions:
-
Apparatus Selection: Consider using the basket apparatus (USP Apparatus 1), which can sometimes mitigate this issue by containing the sample and ensuring more uniform exposure to the medium.
-
Modified Paddle Apparatus: Some studies have explored modifications to the paddle apparatus, such as placing a metal strip in the vessel to alter the flow pattern and prevent cone formation.[5]
-
Agitation Speed: Experiment with slightly increasing the paddle speed, within the validated range, to see if it improves the dispersion of the dissolving film. However, be mindful that excessive speeds can introduce other variabilities.
Question 4: The film floats on the surface of the dissolution medium. How can this be prevented?
Answer: Floating of the film is a frequent problem, especially with the paddle method, and it leads to non-reproducible results as the top surface of the film is not in full contact with the medium.
Solutions:
-
Use of Sinkers: A small, inert sinker (e.g., a few turns of a helix of non-reactive wire) can be used to hold the film at the bottom of the vessel. The type of sinker should be validated to ensure it does not interfere with the dissolution process.
-
Paddle Over Disk Method: This modification of the USP Apparatus 2 involves placing the film on a screen or disk at the bottom of the vessel, which is then covered by the paddle.[6]
-
Basket Apparatus (USP Apparatus 1): Using the basket apparatus can effectively prevent floating by containing the film within the basket.[7]
Data Presentation
The following tables summarize quantitative data on factors influencing buprenorphine buccal dosage form dissolution.
Table 1: Effect of Polymer Type and Concentration on Buprenorphine Release from Buccal Tablets
| Formulation Code | Polymer(s) | Polymer Concentration (mg) | % Drug Released at 12 hours |
| F4 | Methocel K4M | 4 | Incomplete Release Profile |
| F5 | Methocel K4M | 8 | Incomplete Release Profile |
| F6 | Methocel K4M | 12 | Incomplete Release Profile |
| F8 | Locust Bean Gum | 8 | 98.54% |
Note: This data is for buccal tablets but illustrates the significant impact of polymer choice on drug release.
Table 2: Illustrative Effect of pH on Buprenorphine Solubility
| pH | Predicted Buprenorphine Solubility | Expected Impact on Dissolution Rate |
| 1.2 | High | Faster |
| 4.5 | Moderate | Moderate |
| 6.8 | Low | Slower |
This table is based on the principle that as a weak base, buprenorphine's solubility increases in acidic environments. Actual dissolution rates will also depend on formulation factors.
Table 3: Illustrative Effect of Plasticizer Concentration on Oral Film Properties
| Plasticizer Concentration (% w/w of polymer) | Tensile Strength | Elasticity | Disintegration Time |
| Low | High | Low | Slower |
| Medium | Optimal | Optimal | Optimal |
| High | Low | High | Faster (but may be too soft) |
This table provides a general illustration of the impact of plasticizer concentration on the physical properties of oral films, which in turn affects their dissolution behavior.[8]
Experimental Protocols
Detailed Methodology for In-Vitro Dissolution Testing of Buprenorphine Buccal Film (USP Apparatus 2 - Paddle Method)
This protocol is a synthesized example based on common practices and available literature.[6][7]
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Vessels (typically 900 mL)
-
Water bath with temperature control
-
Buprenorphine buccal films
-
Dissolution Medium: e.g., 500 mL of deaerated water or phosphate buffer pH 6.8.[6][7]
-
HPLC system for quantification
-
Syringes and filters (e.g., 0.45 µm PTFE) for sampling
2. Preparation:
-
Prepare the dissolution medium and bring it to the specified volume in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Deaerate the medium to prevent bubble formation.
3. Dissolution Test Procedure:
-
Set the paddle speed to the specified rate (e.g., 50 rpm).[6]
-
Carefully drop one buprenorphine buccal film into each vessel, ensuring it settles at the bottom, in the center. If floating is an issue, use a validated sinker.
-
Start the dissolution apparatus timer immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
4. Sample Analysis:
-
Analyze the filtered samples for buprenorphine concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
Mandatory Visualizations
Caption: Buprenorphine Mu-Opioid Receptor Signaling Pathway.
Caption: Logical Workflow for Troubleshooting Dissolution Variability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of polymer, plasticizer and filler on orally disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Buprenorphine and Naloxone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of buprenorphine and naloxone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses common issues encountered during method development, validation, and sample analysis.
Question: Why am I observing poor peak shape or tailing for buprenorphine and naloxone?
Answer: Poor peak shape is a common issue that can often be resolved by addressing chromatographic conditions.
-
Mobile Phase pH: Buprenorphine and naloxone are basic compounds. Operating the mobile phase at a low pH (e.g., using 0.1% formic acid) ensures the analytes are in their protonated form, which generally leads to better peak shape on C18 columns.[1]
-
Column Choice: While standard C18 columns are widely used, specialized columns like biphenyl or hydrophilic interaction liquid chromatography (HILIC) columns can offer alternative selectivity and improved peak shape, especially when dealing with metabolites.[2][3]
-
Gradient Optimization: A shallow gradient elution can help to improve peak resolution and shape. Ensure the gradient is optimized to provide sufficient separation from matrix components and any potential isomers.[4]
-
Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size. A flow rate of 0.5 mL/minute is a common starting point for a 2.1 mm ID column.[1]
Question: I am struggling to achieve the required sensitivity (Lower Limit of Quantification - LLOQ) for naloxone. What can I do?
Answer: Achieving a low LLOQ for naloxone can be challenging due to its lower dosage and bioavailability compared to buprenorphine.[4] Here are several strategies to improve sensitivity:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating the sample and removing interfering matrix components, leading to a cleaner extract and improved signal-to-noise.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample than simple protein precipitation and can be optimized to concentrate the analytes.[6][7]
-
-
Mass Spectrometry Parameters:
-
Ionization Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature, to maximize the ionization efficiency for naloxone.
-
MRM Transition Optimization: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for naloxone. Infuse a standard solution of naloxone to optimize the precursor and product ions, as well as the collision energy.
-
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as naloxone-d5, is crucial to compensate for matrix effects and any variability in the extraction and ionization processes.[5]
Question: I am observing significant matrix effects in my plasma/urine samples. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalytical LC-MS/MS.
-
Improved Sample Cleanup: As mentioned for improving sensitivity, more rigorous sample preparation techniques like SPE or LLE are superior to protein precipitation in removing phospholipids and other matrix components that cause ion suppression.[5][8]
-
Chromatographic Separation: Ensure that buprenorphine and naloxone are chromatographically separated from the early eluting, highly polar matrix components. A well-designed gradient and potentially a divert valve can prevent these components from entering the mass spectrometer.
-
Use of Stable Isotope-Labeled Internal Standards: Deuterated internal standards (e.g., buprenorphine-d4 and naloxone-d5) co-elute with the analytes and experience similar matrix effects, thereby providing accurate correction during quantification.[5][6]
-
Dilution: In some cases, diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the LLOQ.
Question: I am seeing carryover of buprenorphine in my blank injections after a high concentration sample. What are the best practices to minimize this?
Answer: Buprenorphine is known to be "sticky" and can cause carryover issues.
-
Injector Wash Solution: Use a strong wash solution for the autosampler injector. A mixture of acetonitrile, methanol, and isopropanol with a small amount of acid or base can be effective.
-
Injection Sequence: Injecting blank samples after high concentration standards or samples can help to identify and quantify the extent of carryover.
-
LC System Conditioning: Ensure the LC system is thoroughly flushed and equilibrated between runs.
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for buprenorphine and naloxone analysis in biological matrices?
A1: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, but it provides the least clean extract and may suffer from significant matrix effects.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can provide some sample concentration.[6][7][11]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing interferences and concentrating the analytes, leading to the best sensitivity and reduced matrix effects.[5][12]
Q2: What type of internal standard should I use?
A2: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended for accurate and precise quantification. Commonly used SIL-IS include buprenorphine-d4, norbuprenorphine-d3, and naloxone-d5.[4][5] These internal standards have nearly identical chemical and physical properties to the analytes, ensuring they behave similarly during sample preparation, chromatography, and ionization.
Q3: What are the recommended chromatographic columns and mobile phases?
A3:
-
Columns: Reversed-phase C18 columns (e.g., 50 x 2.1 mm, 3 µm) are most commonly used.[6][7] For alternative selectivity, especially for metabolites, biphenyl or HILIC columns can be employed.[2][3]
-
Mobile Phases: A typical mobile phase consists of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[1][2] Gradient elution is standard for separating the analytes from endogenous matrix components.
Q4: What are the typical mass spectrometry settings?
A4:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is universally used for the analysis of buprenorphine and naloxone.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode on a triple quadrupole mass spectrometer for its high selectivity and sensitivity.[6][7]
-
MRM Transitions: The specific MRM transitions (precursor ion → product ion) need to be optimized for your instrument. Commonly reported transitions are:
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in various validated LC-MS/MS methods for the analysis of buprenorphine and naloxone.
Table 1: Linearity Ranges and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Buprenorphine | Human Plasma | 20 - 10,000 pg/mL | 20 pg/mL | [6][7] |
| Naloxone | Human Plasma | 1 - 500 pg/mL | 1 pg/mL | [6][7] |
| Norbuprenorphine | Human Plasma | 20 - 10,000 pg/mL | 20 pg/mL | [6][7] |
| Buprenorphine | Rat Plasma | 1.0/5.0 - 1000 ng/mL | 1.0/5.0 ng/mL | [2] |
| Naloxone | Rat Plasma | 1.0/5.0 - 1000 ng/mL | 1.0/5.0 ng/mL | [2] |
| Buprenorphine | Urine | 0.5 - 102 µg/L | 0.5 µg/L | [12][[“]] |
| Naloxone | Urine | 0.5 - 85.5 µg/L | 0.5 µg/L | [12][[“]] |
Table 2: Method Performance Characteristics
| Parameter | Buprenorphine | Naloxone | Norbuprenorphine | Reference |
| Intra-day Precision (%CV) | < 11.0% | < 11.0% | < 11.0% | [6] |
| Inter-day Precision (%CV) | < 11.0% | < 11.0% | < 11.0% | [6] |
| Intra-day Accuracy (%Bias) | -14.2 to 15.2% | -9.00 to 4.80% | N/A | [2] |
| Inter-day Accuracy (%Bias) | -9.00 to 4.80% | -9.00 to 4.80% | N/A | [2] |
| Extraction Recovery | > 63% | > 63% | > 63% | [6] |
| Extraction Recovery | 55 - 86.9% | 55 - 86.9% | 55 - 86.9% | [2] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous determination of buprenorphine, norbuprenorphine, and naloxone in human plasma.[6][7]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing buprenorphine-d4, norbuprenorphine-d3, and naloxone-d5).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 600 µL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Chromatographic and Mass Spectrometric Conditions
These are typical starting conditions that should be optimized for your specific instrument and application.
-
LC System: Agilent 1200 Series or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: ESI in positive ion mode
-
MRM Transitions:
-
Buprenorphine: Q1 468.3 → Q3 396.2
-
Naloxone: Q1 328.2 → Q3 310.2
-
Buprenorphine-d4 (IS): Q1 472.3 → Q3 400.2
-
Naloxone-d5 (IS): Q1 333.2 → Q3 315.2
-
-
Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 50 psi
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of buprenorphine, naloxone and phase I and phase II metabolites in rat whole blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. wsp.wa.gov [wsp.wa.gov]
- 6. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting bioequivalence (BE) studies for Bunavail (buprenorphine and naloxone) buccal film.
Troubleshooting Guide
This guide addresses specific issues that may arise during the planning and execution of a this compound bioequivalence study.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| BE-001 | High inter-subject variability in pharmacokinetic (PK) parameters. | - Inconsistent administration technique among subjects.- Physiological differences in the oral mucosa.- Co-administration of fluids or food. | - Provide rigorous and standardized training to clinical site staff and subjects on the correct placement and handling of the buccal film.[1][2][3]- Advise subjects to avoid eating or drinking until the film has completely dissolved.[3][4]- Implement a standardized mouth rinse protocol before film application to normalize the buccal environment.[2] |
| BE-002 | Failure to achieve required lower limit of quantification (LLOQ) for naloxone. | - Low systemic absorption of naloxone from the buccal route.[4][5]- Insufficient sensitivity of the analytical method. | - Utilize a highly sensitive analytical method such as LC-MS/MS.[6][7][8]- Optimize sample extraction and processing to minimize analyte loss.[6][8]- Consider concentrating the plasma sample if methodologically feasible and validated. |
| BE-003 | Inconsistent or lower than expected buprenorphine absorption. | - Incorrect placement of the buccal film.- Subject chewing or swallowing the film.[3][9][10]- Co-administration of liquids, which can reduce buprenorphine exposure by up to 59%.[4][5] | - Reinforce with subjects the importance of not manipulating the film with their tongue or fingers.[2]- Ensure subjects understand that the film should be allowed to dissolve completely.[9][10]- Strictly enforce fasting conditions and control fluid intake around the time of drug administration.[4][5] |
| BE-004 | Opioid-related adverse events in healthy subjects. | - Buprenorphine is a partial opioid agonist and can cause respiratory depression and other opioid effects, especially in opioid-naïve individuals.[4][5] | - As recommended by the FDA, use a naltrexone blockade to minimize the risk of opioid-related adverse events. A common regimen is 50 mg of naltrexone administered 12 hours before, at the time of, and 12 hours after study drug administration.[11][12]- Implement continuous respiratory monitoring for at least 3 hours post-dose.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in designing a bioequivalence study for this compound?
A1: The main challenges stem from its delivery system and the properties of its active ingredients. These include:
-
High Pharmacokinetic Variability: Buprenorphine delivered buccally exhibits significant inter-individual variability in absorption.[5][13][14]
-
Low Naloxone Bioavailability: Naloxone is poorly absorbed through the oral mucosa, making it difficult to detect and quantify in plasma.[4][6][7] This necessitates highly sensitive analytical methods.[6][7][8]
-
Administration Technique Dependency: The rate and extent of drug absorption are highly dependent on the correct placement and adhesion of the buccal film, as well as patient actions like eating, drinking, or talking during dissolution.[1][3][4]
-
Different Bioavailability Profile: this compound has a different bioavailability compared to sublingual formulations like Suboxone. A 4.2 mg/0.7 mg this compound film provides equivalent buprenorphine exposure to an 8 mg/2 mg Suboxone sublingual tablet.[2][5] This must be considered in the study design and dosage selection.
Q2: What is the recommended study design for a this compound bioequivalence study?
A2: Based on FDA guidance for buprenorphine and naloxone products, a typical study design would be a single-dose, two-treatment, two-period, crossover study conducted in healthy subjects under fasting conditions.[10][11][12] To ensure subject safety, the use of an opioid antagonist like naltrexone is recommended to block the pharmacological effects of buprenorphine.[11][12]
Q3: Which analytes should be measured in plasma, and what are the bioequivalence criteria?
A3: The analytes to be measured in plasma are buprenorphine, its active metabolite norbuprenorphine, and both total and unconjugated naloxone.[9][11][12] Bioequivalence is generally based on buprenorphine and naloxone. The 90% confidence interval for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products should fall within the range of 80.00-125.00%.[15][16] Data for norbuprenorphine should be submitted as supportive evidence.[9][11]
Q4: What are the key considerations for the analytical method validation?
A4: The analytical method, typically LC-MS/MS, must be validated according to regulatory guidelines (e.g., FDA, EMA).[7] Key considerations include:
-
Sensitivity: The method must achieve a low enough LLOQ to accurately capture the plasma concentration profiles, especially for naloxone.[6][7] Reported LLOQs for naloxone are as low as 0.025 ng/mL.[6][8]
-
Selectivity: The method must be able to distinguish between buprenorphine, norbuprenorphine, and naloxone without interference from endogenous plasma components.[7]
-
Accuracy and Precision: The method must demonstrate acceptable accuracy and precision across the calibration range.[8][17]
Experimental Protocols
Key Experiment: Pharmacokinetic Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test formulation of buprenorphine/naloxone buccal film with the reference listed drug, this compound.
Methodology:
-
Study Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.
-
Subject Population: Healthy, non-smoking male and non-pregnant female volunteers, aged 18-50 years. Subjects should be screened to exclude those with a history of opioid use within a specified timeframe (e.g., 14 days).[9][10]
-
Pre-treatment and Safety: Administer a naltrexone blockade (e.g., 50 mg oral tablets) at 12 hours pre-dose, at the time of dosing, and 12 hours post-dose to mitigate opioid effects.[11][12] Continuous respiratory monitoring should be in place from dosing until at least 3 hours post-dose.[9][10]
-
Drug Administration:
-
Subjects will fast for at least 10 hours before drug administration and for 4 hours post-dose.
-
A standardized procedure for film application must be followed, including moistening the inside of the cheek before application and holding the film in place for 5 seconds to ensure adhesion.[2]
-
Subjects must be instructed not to chew, swallow, or manipulate the film and to avoid eating or drinking until the film is fully dissolved.[2][3]
-
-
Pharmacokinetic Sampling:
-
Collect venous blood samples into K2 EDTA tubes at pre-dose (0 hour) and at appropriate post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Process blood samples by centrifugation to obtain plasma, which is then stored at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Pharmacokinetic and Statistical Analysis:
-
Calculate PK parameters including Cmax, AUC0-t, AUC0-∞, and Tmax using non-compartmental methods.
-
Perform statistical analysis on log-transformed Cmax, AUC0-t, and AUC0-∞ data.
-
Determine the 90% confidence intervals for the ratio of geometric means (Test/Reference) for buprenorphine and naloxone. The study will be considered to have met the bioequivalence criteria if these confidence intervals fall within the 80.00-125.00% range.
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for buprenorphine following buccal administration, highlighting the variability and bioavailability characteristics.
| Parameter | Buprenorphine (Buccal Administration) | Reference(s) |
| Bioavailability | ~28% (highly variable) | [13][14] |
| Tmax (Time to Peak Concentration) | 1.8 - 3 hours | [17][18] |
| Cmax (Peak Plasma Concentration) | Highly dose-dependent and variable | [5][17][18] |
| Terminal Half-life | Longer than intravenous route (~12.3 hours) | [13][14][19] |
Note: Pharmacokinetic parameters can vary significantly based on the specific study population, dose, and analytical methods used.
Visualizations
Caption: Experimental workflow for a two-period crossover this compound bioequivalence study.
Caption: Troubleshooting logic for high pharmacokinetic variability in a this compound BE study.
References
- 1. medscape.com [medscape.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacokinetics of Buprenorphine Buccal Film and Orally-administered Oxycodone in a Respiratory Study: An Analysis of Secondary Outcomes from a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: Buccal Film Adhesion Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in buccal film adhesion testing. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during buccal film adhesion testing.
Issue 1: High Variability in Mucoadhesion Force/Work of Adhesion Measurements
-
Question: My mucoadhesion results (Maximum Detachment Force and Work of Adhesion) are inconsistent across samples of the same formulation. What are the potential causes and solutions?
-
Answer: High variability is a common challenge in mucoadhesion testing. Several factors related to the experimental setup, sample preparation, and tissue source can contribute to this. Here’s a step-by-step troubleshooting guide:
-
Review Experimental Parameters: Inconsistent instrument settings are a primary source of variability. Ensure the following are strictly controlled:
-
Contact Force: The initial force applied to bring the film into contact with the mucosal surface must be consistent. A certain level of contact force is necessary for good bioadhesion, but excessive force may not further improve it.[1]
-
Contact Time: The duration the film remains in contact with the mucosa is critical. Longer contact times generally lead to better reproducibility.[1]
-
Detachment Speed (Probe Withdrawal Speed): The speed at which the probe detaches the film from the mucosa can significantly influence the measured adhesion. Faster probe speeds can improve reproducibility.[1]
-
Hydration of Film and Mucosa: The level of hydration of both the buccal film and the mucosal surface can impact adhesion. Standardize the volume of artificial saliva or buffer used to hydrate the surfaces.[2]
-
-
Examine Sample Preparation:
-
Ensure uniform film thickness and size.
-
Check for the presence of air bubbles or surface imperfections on the film.
-
Use a consistent method for mounting the film on the probe, such as double-sided adhesive tape.[3]
-
-
Evaluate Tissue/Substrate Variability:
-
Biological tissues, such as porcine buccal mucosa, naturally exhibit high inter- and intra-individual variability.[4]
-
If using animal tissue, try to source it from animals of a similar age and health status.
-
Consider using a synthetic mucosal substrate to reduce biological variability. A hydrogel composed of hydroxyethylmethacrylate (HEMA) and N-acryloyl glucosamine (AGA) has been shown to mimic buccal mucosa and reduce data variation.[4]
-
-
Environmental Control:
-
Maintain consistent temperature and humidity in the testing environment, as these can affect both the film and the mucosal surface.
-
-
Issue 2: Poor Adhesion or Premature Detachment of the Buccal Film
-
Question: My buccal films are showing very low mucoadhesive strength or are detaching from the mucosa too quickly. How can I improve adhesion?
-
Answer: Poor adhesion can be due to formulation factors or issues with the testing methodology.
-
Formulation Optimization:
-
Polymer Selection: The type and concentration of the mucoadhesive polymer are critical. Polymers like Carbopol, chitosan, and polyvinylpyrrolidone (PVP) are known to enhance mucoadhesion.[4][5][6] Adding polyacrylic acid and polyvinylpyrrolidone to hypromellose-based films at a concentration of 5% w/w has been shown to approximately double the maximum detachment force and work of adhesion.[4]
-
Plasticizer Choice: The type and concentration of the plasticizer can influence film flexibility and mucoadhesive properties.[7] While some plasticizers can improve flexibility and drug release, they may also affect adhesion. For instance, propylene glycol has been observed to reduce bioadhesion strength in some formulations.[6]
-
Review the complete formulation: Other excipients in the film can also impact adhesion.
-
-
Methodological Adjustments:
-
Ensure Adequate Hydration: Proper hydration is necessary to initiate the mucoadhesion process. Ensure the mucosal surface is adequately moistened with a controlled amount of simulated saliva.
-
Optimize Contact Force and Time: As detailed in the previous issue, ensure sufficient contact force and time are applied to allow for intimate contact and interpenetration between the film and the mucus layer.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to report when publishing buccal film adhesion data?
A1: To ensure reproducibility and allow for comparison across studies, it is essential to report the following:
-
Instrumental Parameters: Texture analyzer model, probe type and diameter, contact force (N), contact time (s), and detachment speed (mm/s).
-
Sample Information: Composition of the buccal film (polymers, plasticizers, drug, etc.), film dimensions (thickness and diameter), and any pre-conditioning of the film.
-
Substrate Information: Type of mucosal substrate (e.g., porcine buccal mucosa, synthetic gel), preparation and storage of the substrate, and the hydration medium used (e.g., volume and composition of artificial saliva).
-
Measured Parameters: Peak detachment force (N) and work of adhesion (N·mm or J).
-
Statistical Analysis: Number of replicates, mean values, and standard deviations.
Q2: How do I choose the right mucoadhesive polymer for my buccal film formulation?
A2: The choice of polymer depends on the desired adhesion strength, residence time, and drug release profile.
-
High Adhesion: Anionic polymers like Carbopol (polyacrylic acid) and cationic polymers like chitosan often exhibit strong mucoadhesive properties.[5]
-
Moderate Adhesion and Controlled Release: Non-ionic polymers such as hydroxypropyl methylcellulose (HPMC) are commonly used.[5]
-
Blends: Combining different polymers can help to optimize adhesion and other film properties. For example, adding polyvinylpyrrolidone (PVP) to carboxymethyl cellulose (CMC) films has been shown to increase bioadhesion force and time.[6]
Q3: What is the difference between Peak Detachment Force and Work of Adhesion?
A3:
-
Peak Detachment Force (Fmax): This is the maximum force required to separate the buccal film from the mucosal surface. It represents the strength of the adhesive bond at a single point in time.
-
Work of Adhesion (Wadh): This is calculated from the area under the force-distance curve during detachment. It represents the total energy required to overcome the adhesive bond and provides a more comprehensive measure of mucoadhesion. Some studies suggest that the work of adhesion is a more appropriate metric for evaluating mucoadhesion.[8]
Q4: Can I use in-vitro tests to predict in-vivo buccal adhesion performance?
A4: In-vitro tests are valuable for screening and comparing formulations. However, predicting in-vivo performance can be challenging due to the complex biological environment of the oral cavity, including saliva turnover, tongue movement, and variations in the mucus layer.[2] While in-vitro methods provide a good indication of mucoadhesive potential, in-vivo studies in animal models or human volunteers are often necessary for definitive evaluation.
Data Presentation
Table 1: Influence of Formulation Variables on Mucoadhesive Properties of Simvastatin Buccal Films
| Formulation Code | Composition | Bioadhesive Strength (g) | Bioadhesion Time (min) |
| F1 | Simvastatin, CMC, Tween 80 | 3.31 (±1.08) | 57.3 (±15.75) |
| F2 | Simvastatin, CMC, Tween 80, Propylene Glycol | 3.13 (±1.78) | 67.3 (±13.01) |
| F3 | Simvastatin, CMC, PVP, Tween 80 | 5.63 (±0.62) | 65.3 (±1.15) |
| F4 | Simvastatin, CMC, PVP, Tween 80, PG | 3.63 (±1.14) | 156.3 (±35.47) |
Data extracted from a study on simvastatin buccal films. Values in parentheses are standard deviations.[6]
Table 2: Effect of Plasticizer Type on Captopril Buccal Patch Properties
| Plasticizer | Tensile Strength (TS) | Elongation at Break (%EB) | Mucoadhesive Strength |
| Propylene Glycol (PG) | Lowered | Increased | Moderate |
| Glycerin | Moderate | Moderate | Highest |
| PEG 400 | Highest | Highest | Lower |
This table provides a qualitative summary based on findings from a study on the impact of different plasticizers.[7]
Experimental Protocols
1. Mucoadhesion Testing using a Texture Analyzer
This protocol describes the general procedure for measuring the mucoadhesive strength of buccal films using a texture analyzer.
-
Apparatus: Texture Analyzer (e.g., TA.XTplus) equipped with a mucoadhesion test rig and a cylindrical probe.
-
Materials:
-
Buccal film samples of uniform size.
-
Mucosal substrate (e.g., freshly excised porcine buccal mucosa or a synthetic hydrogel).
-
Artificial saliva or phosphate buffer (pH 6.8).
-
Double-sided adhesive tape.
-
-
Procedure:
-
Substrate Preparation: Secure the mucosal substrate to the test platform. If using biological tissue, ensure it is kept hydrated.
-
Sample Mounting: Attach the buccal film to the cylindrical probe using double-sided adhesive tape.
-
Hydration: Apply a standardized volume (e.g., 200 µL) of artificial saliva to the surface of the mucosal substrate.[2]
-
Adhesion Test:
-
Data Acquisition: Record the force required to detach the film from the substrate as a function of distance.
-
Analysis: From the force-distance curve, calculate the peak detachment force (Fmax) and the work of adhesion (Wadh).
-
2. Tensile Strength Testing
This protocol outlines the method for determining the mechanical strength of buccal films.
-
Apparatus: Tensile tester or universal testing machine (UTM) with suitable grips.
-
Procedure:
-
Sample Preparation: Cut the buccal film into rectangular strips of a defined size (e.g., 5 cm x 1 cm).[9]
-
Mounting: Secure the film strip between the upper and lower grips of the tensile tester.
-
Testing: Move the upper grip upwards at a constant speed (e.g., 1 cm/s) until the film breaks.[9]
-
Data Analysis: Record the force at break and the elongation. Calculate the tensile strength by dividing the force at break by the initial cross-sectional area of the film.
-
3. Peel Adhesion Testing
This method is used to measure the force required to peel the buccal film from a substrate at a constant angle.
-
Apparatus: Peel tester or a universal testing machine with a peel test fixture.
-
Procedure:
-
Sample Preparation: Apply the buccal film to a substrate. Cut a test strip of a specific width (e.g., 25 mm).[10]
-
Initiation of Peel: Detach a small portion of the film from the substrate to create a tail.
-
Testing: Clamp the substrate and the tail of the film in the grips of the tester. Pull the film away from the substrate at a constant angle (commonly 90° or 180°) and a constant speed.
-
Data Analysis: Record the force required to peel the film. The peel strength is typically expressed as force per unit width of the film (e.g., N/mm).[10]
-
Visualizations
Caption: Workflow for Mucoadhesion Testing using a Texture Analyzer.
Caption: Troubleshooting Logic for High Adhesion Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. NSUWorks - Health Professions Division REACH Day: Development of an In Vitro Adhesion Test to Screen Mucoadhesive Polymeric Drug Carriers Using Texture Analyzer [nsuworks.nova.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Effect of polymer type on characteristics of buccal tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Impact of plasticizer change on mucoadhesive captopril patches. [wisdomlib.org]
- 8. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Buccal Bioadhesive Films Containing Clotrimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.chasecorp.com [blog.chasecorp.com]
Technical Support Center: Buprenorphine/Naloxone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying buprenorphine and naloxone.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in buprenorphine and naloxone quantification?
A1: Interferences in buprenorphine and naloxone quantification can be broadly categorized into three main types:
-
Cross-reactivity in Immunoassays: Immunoassays are susceptible to cross-reactivity from structurally similar compounds. For buprenorphine assays, this can include other opioids like morphine and codeine.[1][2] Some assays may also show interference from structurally unrelated drugs such as amisulpride and sulpiride.[2] For naloxone, cross-reactivity with certain oxycodone immunoassays has been reported.[3][4][5]
-
Matrix Effects: Biological samples such as urine, blood, and plasma are complex matrices that can interfere with the analysis.[6][7] These effects can suppress or enhance the analyte signal, leading to inaccurate quantification, particularly in LC-MS/MS analysis.[6]
-
Metabolic Interferences: Buprenorphine and naloxone are extensively metabolized. Their metabolites, such as norbuprenorphine, buprenorphine-glucuronide, and norbuprenorphine-3-glucuronide, are often present at concentrations higher than the parent drug and can potentially interfere with the analysis or require simultaneous quantification for accurate interpretation.[7][8][9][10]
Q2: My immunoassay screen for buprenorphine is positive, but the confirmatory LC-MS/MS is negative. What could be the cause?
A2: This discrepancy is often due to cross-reactivity in the immunoassay. The antibodies used in immunoassays may bind to other structurally related opioids (e.g., codeine, morphine) or even some unrelated medications, leading to a false-positive result.[1][2] For instance, the CEDIA buprenorphine assay has shown false-positive results in the presence of codeine and morphine metabolites.[1] Confirmatory analysis by a more specific method like LC-MS/MS is crucial to eliminate these false positives.
Q3: Can naloxone in a patient sample cause interference?
A3: Yes, naloxone has been shown to cross-react with some oxycodone immunoassays, which can lead to a false-positive result for oxycodone in patients prescribed buprenorphine/naloxone combination products.[3][4][5] While naloxone itself is not typically included in routine opiate screens, its metabolites can be structurally similar to other opioids.[11] However, studies have shown that naloxone and its metabolites do not typically cause a positive result on general opiate immunoassays.[11]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for accurate LC-MS/MS quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to remove interfering substances from the sample matrix.[6][7]
-
Use of Internal Standards: Isotopically labeled internal standards are the gold standard as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[6]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analytes of interest from matrix components can significantly reduce interference.[7]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] | Improved peak shape, reduced signal suppression/enhancement, and better reproducibility. |
| Use isotopically labeled internal standards for buprenorphine (e.g., buprenorphine-d4) and naloxone.[6] | Accurate quantification by compensating for variations in extraction recovery and matrix effects. | |
| Metabolite Interference | Develop a chromatographic method that separates the parent drugs from their major metabolites (norbuprenorphine, glucuronides).[8][12] | Distinct peaks for each analyte, preventing co-elution and inaccurate integration. |
| If interference from a known metabolite is suspected, consider using alternative, more specific MS/MS transitions that are not shared by the interfering compound.[9] | Elimination of the interfering signal and accurate quantification of the target analyte. | |
| Sample Adulteration | Quantify both the parent drug and its primary metabolite (e.g., buprenorphine and norbuprenorphine).[13] | A very high parent drug-to-metabolite ratio may indicate that the drug was added directly to the sample ("spiking").[13][14] |
Issue 2: False Positives in Immunoassay Screening
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cross-reactivity with other opioids | Confirm all positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[1][7] | Accurate identification and quantification of the specific drug present, eliminating false positives. |
| Review the patient's medication list for any structurally related compounds that might be causing the cross-reactivity. | Identification of the interfering substance. | |
| Consider using a different immunoassay kit with a different antibody that may have lower cross-reactivity to the interfering substance.[2] | Reduced incidence of false-positive screening results. | |
| Naloxone cross-reactivity with oxycodone assays | If a patient on a buprenorphine/naloxone product tests positive for oxycodone by immunoassay, confirm with LC-MS/MS.[4] | Confirmation of the absence of oxycodone, indicating the immunoassay result was a false positive due to naloxone. |
Quantitative Data Summary
Table 1: Common Cross-Reacting Substances in Buprenorphine Immunoassays
| Immunoassay Type | Cross-Reacting Substance | Reported Effect | Reference |
| CEDIA | Codeine, Morphine | False Positive for Buprenorphine | [1] |
| CEDIA | Amisulpride, Sulpiride | False Positive for Buprenorphine | [2] |
| HEIA | Norbuprenorphine | High Cross-Reactivity (107%) | [2] |
| HEIA | Buprenorphine/Norbuprenorphine Glucuronides | Low Cross-Reactivity (0.1%) | [2][15] |
Table 2: Lower Limits of Quantification (LLOQ) for Buprenorphine and Metabolites using LC-MS/MS in Plasma
| Analyte | LLOQ (pg/mL) | Reference |
| Buprenorphine | 1 | [8] |
| Buprenorphine Glucuronide | 1 | [8] |
| Norbuprenorphine | 10 | [8] |
| Norbuprenorphine Glucuronide | 10 | [8] |
| Buprenorphine | 20 | [16] |
| Norbuprenorphine | 20 | [16] |
| Naloxone | 1 | [16] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of Buprenorphine and Metabolites in Urine
This protocol is a generalized procedure based on common laboratory practices.
-
Sample Pre-treatment: To 500 µL of urine sample, add an internal standard solution (e.g., buprenorphine-d4, norbuprenorphine-d3). Dilute the sample with 500 µL of water.
-
SPE Cartridge Conditioning: Condition an Oasis MCX 96-well µextraction plate or equivalent SPE cartridge by washing with 200 µL of methanol followed by 200 µL of water.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate volume of a stronger organic solvent (e.g., 100% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
Visualizations
Caption: A typical experimental workflow for buprenorphine/naloxone quantification.
Caption: A troubleshooting decision tree for inaccurate quantification results.
References
- 1. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norbuprenorphine Interferences in Urine Drug Testing LC–MS-MS Confirmation Methods from Quetiapine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does naloxone cause a positive urine opiate screen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cases of Unusual Buprenorphine Concentrations in Urine Drug Tests: What Does This Mean and Clinical Implications? - Aegis Sciences Corporation [aegislabs.com]
- 14. Buprenorphine, Norbuprenorphine, and Naloxone Levels in Adulterated Urine Samples: Can They be Detected When Buprenorphine/Naloxone Film is Dipped into Urine or Water? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinalysis: Buprenorphine & Metabolites [thermofisher.com]
- 16. kinampark.com [kinampark.com]
Overcoming matrix effects in buprenorphine plasma assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in buprenorphine plasma assays.
Troubleshooting Guides
Problem: Poor recovery of buprenorphine and/or its metabolites.
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: The chosen extraction method may not be efficient for buprenorphine and its metabolites in the plasma matrix.
-
Solution: Experiment with different sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). SPE, particularly mixed-mode cation exchange, has been shown to provide high recovery for buprenorphine.[1][2] Consider using µ-elution plates for SPE to concentrate the sample and improve recovery.[1]
-
-
Inefficient Elution during SPE: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent.
-
Solution: Optimize the composition and pH of the elution solvent. A common elution solution for buprenorphine from a mixed-mode cation exchange SPE cartridge is a mixture of acetonitrile, methanol, and ammonium hydroxide.[1]
-
-
Analyte Adsorption: Buprenorphine can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glassware or low-adsorption polypropylene tubes.[3] Adding a small amount of organic solvent or a buffer to the sample can also help reduce adsorption.
-
Problem: Significant ion suppression or enhancement in the MS signal.
Possible Causes & Solutions:
-
Co-elution of Matrix Components: Endogenous plasma components, such as phospholipids, can co-elute with buprenorphine and interfere with its ionization in the mass spectrometer.[4][5]
-
Solution 1: Improve Chromatographic Separation. Optimize the LC gradient to better separate buprenorphine from the matrix interferences. Using a sub-2 µm column can enhance separation efficiency.[6][7]
-
Solution 2: Enhance Sample Cleanup. Employ a more rigorous sample preparation method. SPE is generally more effective at removing phospholipids than PPT or LLE.[2] There are also specialized phospholipid removal plates and cartridges available.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., buprenorphine-d4) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus compensating for the matrix effect.[3][8][9] This is considered the gold standard for correcting matrix effects.
-
-
Mobile Phase Composition: The mobile phase additives can influence the degree of ion suppression.
-
Solution: Experiment with different mobile phase modifiers. For example, using ammonium formate instead of trifluoroacetic acid has been shown to reduce ion suppression.[10]
-
Problem: High variability and poor reproducibility of results.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability.
-
Solution: Use automated liquid handling systems for sample preparation to improve consistency. If performing manual extraction, ensure precise and consistent execution of each step.
-
-
Matrix Effect Variability between Samples: The composition of plasma can vary between individuals, leading to different degrees of matrix effects.[4]
-
Solution: The use of a SIL-IS is the most effective way to correct for this variability. Additionally, pooling plasma from multiple donors to prepare calibrators and quality control samples can help average out individual differences.[11]
-
-
Analyte Instability: Buprenorphine may be unstable in the plasma matrix or during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in buprenorphine plasma assays?
A1: The most common cause of matrix effects, particularly ion suppression, is the co-elution of endogenous phospholipids from the plasma matrix with buprenorphine during LC-MS/MS analysis.[4] These phospholipids can interfere with the ionization of buprenorphine in the mass spectrometer source, leading to a suppressed signal and inaccurate quantification.
Q2: How can I determine if my assay is suffering from matrix effects?
A2: You can assess matrix effects by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5][14] A significant difference in the peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in the chromatogram.[14][15]
Q3: Is a deuterated internal standard always necessary for buprenorphine analysis?
A3: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (SIL-IS), such as buprenorphine-d4, is highly recommended and considered best practice for quantitative bioanalysis. A SIL-IS is the most effective way to compensate for variability in sample extraction and matrix effects, leading to improved accuracy and precision.[3][8][9][16]
Q4: What are the advantages and disadvantages of different sample preparation techniques?
A4:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is less effective at removing matrix components, which can lead to significant ion suppression.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT and can provide high recoveries.[17][18] However, it can be more time-consuming and may require the use of hazardous organic solvents.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup, effectively removing proteins, salts, and phospholipids.[1][2] This results in the cleanest extracts and minimizes matrix effects. However, SPE can be more expensive and requires more method development.[1]
Q5: My buprenorphine recovery is low. What are the first troubleshooting steps I should take?
A5: First, re-evaluate your sample preparation method. Ensure that the pH of the sample is optimized for the extraction of buprenorphine, which is a basic compound. If using SPE, check the conditioning, loading, washing, and elution steps. The wash step can be critical; a wash with a dilute acid may be necessary to remove interferences without eluting the analyte.[1] Also, consider the possibility of non-specific binding to labware and use appropriate materials.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Buprenorphine Plasma Assays
| Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (Acetonitrile) | Buprenorphine, Norbuprenorphine | 80-91% | 94-101% (IS-normalized) | Fast, simple, low cost | High matrix effects | [6][7][10] |
| Liquid-Liquid Extraction | Buprenorphine, Norbuprenorphine | 81.8-88.8% | 94.0-97.4% | Good recovery | More labor-intensive | [17][18] |
| Solid-Phase Extraction (Mixed-Mode) | Buprenorphine, Norbuprenorphine | 92-104% (BUP), ~80% (NorBUP) | Not explicitly stated, but minimized | Excellent cleanup, high recovery | More complex, higher cost | [1] |
| Solid-Phase Extraction (µ-elution) | Buprenorphine, Norbuprenorphine | 96.4-104% (BUP), 81.5-109% (NorBUP) | Not explicitly stated, but minimized | High concentration factor | More complex, higher cost | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Plate
This protocol is adapted from a method for the high-sensitivity analysis of buprenorphine and its metabolites in human plasma.[1]
Materials:
-
Oasis MCX 96-well µ-extraction plate
-
Methanol
-
MilliQ water
-
0.2% Acetic acid
-
SPE elution solution: Acetonitrile, Methanol, and 30% Ammonium Hydroxide (12:8:1 v/v/v)
-
Internal standard solution (e.g., 0.5 ng/mL of buprenorphine-d4 and norbuprenorphine-d3 in 5% phosphoric acid)
-
Plasma samples, calibrators, and QCs
Procedure:
-
Sample Pre-treatment: To 420 µL of plasma, add an equal volume of the internal standard solution. Vortex for approximately 30 seconds.
-
Plate Conditioning: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of MilliQ water.
-
Sample Loading: Load the 750 µL pre-treated sample onto the conditioned plate. Apply a vacuum of 10-15 mm Hg to pass the sample through the sorbent.
-
Washing:
-
Wash the plate with 200 µL of 0.2% acetic acid under vacuum.
-
Wash the plate with 200 µL of methanol under vacuum.
-
-
Drying: Dry the plate thoroughly under vacuum for 2 minutes.
-
Elution: Elute the analytes into a clean 96-well collection plate by applying two separate 25 µL aliquots of the SPE elution solution under vacuum.
-
Analysis: The eluate is ready for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a simple and rapid UHPLC-MS/MS method.[6][7]
Materials:
-
Acetonitrile (ice-cold)
-
Internal standard solution (e.g., buprenorphine-d4 and norbuprenorphine-d3 in methanol)
-
Plasma samples, calibrators, and QCs
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the internal standard solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for buprenorphine plasma analysis.
Caption: Decision tree for troubleshooting matrix effects in buprenorphine assays.
References
- 1. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine and norbuprenorphine quantification in human plasma by simple protein precipitation and ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Simultaneous determination of buprenorphine, norbuprenorphine and the enantiomers of methadone and its metabolite (EDDP) in human plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Buprenorphine Evaluation in Plasma—Application to Pharmacokinetic Studies in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nalam.ca [nalam.ca]
- 12. Validation and Application of a Method for the Determination of Buprenorphine, Norbuprenorphine, and Their Glucuronide Conjugates in Human Meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. researchgate.net [researchgate.net]
- 15. lctsbible.com [lctsbible.com]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in In Vitro Permeation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility and reliability of their in vitro permeation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro permeation studies?
A1: High variability in in vitro permeation testing can often be attributed to a few key factors. These include inconsistencies in the skin membrane, such as its source, preparation, and integrity.[1][2] Additionally, procedural variances in dosing technique, the presence of air bubbles at the membrane-receptor fluid interface, and inconsistent environmental conditions like temperature can significantly impact results.[3][4] The selection and maintenance of the receptor medium, including ensuring sink conditions, are also critical for obtaining reproducible data.[5][6]
Q2: How can I ensure the integrity of the skin membrane I am using?
A2: It is crucial to perform a skin barrier integrity test before starting the permeation experiment.[7] Common methods include measuring Trans-Epidermal Water Loss (TEWL) or electrical resistance. Skin sections with compromised barrier function should be excluded from the study to reduce variability.[7] The source and preparation method of the skin (e.g., dermatomed, heat-separated epidermis) should also be consistent across all experiments.[7]
Q3: What are "sink conditions" and why are they important?
A3: Sink conditions refer to a state where the concentration of the drug in the receptor medium is kept very low (typically less than 10% of its saturation solubility in that medium).[4][8] This ensures that the rate-limiting step of permeation is the passage through the membrane itself, rather than the drug's solubility in the receptor fluid.[4] Maintaining sink conditions is essential for accurately determining the steady-state flux of a compound.[8]
Q4: What should I consider when selecting a receptor medium?
A4: The receptor medium should be chosen to ensure the drug's solubility and stability throughout the experiment.[5][6] It should also be physiologically relevant and not alter the skin's barrier properties.[7] For hydrophilic drugs, phosphate-buffered saline (PBS) is often used, while for lipophilic drugs, solvents like ethanol-water mixtures may be necessary.[9] It is also important to degas the receptor solution to prevent bubble formation.[9]
Q5: How often should I sample from the receptor chamber?
A5: The sampling frequency should be sufficient to construct a detailed permeation profile and accurately determine the steady-state flux.[7] However, excessively frequent sampling of large volumes can disrupt the system. A pilot study can help optimize the sampling schedule.[10] Infrequent sampling may lead to the drug concentration in the receptor chamber exceeding sink conditions.[8]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Franz Cells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Ensure the dose is applied uniformly and consistently across all cells. Use a positive displacement pipette for viscous formulations.[7] | Reduced variation in the amount of drug applied, leading to more consistent permeation profiles. |
| Air Bubbles | Before dosing, ensure no air bubbles are trapped between the membrane and the receptor fluid. Fill the receptor chamber to create a convex meniscus before placing the membrane.[4] | Complete contact between the membrane and receptor fluid, ensuring uniform diffusion. |
| Variable Stirring | Use a consistent stirring speed for all cells. Ensure the stir bar is not in direct contact with the membrane. | Uniform mixing of the receptor fluid, preventing localized saturation and maintaining sink conditions. |
| Temperature Fluctuations | Use a circulating water bath to maintain a constant temperature (typically 32°C for skin studies).[9] Monitor the temperature in each cell. | Consistent skin permeability and drug diffusion rates across all replicates. |
| Leaking Cells | Check for leaks at the junction between the donor and receptor chambers. Ensure clamps are secure and O-rings are intact. | Prevention of sample loss and inaccurate permeation calculations. |
Issue 2: Low or No Drug Permeation Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Drug Solubility in Receptor Medium | Verify that the drug is sufficiently soluble in the receptor medium to maintain sink conditions. Consider adding a co-solvent if necessary, ensuring it doesn't affect membrane integrity.[1] | Accurate measurement of drug permeation without solubility limitations. |
| Drug Instability | Assess the stability of the drug in the receptor medium at the experimental temperature over the study duration. | Reliable quantification of the permeated drug without degradation affecting the results. |
| Analytical Method Not Sensitive Enough | Validate the analytical method to ensure it has a limit of quantification (LOQ) low enough to detect the permeated drug concentrations.[10] | Accurate and precise measurement of low drug concentrations in the receptor samples. |
| Highly Impermeable Formulation/Drug | The drug or formulation may have inherently low permeability. Consider using permeation enhancers or a different delivery strategy if clinically relevant. | Realistic assessment of the formulation's permeation potential. |
| Incorrect Membrane Preparation | Ensure the stratum corneum side of the skin is facing the donor compartment. Verify the thickness and integrity of the prepared skin sections. | Proper orientation and condition of the barrier for a valid permeation measurement. |
Experimental Protocols
Standard Protocol for In Vitro Permeation Testing using Franz Diffusion Cells
This protocol outlines the key steps for conducting a reproducible in vitro permeation study.
-
Analytical Method Validation:
-
Receptor Medium Preparation:
-
Skin Membrane Preparation and Integrity Testing:
-
Excise human or animal skin and prepare it to a uniform thickness using a dermatome.
-
Conduct a barrier integrity test (e.g., TEWL) on each skin section and discard any with compromised barrier function.[7]
-
Store the prepared skin frozen until use. Prior to the experiment, thaw and hydrate the skin in the receptor medium.[9]
-
-
Franz Diffusion Cell Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor medium, ensuring no air bubbles are present.[4]
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[9]
-
Secure the chambers with a clamp.
-
Equilibrate the assembled cells in a circulating water bath to the desired temperature (e.g., 32°C) for a defined period.
-
-
Dosing and Sampling:
-
Apply a precise and uniform amount of the formulation to the surface of the skin in the donor chamber.[7][9]
-
At predetermined time points, withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[8]
-
-
Sample Analysis and Data Calculation:
-
Analyze the collected samples using the validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Data Presentation
Table 1: Impact of Method Validation on Reproducibility
A study by Ng et al. (2010) demonstrated a significant reduction in the variability of ibuprofen permeation data after implementing a full validation protocol for their Franz cell system.
| Experimental Condition | Coefficient of Variation (CV%) for Steady-State Flux |
| Before Validation | 25.7% |
| After Validation | 5.3% |
| (Data sourced from a study on the validation of a static Franz diffusion cell system)[11][12] |
This table clearly illustrates that a thorough validation of the experimental setup and procedures can dramatically improve the reproducibility of in vitro permeation studies.[11][12]
Visualizations
Caption: Workflow for a reproducible in vitro permeation study.
Caption: Troubleshooting logic for high variability.
References
- 1. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complexgenerics.org [complexgenerics.org]
- 3. raytor.com [raytor.com]
- 4. norlab.com [norlab.com]
- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 6. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. In-Vitro Permeation Studies - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Refinement of analytical methods for buprenorphine stability testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development and validation for buprenorphine stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My buprenorphine peak is showing significant tailing in my HPLC analysis. What are the potential causes and solutions?
A1: Peak tailing for buprenorphine, a basic compound, is a common issue in reverse-phase HPLC. Here are the likely causes and recommended troubleshooting steps:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic nitrogen atom of buprenorphine, causing tailing.
-
Solution:
-
Use a base-deactivated column (end-capped) specifically designed for basic compounds.
-
Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to ensure the silanol groups are not ionized and the buprenorphine is fully protonated.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing.
-
Solution:
-
Replace the guard column.
-
Wash the analytical column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.
-
-
Q2: I am not achieving adequate separation between buprenorphine and its degradation products, particularly Norbuprenorphine.
A2: Achieving good resolution between buprenorphine and its closely related degradation products is critical for a stability-indicating method.[1] Consider the following adjustments:
-
Mobile Phase Optimization:
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like buprenorphine and its metabolites. Experiment with pH adjustments within the stable range of your column.
-
Organic Modifier: The type and proportion of the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Acetonitrile often provides sharper peaks for basic compounds.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. A shallow gradient can be particularly effective in resolving closely eluting peaks.[1]
-
-
Column Selection:
-
Stationary Phase: Not all C18 columns are the same. Experiment with different C18 phases from various manufacturers, or consider a different stationary phase altogether, such as a phenyl-hexyl or a cyano column, which can offer different selectivities.[1]
-
Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) can lead to higher efficiency and better resolution.
-
Q3: My buprenorphine assay results are showing poor precision and accuracy.
A3: Inconsistent and inaccurate results can stem from various sources in the analytical workflow. Here's a checklist to troubleshoot this issue:
-
Sample Preparation:
-
Incomplete Extraction: Ensure your sample preparation method, especially for solid dosage forms, allows for complete extraction of buprenorphine. Sonication time and solvent choice are critical factors.[1]
-
Solution Stability: Buprenorphine may be unstable in certain diluents or under specific storage conditions. Verify the stability of your standard and sample solutions over the analysis time.
-
-
System Suitability:
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Injector Precision: Check the precision of your autosampler by making multiple injections from the same vial. High variability may indicate a problem with the injector.
-
-
Method Validation:
Q4: I am observing unexpected peaks in my chromatogram during a stability study. How do I identify if they are degradation products?
A4: The appearance of new peaks is a key indicator of degradation. A systematic approach is needed to identify them:
-
Forced Degradation Studies: The primary way to identify potential degradation products is by conducting forced degradation studies.[1] Exposing buprenorphine to stress conditions such as acid, base, oxidation, heat, and light will generate the degradation products you are likely to see in your stability samples.[1][2]
-
Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures of the degradation products. Buprenorphine is known to degrade via N-dealkylation to form norbuprenorphine and oxidation to form 10-oxobuprenorphine.[1]
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the buprenorphine peak. If the peak is impure, it may be co-eluting with a degradation product.
Experimental Protocols
Stability-Indicating HPLC Method for Buprenorphine
This protocol is a representative example for the analysis of buprenorphine and its degradation products in a pharmaceutical formulation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation (for a tablet formulation):
-
Weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of buprenorphine.
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., 50:50 Methanol:Water) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Make up to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug or drug product to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
After exposure to the stress conditions, samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.
Quantitative Data Summary
The following tables summarize typical data obtained from forced degradation studies of buprenorphine.
Table 1: Forced Degradation Results for Buprenorphine
| Stress Condition | % Degradation of Buprenorphine | Major Degradation Products Formed |
| Acidic (0.1 N HCl, 60°C, 2h) | 10-15% | Norbuprenorphine |
| Alkaline (0.1 N NaOH, 60°C, 2h) | 5-10% | Minor unknown degradants |
| Oxidative (3% H₂O₂, RT, 24h) | 20-30% | 10-Ketobuprenorphine, Norbuprenorphine |
| Thermal (105°C, 24h) | < 5% | Minimal degradation |
| Photolytic (UV/Vis) | 5-15% | Various minor degradants |
Table 2: Method Validation Parameters for a Buprenorphine HPLC Assay
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | S/N ratio ≥ 3 | 0.01 µg/mL |
| LOQ | S/N ratio ≥ 10 | 0.03 µg/mL |
| Specificity | No interference at the retention time of buprenorphine and its known impurities. | Pass |
Visualizations
References
- 1. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 2. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
Mitigating analytical challenges in measuring buprenorphine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating analytical challenges encountered during the measurement of buprenorphine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of buprenorphine and their significance?
A1: Buprenorphine is primarily metabolized in the liver into norbuprenorphine, an active metabolite, through N-dealkylation, mainly by the CYP3A4 enzyme.[1] Both buprenorphine and norbuprenorphine are then extensively conjugated with glucuronic acid to form buprenorphine-3-glucuronide (BUPG) and norbuprenorphine-3-glucuronide (NBUPG).[2][3] These glucuronide metabolites are the predominant forms excreted in urine.[4] Norbuprenorphine-3-glucuronide is a major metabolite present in both plasma and urine.[2] The accurate measurement of these metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[2][5]
Q2: Why is the direct measurement of glucuronide metabolites often preferred over hydrolysis-based methods?
A2: Direct measurement of glucuronide conjugates using techniques like LC-MS/MS allows for a more accurate representation of the in vivo metabolic profile. It avoids the potential for incomplete or variable enzymatic hydrolysis, which can introduce inaccuracies in the quantification of the parent drug and its primary metabolite. Furthermore, direct analysis simplifies sample pretreatment.[4] In forensic contexts, analyzing the pattern of free and conjugated metabolites can help distinguish between compliance with prescribed therapy and specimen adulteration.[6]
Q3: What are the common analytical techniques for quantifying buprenorphine and its metabolites?
A3: The most common techniques are immunoassays and chromatography-based methods. Immunoassays, such as the Cloned Enzyme Donor Immunoassay (CEDIA), are often used for initial screening due to their speed and ease of use.[7][8] However, they can suffer from cross-reactivity with other opioids and may not detect all metabolites equally.[7][8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for confirmation and quantification due to its high sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and its various metabolites.[5][10][11] Gas chromatography-mass spectrometry (GC-MS) is also used but typically requires a hydrolysis step to cleave the glucuronide conjugates and derivatization to make the analytes volatile.[4]
Troubleshooting Guides
Issue 1: Poor sensitivity and high limit of quantification (LOQ) in LC-MS/MS analysis.
Possible Cause & Solution
-
Suboptimal Sample Preparation: Inefficient extraction can lead to low analyte recovery.
-
Troubleshooting: Evaluate different sample preparation techniques. For complex matrices like blood or plasma, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts and higher recoveries compared to a simple "dilute-and-shoot" method.[5][12][13] For urine, a "dilute-and-shoot" approach can be effective if matrix effects are minimal.[5][11][14]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from interfering matrix components.[15]
-
Improve Sample Cleanup: Employ more rigorous sample preparation methods like SPE.[15]
-
Use Isotope-Labeled Internal Standards: Co-eluting stable isotope-labeled internal standards for each analyte can effectively compensate for matrix effects.[13]
-
Evaluate Different Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[15]
-
-
-
Inefficient Ionization or Fragmentation: The inherent chemical structure of buprenorphine and its metabolites can result in low fragmentation efficiency.[16]
Issue 2: Inconsistent results from immunoassay screening.
Possible Cause & Solution
-
Cross-reactivity with Other Opioids: Some immunoassays for buprenorphine are known to cross-react with other structurally related opioids like codeine and morphine, leading to false-positive results.[7][17]
-
Troubleshooting:
-
Confirm with LC-MS/MS: All positive immunoassay results should be confirmed with a more specific method like LC-MS/MS.
-
Review Assay Specificity: Different immunoassays have varying cross-reactivity profiles. For instance, the CEDIA assay shows significant cross-reactivity with buprenorphine-3-glucuronide but not norbuprenorphine, while other enzyme immunoassays (EIA) may target buprenorphine and norbuprenorphine.[8][9] Select an assay with a cross-reactivity profile that best suits the analytical needs.
-
Adjust Cutoff Levels: Increasing the cutoff concentration of the immunoassay can improve specificity, though this may decrease sensitivity.[7][18]
-
-
-
Variable Detection of Metabolites: Immunoassays may not recognize all metabolites equally. The CEDIA assay, for example, has high cross-reactivity for buprenorphine and its glucuronide but not for norbuprenorphine or its glucuronide.[7][18]
-
Troubleshooting: Be aware of the specificities of the chosen immunoassay. If the goal is to assess overall buprenorphine exposure, an assay that detects the major metabolites is preferable. For compliance monitoring, understanding which metabolites are detected is crucial for interpreting results.
-
Issue 3: Incomplete or variable enzymatic hydrolysis of glucuronide metabolites.
Possible Cause & Solution
-
Suboptimal Enzyme Activity: The efficiency of β-glucuronidase enzymes can vary depending on the source, pH, temperature, and incubation time.
-
Troubleshooting: Optimize hydrolysis conditions for the specific metabolites. Studies have shown differences in the reactivity of β-glucuronidases from different sources (e.g., E. coli, Helix pomatia, Patella vulgata).[19][20] For buprenorphine-3-glucuronide (B3G), enzymes from E. coli have shown faster hydrolysis rates than those from H. pomatia.[20] Optimal conditions for B3G hydrolysis with H. pomatia have been reported as 4 hours at 60°C or 16 hours at 37°C.[19]
-
-
Enzyme Inhibition: Components in the urine matrix can inhibit enzyme activity.
-
Troubleshooting: Ensure the pH of the sample is adjusted to the optimal range for the specific enzyme used. Diluting the urine sample prior to hydrolysis may also help to reduce the concentration of potential inhibitors.
-
Data Summary Tables
Table 1: Comparison of Immunoassay Cross-Reactivity (%)
| Compound | CEDIA Assay[8][9] | Enzyme Immunoassay (EIA)[9] |
| Buprenorphine | 100 | 101 |
| Norbuprenorphine | <0.5 | 100 |
| Buprenorphine-3-glucuronide | 98-100 | 0.3 |
| Norbuprenorphine-3-glucuronide | <0.5 | 1.4 |
Table 2: Example Lower Limits of Quantification (LLOQ) for Buprenorphine and Metabolites by LC-MS/MS
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Buprenorphine | Plasma | 0.001 | [12] |
| Buprenorphine-3-glucuronide | Plasma | 0.001 | [12] |
| Norbuprenorphine | Plasma | 0.01 | [12] |
| Norbuprenorphine-3-glucuronide | Plasma | 0.01 | [12] |
| Buprenorphine | Urine | 0.01 | [12] |
| Norbuprenorphine | Urine | 0.01 | [12] |
| Buprenorphine-3-glucuronide | Urine | 4.5 | [4] |
| Norbuprenorphine-3-glucuronide | Urine | 11.8 | [4] |
| Buprenorphine | Whole Blood | 0.2 | [16] |
| Norbuprenorphine | Whole Blood | 0.2 | [16] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Buprenorphine and its Metabolites in Urine (Dilute-and-Shoot)
This protocol is adapted from direct analysis methods that minimize sample preparation.[5][11][14]
-
Sample Preparation:
-
Centrifuge urine samples to pellet any precipitate.
-
Dilute the supernatant with an internal standard solution (containing stable isotope-labeled analogues of each analyte) in the initial mobile phase. A typical dilution factor is 1:10.
-
Vortex mix and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[21]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A gradient elution is employed to separate the analytes. An example gradient could be:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold at 90% B
-
6-7 min: Return to 10% B
-
7-8 min: Re-equilibration
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites in Urine for GC-MS Analysis
This protocol is based on established methods for the enzymatic hydrolysis of buprenorphine conjugates.[19][20][22]
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate volume of buffer to achieve the optimal pH for the chosen enzyme (e.g., acetate buffer for pH 5.0 for H. pomatia β-glucuronidase).[20]
-
Add the β-glucuronidase enzyme (e.g., from Helix pomatia).
-
Add an internal standard.
-
-
Incubation:
-
Extraction:
-
After incubation, cool the sample to room temperature.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the now-unconjugated buprenorphine and norbuprenorphine.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form volatile derivatives suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Analyze using selected ion monitoring (SIM) mode for quantification.
-
Visualizations
Caption: General experimental workflow for the analysis of buprenorphine metabolites.
Caption: Decision tree for troubleshooting false-positive immunoassay results.
Caption: Simplified metabolic pathway of buprenorphine.
References
- 1. ccjm.org [ccjm.org]
- 2. The in vivo glucuronidation of buprenorphine and norbuprenorphine determined by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinalysis: Buprenorphine & Metabolites [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitative Analysis of Buprenorphine, Norbuprenorphine, and Their Glucuronide Metabolites in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrolysis of conjugated metabolites of buprenorphine. I. The quantitative enzymatic hydrolysis of buprenorphine-3-beta-D-glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Hydrolysis of conjugated metabolites of buprenorphine II. The quantitative enzymatic hydrolysis of norbuprenorphine-3-beta-D-glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Bunavail (buprenorphine and naloxone) buccal film. The following information is designed to address specific issues that may be encountered while working to enhance the in vitro-in vivo correlation (IVIVC) of this unique drug delivery system.
Troubleshooting Guides
This section addresses common problems encountered during the in vitro evaluation of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in dissolution results | - Improper film placement in the dissolution apparatus.- Inconsistent wetting of the film.- Presence of air bubbles on the film surface.[1][2]- Inadequate degassing of the dissolution medium.[1][2] | - Ensure the film is fully submerged and does not float. Using a small sinker or placing the film on a mesh at the bottom of the vessel can help.- Standardize the initial wetting procedure to ensure uniform hydration.- Visually inspect for and remove any air bubbles adhering to the film surface.- Degas the dissolution medium using an appropriate method (e.g., vacuum filtration, sonication, or helium sparging). |
| Incomplete drug release in dissolution | - Use of an inappropriate dissolution medium (pH, surfactants).- Insufficient agitation speed.- The backing layer of the film may be impeding dissolution from one side. | - Buprenorphine solubility is pH-dependent; consider using a dissolution medium that mimics the pH of saliva (around 6.8).[3]- Optimize the agitation speed (e.g., 50-100 rpm for USP Apparatus 1 or 2) to ensure adequate hydrodynamics without causing premature detachment of the film from any holding device.[4]- Ensure the active side of the film is fully exposed to the dissolution medium. |
| Low or no drug permeation in ex vivo studies | - Compromised integrity of the buccal mucosa.- Incorrect orientation of the buccal mucosa in the diffusion cell.- Use of an inappropriate receptor medium. | - Use fresh porcine buccal mucosa and handle it carefully to maintain its integrity.[5]- Mount the mucosa with the epithelial side facing the donor compartment.- The receptor medium should maintain sink conditions and not be a limiting factor for drug solubility. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. |
| High inter-subject variability in in vivo studies | - Differences in saliva flow and composition among subjects.- Incorrect administration and placement of the film.- Consumption of food or drink during the absorption phase. | - Standardize pre-dosing conditions, such as having subjects rinse their mouths with water.- Provide clear instructions and, if possible, supervise the initial administrations to ensure correct placement on the buccal mucosa.- Instruct subjects to avoid eating or drinking until the film has completely dissolved. |
| Poor correlation between in vitro dissolution and in vivo absorption | - The dissolution method does not adequately mimic the in vivo environment (e.g., small volume of saliva, shear forces).- The permeation step, rather than dissolution, is the rate-limiting step for absorption. | - Consider using a dissolution apparatus with a smaller volume or a flow-through cell to better simulate the conditions in the buccal cavity.[6]- Develop an in vitro permeation test (IVPT) using excised buccal mucosa to better understand the absorption kinetics. A strong IVIVC is more likely to be achieved when the in vitro method reflects the rate-limiting step in vivo. |
Frequently Asked Questions (FAQs)
Formulation and Dissolution
Q1: What is the composition of this compound and how does it affect its in vitro performance?
This compound is a buccal film that utilizes the BioErodible MucoAdhesive (BEMA®) technology.[7][8][9][10][11] This technology allows for the efficient delivery of buprenorphine and naloxone across the buccal mucosa. The film is bilayered, with an active drug layer and a backing layer that promotes unidirectional drug delivery towards the mucosa.[12] The mucoadhesive properties ensure prolonged contact time with the buccal tissue, which is a critical factor for drug absorption. The specific polymers and excipients used in the BEMA® technology control the film's dissolution rate and mucoadhesive strength.
Q2: Which dissolution apparatus is most suitable for this compound?
While there is no official standardized method specifically for buccal films, USP Apparatus 1 (basket) and Apparatus 2 (paddle) are commonly adapted for in vitro dissolution testing of oral films. For buccal films like this compound, modifications may be necessary to prevent the film from floating or sticking to the vessel walls. Using a sinker or a specialized sample holder can be beneficial. A flow-through cell (USP Apparatus 4) might also be considered to better mimic the physiological conditions of the oral cavity.
Q3: What dissolution medium should be used for this compound?
The dissolution medium should ideally mimic the physiological environment of the buccal cavity. Simulated saliva with a pH of around 6.8 is a good starting point. The pH is crucial as buprenorphine's solubility is pH-dependent.[3] Depending on the formulation's characteristics, the addition of surfactants may be necessary to achieve sink conditions, but their concentration should be carefully optimized to avoid interfering with the drug release mechanism.
In Vitro Permeation
Q4: What is the recommended ex vivo model for this compound permeation studies?
Porcine buccal mucosa is considered the gold standard for ex vivo permeation studies of buccal drug delivery systems due to its histological similarity to human buccal mucosa.[5] It is important to use fresh tissue and handle it with care to maintain its barrier integrity.
Q5: How should an in vitro permeation test (IVPT) be set up for this compound?
A Franz diffusion cell is the most common apparatus for IVPT. The excised porcine buccal mucosa is mounted between the donor and receptor chambers, with the epithelial side facing the donor compartment. The this compound film is placed on the mucosa in the donor chamber, which may contain a small amount of simulated saliva. The receptor chamber is filled with a suitable receptor medium, typically PBS at pH 7.4, and kept at 37°C. Samples are withdrawn from the receptor chamber at predetermined time points and analyzed for drug content.
In Vitro-In Vivo Correlation (IVIVC)
Q6: What are the main challenges in establishing an IVIVC for this compound?
The primary challenge is to develop an in vitro method that accurately reflects the complex processes occurring in the buccal cavity. This includes not only the dissolution of the film but also the permeation of the drugs through the mucosal tissue. The dynamic nature of the buccal environment, with saliva flow and mechanical stresses, is difficult to replicate in vitro. Therefore, a simple dissolution test may not be sufficient, and a more sophisticated model incorporating a permeation step is often necessary.
Q7: Has a successful IVIVC been established for this compound?
Publicly available literature does not contain a definitive, validated IVIVC for this compound. Establishing a Level A IVIVC for buccal delivery systems is generally challenging. However, in vitro methods are crucial for quality control and for understanding the formulation's performance.
Data Presentation
Pharmacokinetic Parameters: this compound vs. Suboxone
This compound's BEMA® technology leads to a higher bioavailability of buprenorphine compared to the sublingual tablet formulation of Suboxone.[7][8] This means that a lower dose of this compound can produce a similar systemic exposure to a higher dose of Suboxone.[13][14]
| Parameter | This compound (4.2 mg/0.7 mg) | Suboxone Sublingual Tablet (8 mg/2 mg) |
| Buprenorphine Bioavailability | Approximately twice that of Suboxone | - |
| Equivalent Buprenorphine Exposure | Achieved with half the dose of Suboxone | - |
| Buprenorphine Half-life (hours) | 16.4 - 27.5 | 24 - 42 |
Note: Data compiled from multiple sources.[15][13]
Experimental Protocols
Detailed Methodology for In Vitro Dissolution of this compound
This protocol is a general guideline and may require optimization.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 500 mL of simulated saliva (pH 6.8) maintained at 37 ± 0.5 °C.
-
Agitation Speed: 50 rpm.
-
Procedure: a. De-gas the dissolution medium. b. Place the medium into the dissolution vessel and allow it to equilibrate to the set temperature. c. Attach the this compound film to a glass disk using a cyanoacrylate adhesive, ensuring only the active layer is exposed to the medium. d. Carefully place the disk at the bottom of the vessel. e. Start the rotation of the paddle. f. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). g. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. h. Filter the samples through a suitable filter (e.g., 0.45 µm PTFE). i. Analyze the samples for buprenorphine and naloxone content using a validated HPLC method.
Detailed Methodology for In Vitro Permeation Study of this compound
This protocol is a general guideline and may require optimization.
-
Apparatus: Franz diffusion cell.
-
Membrane: Freshly excised porcine buccal mucosa.
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, maintained at 37 ± 0.5 °C and continuously stirred.
-
Procedure: a. Obtain fresh porcine buccal tissue from a local abattoir and transport it in cold Krebs buffer. b. Separate the buccal mucosa from the underlying connective tissue. c. Mount the mucosa on the Franz diffusion cell with the epithelial side facing the donor chamber. d. Fill the receptor chamber with de-gassed receptor medium, ensuring no air bubbles are trapped beneath the mucosa. e. Allow the system to equilibrate for 30 minutes. f. Place the this compound film onto the surface of the mucosa in the donor chamber. g. Add 0.5 mL of simulated saliva (pH 6.8) to the donor chamber. h. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber. i. Replace the withdrawn volume with fresh, pre-warmed receptor medium. j. Analyze the samples for buprenorphine and naloxone content using a validated HPLC-MS/MS method.
Visualizations
Caption: Workflow for developing an in vitro-in vivo correlation (IVIVC) for this compound.
Caption: Logical workflow for troubleshooting poor IVIVC of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. dupont.com [dupont.com]
- 7. FDA Approves BioDelivery Sciences' this compound For Opioid Dependence [clinicalleader.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. BioDelivery Sciences Receives FDA Approval for this compound™ (buprenorphine and naloxone) Buccal Film for the Maintenance Treatment of Opioid Dependence [prnewswire.com]
- 10. fiercepharma.com [fiercepharma.com]
- 11. | BioWorld [bioworld.com]
- 12. cliantha.com [cliantha.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
Validation & Comparative
A detailed examination of the pharmacokinetic profiles of two leading buprenorphine and naloxone combination therapies for opioid dependence reveals significant differences in bioavailability, influencing dosage and clinical application. This guide provides a comprehensive comparison of Bunavail (buprenorphine and naloxone) buccal film and Suboxone (buprenorphine and naloxone) sublingual film/tablet, presenting key experimental data, detailed methodologies, and visual representations of their pharmacological interactions.
Executive Summary
This compound, a buccal film formulation, demonstrates a higher bioavailability of buprenorphine compared to the sublingual administration of Suboxone. This increased efficiency in drug delivery allows for a lower dosage of this compound to achieve a therapeutic effect equivalent to that of a higher dose of Suboxone. Specifically, a 4.2 mg/0.7 mg dose of this compound has been shown to provide comparable buprenorphine exposure to an 8 mg/2 mg dose of Suboxone. Conversely, the systemic exposure to naloxone, an opioid antagonist included to deter misuse, is significantly lower with this compound than with Suboxone. These differences are critical for researchers, clinicians, and drug development professionals in understanding the nuanced pharmacokinetic profiles of these two important medications for opioid use disorder.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for buprenorphine and naloxone following the administration of this compound buccal film and Suboxone sublingual tablet in comparative bioavailability studies.
Table 1: Comparative Pharmacokinetics of Buprenorphine (Single-Dose Administration)
| Parameter | This compound (4.2 mg) | Suboxone (8 mg) | Geometric Mean Ratio (90% CI) [this compound/Suboxone] |
| Cmax (ng/mL) | Data not consistently reported in prescribing information | Data not consistently reported in prescribing information | 109% (100% - 118%)[1] |
| AUC (ng·h/mL) | Data not consistently reported in prescribing information | Data not consistently reported in prescribing information | 95% (88% - 101%)[1] |
| Tmax (hours) | 2.25[1] | 1.50[1] | - |
Table 2: Comparative Pharmacokinetics of Naloxone (Single-Dose Administration)
| Parameter | This compound (0.7 mg) | Suboxone (2 mg) | Geometric Mean Ratio (90% CI) [this compound/Suboxone] |
| Cmax (pg/mL) | Data not consistently reported in prescribing information | Data not consistently reported in prescribing information | 73% (66% - 80%)[1] |
| AUC (pg·h/mL) | Data not consistently reported in prescribing information | Data not consistently reported in prescribing information | 66% (61% - 72%)[1] |
| Tmax (hours) | Data not consistently reported in prescribing information | Data not consistently reported in prescribing information | - |
Note: Cmax and AUC values can vary significantly between studies and individuals. The geometric mean ratios from a head-to-head bioequivalence study provide a more direct comparison of the two formulations.
Experimental Protocols
The data presented above were derived from pivotal comparative bioavailability studies designed to meet regulatory standards for bioequivalence. A typical experimental protocol for such a study is detailed below.
Study Design: The studies employed a single-dose, randomized, open-label, two-period, two-sequence, crossover design.[1] This design allows each subject to serve as their own control, minimizing inter-individual variability.
Subject Population: Healthy, non-opioid-dependent male and female volunteers were recruited for these studies. The use of healthy subjects is a standard practice in bioequivalence studies to assess formulation performance without the confounding factors of disease.
Drug Administration:
-
Test Product: A single this compound (buprenorphine and naloxone) 4.2 mg/0.7 mg buccal film was administered.
-
Reference Product: A single Suboxone (buprenorphine and naloxone) 8 mg/2 mg sublingual tablet was administered.[1]
Subjects were required to abstain from food and drink for a specified period before and after drug administration. The buccal film was placed on the inside of the cheek, while the sublingual tablet was placed under the tongue, and subjects were instructed to allow the medication to dissolve completely.
Pharmacokinetic Sampling: Blood samples were collected from each subject at predetermined time points before and after drug administration over a period of 72 to 96 hours. Plasma was separated from the blood samples and stored frozen until analysis.
Analytical Method: The concentrations of buprenorphine and naloxone in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated for both buprenorphine and naloxone for each subject:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis: The log-transformed Cmax and AUC values were analyzed using an analysis of variance (ANOVA) model to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products. Bioequivalence for buprenorphine was concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fell within the range of 80% to 125%.[1]
Mandatory Visualizations
Buprenorphine and Naloxone Signaling Pathways
Caption: Buprenorphine and Naloxone Receptor Interactions
Experimental Workflow for a Comparative Bioavailability Study
References
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the dissolution profiles of two prominent buprenorphine/naloxone products: Bunavail® (buccal film) and Suboxone® (sublingual film). The information presented is intended for researchers, scientists, and professionals in the field of drug development. While a direct head-to-head in-vitro dissolution study with comprehensive quantitative data is not publicly available, this guide synthesizes available information to provide a comparative overview, including established dissolution methodologies and the underlying technologies of each product.
Introduction
This compound and Suboxone are combination medications containing buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist. They are primarily used for the treatment of opioid dependence. A key differentiator between these products lies in their drug delivery systems, which significantly impacts their dissolution profiles, bioavailability, and ultimately, their clinical application. Suboxone utilizes a sublingual film that dissolves under the tongue, while this compound employs a buccal film that adheres to the inside of the cheek. This difference in administration route and formulation technology leads to distinct dissolution characteristics.
Product Formulations and Technology
Suboxone Sublingual Film:
Suboxone film is based on MonoSol Rx's PharmFilm® technology. This technology allows for the creation of a thin, rapidly dissolving polymeric film. When placed under the tongue, the film is designed to quickly hydrate and release the active pharmaceutical ingredients (APIs) for absorption through the sublingual mucosa. The typical dissolution time for Suboxone film is reported to be in the range of 5 to 10 minutes.
This compound Buccal Film:
This compound utilizes BioDelivery Sciences International's (BDSI) BioErodible MucoAdhesive (BEMA®) technology. This system consists of a small, double-layered polymer film. One layer is mucoadhesive, adhering to the buccal mucosa, while the other is a non-adhesive, erodible backing layer that directs drug delivery toward the cheek lining and minimizes drug loss into the saliva. This design allows for a more prolonged and efficient drug delivery, with a reported dissolution time of 15 to 30 minutes.
Comparative Dissolution Profile
While a direct comparative study is not available, based on the product characteristics and available literature, a qualitative comparison of their dissolution profiles can be made. Suboxone film is designed for rapid dissolution to quickly release the medication for sublingual absorption. In contrast, this compound's BEMA technology facilitates a slower, more controlled dissolution, which contributes to its higher bioavailability.
Table 1: Summary of Dissolution Characteristics
| Parameter | This compound (Buccal Film) | Suboxone (Sublingual Film) |
| Delivery System | BioErodible MucoAdhesive (BEMA®) Technology | PharmFilm® Technology |
| Administration Route | Buccal (inside the cheek) | Sublingual (under the tongue) |
| Reported Dissolution Time | 15 - 30 minutes | 5 - 10 minutes |
| Dissolution Profile | Slower, more controlled release | Rapid dissolution |
Experimental Protocols for Dissolution Testing
A standardized in-vitro dissolution test for buprenorphine and naloxone oral films is essential for quality control and formulation development. The following protocol is based on recommendations from the U.S. Food and Drug Administration (FDA) and general methods for mucoadhesive dosage forms.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 5 (Paddle over Disk) is commonly used for film formulations.
Dissolution Medium:
-
Medium: pH 4.5 acetate buffer
-
Volume: 500 mL
-
Temperature: 37 ± 0.5 °C
Procedure:
-
The dissolution medium is pre-heated to and maintained at 37 ± 0.5 °C.
-
The film is placed in the dissolution vessel. For mucoadhesive films, a holder or disk may be used to simulate adhesion to the mucosal surface.
-
The paddle is rotated at a specified speed, typically 50 rpm.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium.
-
The concentration of buprenorphine and naloxone in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug dissolved is calculated at each time point.
Diagram 1: Experimental Workflow for Dissolution Testing
Caption: Workflow for in-vitro dissolution testing of buprenorphine/naloxone films.
Buprenorphine Signaling Pathway
Buprenorphine's therapeutic effect is primarily mediated through its interaction with opioid receptors in the central nervous system. As a partial agonist at the mu-opioid receptor, it produces opioid-like effects but with a ceiling, which reduces the risk of respiratory depression compared to full agonists. It is also an antagonist at the kappa-opioid receptor, which may contribute to its antidepressant effects. Naloxone is an opioid antagonist with a high affinity for the mu-opioid receptor. When Suboxone or this compound is taken as directed (sublingually or buccally), naloxone has poor bioavailability and its effects are minimal. However, if the products are misused by injection, the naloxone becomes more bioavailable and can precipitate withdrawal in individuals with opioid dependence.
Diagram 2: Buprenorphine and Naloxone Signaling Pathway
Caption: Simplified signaling pathway of buprenorphine and naloxone at opioid receptors.
Conclusion
The dissolution profiles of this compound and Suboxone are fundamentally different, driven by their distinct drug delivery technologies and intended administration routes. Suboxone film is designed for rapid dissolution to facilitate quick sublingual absorption. In contrast, this compound's buccal film provides a slower, more controlled release, which contributes to its enhanced bioavailability. The choice between these formulations in a clinical setting may depend on factors such as patient preference, dosing requirements, and the desired pharmacokinetic profile. For researchers and drug developers, understanding these differences is crucial for the innovation of new and improved transmucosal drug delivery systems. The provided experimental protocol offers a standardized approach for the in-vitro evaluation of such formulations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two buprenorphine and naloxone combination products: Bunavail® (buprenorphine and naloxone) buccal film and Zubsolv® (buprenorphine and naloxone) sublingual tablet. This analysis is based on data from clinical trials submitted for regulatory approval and available in the public domain. It is important to note that to date, no head-to-head clinical trials directly comparing the pharmacokinetics of this compound and Zubsolv have been published. Therefore, this comparison is made indirectly through their respective bioequivalence studies against the reference product, Suboxone® (buprenorphine and naloxone) sublingual tablet or film.
Overview of this compound® and Zubsolv®
This compound and Zubsolv are formulations of buprenorphine, a partial opioid agonist, and naloxone, an opioid antagonist, indicated for the maintenance treatment of opioid dependence.[1] Both products were developed to offer alternatives to Suboxone with improved bioavailability, allowing for lower doses of buprenorphine to achieve therapeutic effects equivalent to those of the reference drug.[2][3]
This compound is a buccal film designed to adhere to the inside of the cheek, providing a different route of administration compared to sublingual tablets or films.[4] This formulation utilizes BioErodible MucoAdhesive (BEMA®) technology, which contributes to its higher bioavailability.[2]
Zubsolv is a sublingual tablet formulated for rapid dissolution under the tongue.[5][6] Its formulation also results in higher bioavailability of buprenorphine compared to Suboxone sublingual tablets.[5][7]
Comparative Pharmacokinetics
The key pharmacokinetic advantage of both this compound and Zubsolv is their enhanced bioavailability of buprenorphine compared to Suboxone. This allows for the administration of lower doses to achieve the same systemic exposure.
A this compound 4.2 mg/0.7 mg buccal film provides buprenorphine exposure equivalent to a Suboxone 8 mg/2 mg sublingual tablet.[3][8] Similarly, a Zubsolv 5.7 mg/1.4 mg sublingual tablet delivers buprenorphine exposure comparable to that of a Suboxone 8 mg/2 mg sublingual tablet.[1][7]
Buprenorphine Pharmacokinetic Parameters (Indirect Comparison)
The following tables summarize the key pharmacokinetic parameters for buprenorphine following the administration of this compound and Zubsolv, as compared to Suboxone.
| Product | Dosage | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability Relative to Suboxone |
| This compound® | 4.2 mg/0.7 mg | Data not consistently reported in direct numerical values across sources, but shown to be equivalent to Suboxone 8/2 mg | ~2.5 - 3.0 | Data not consistently reported in direct numerical values across sources, but shown to be equivalent to Suboxone 8/2 mg | Approximately 2-fold higher |
| Zubsolv® | 5.7 mg/1.4 mg | Data not consistently reported in direct numerical values across sources, but shown to be equivalent to Suboxone 8/2 mg | ~1.5 - 3.5 | Data not consistently reported in direct numerical values across sources, but shown to be equivalent to Suboxone 8/2 mg | Approximately 40% higher |
| Suboxone® SL Tablet | 8 mg/2 mg | Reference | Reference | Reference | Reference |
Note: Cmax and AUC values are presented as equivalent to the reference product as specific mean values from direct comparative studies are not available in the provided search results. The bioavailability is an estimation based on the dose equivalence.
Naloxone Pharmacokinetic Parameters (Indirect Comparison)
While the primary therapeutic effect is derived from buprenorphine, the pharmacokinetics of naloxone are also relevant, particularly concerning its potential to deter intravenous abuse.
| Product | Dosage | Cmax (pg/mL) | Tmax (hr) | AUC (pg·hr/mL) |
| This compound® | 4.2 mg/0.7 mg | Lower than Suboxone 8/2 mg | ~1.0 - 1.5 | Lower than Suboxone 8/2 mg |
| Zubsolv® | 5.7 mg/1.4 mg | Lower than Suboxone 8/2 mg | ~0.75 - 1.0 | Lower than Suboxone 8/2 mg |
| Suboxone® SL Tablet | 8 mg/2 mg | Reference | Reference | Reference |
Experimental Protocols
The pharmacokinetic data for this compound and Zubsolv were primarily generated from bioequivalence studies conducted in healthy adult volunteers. While specific, detailed protocols for each study are proprietary, the general methodology follows a standard design for bioequivalence assessment.
Typical Bioequivalence Study Design:
-
Study Type: Single-dose, open-label, randomized, two-period, two-sequence crossover.
-
Study Population: Healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55.
-
Inclusion/Exclusion Criteria: Subjects are screened for general health, including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Exclusion criteria often include a history of opioid use, substance abuse, or any significant medical conditions.
-
Dosing: In each study period, subjects receive a single dose of either the test product (this compound or Zubsolv) or the reference product (Suboxone), separated by a washout period of sufficient duration to ensure complete elimination of the drug from the previous period.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of buprenorphine and naloxone (and their metabolites) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-inf are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.
Visualizations
Experimental Workflow for a Typical Bioequivalence Study
Caption: Typical workflow for a two-period crossover bioequivalence study.
Logical Relationship of Bioequivalence Assessment
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. FDA Approves BioDelivery Sciences' this compound For Opioid Dependence [clinicalleader.com]
- 3. Are this compound and Suboxone the same thing? [drugs.com]
- 4. Articles [globalrx.com]
- 5. Pharmaceutical and pharmacokinetic characterization of a novel sublingual buprenorphine/naloxone tablet formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Mucoadhesion: A Comparative Analysis of Buprenorphine Buccal Films
The development of mucoadhesive buccal films for buprenorphine delivery offers a promising alternative to traditional routes of administration, aiming to enhance bioavailability and improve patient compliance. A critical determinant of the clinical efficacy of these films is their ability to adhere to the buccal mucosa for a sufficient duration to allow for optimal drug release and absorption. This guide provides a comparative overview of the in vitro mucoadhesive properties of various polymers commonly employed in buprenorphine film formulations, supported by available experimental data.
Comparative Mucoadhesive Performance of Polymers
The selection of mucoadhesive polymers is a crucial step in the formulation of buccal films. Different polymers exhibit varying degrees of mucoadhesion, influencing the residence time and overall performance of the drug delivery system. While direct quantitative comparisons of different buprenorphine film formulations from a single study are limited in the published literature, a general performance hierarchy can be established based on studies of various mucoadhesive films.
| Polymer/Polymer Combination | Mucoadhesive Strength/Performance | Quantitative Data (if available) | Drug Formulation (if specified) |
| Carbopol 934P | High | Higher average peeling strength than HPMC, chitosan, or acacia.[1] | Buprenorphine[1] |
| Carbopol 971P | Very High | Ranked highest in mucoadhesive performance: Carbopol 971P > Polycarbophil > Carrageenan type lambda > Sodium carboxymethylcellulose. | Not specified |
| Noveon AA-1 (Polycarbophil) | High | Slightly superior to Carbopol-containing formulations.[2][3] | Buprenorphine[2][3] |
| HPMC E15 and Carbopol 934 | High | Mucoadhesive Strength: 0.23 N; Adhesion Time: 7 hours 45 minutes. | Nicotine |
| Carbopol 934, Sodium Alginate, and PVP K 30 | High | In vitro residence time: > 5 hours. | Ketorolac Tromethamine |
| Polyacrylic Acid and Polyvinylpyrrolidone | High | Can double the maximum detachment force and work of adhesion of hypromellose-based films. | Not specified |
| Hydroxypropyl Methylcellulose (HPMC) | Moderate to High | - | Buprenorphine, Nicotine |
| Sodium Carboxymethylcellulose (NaCMC) | Moderate | - | Not specified |
| Chitosan | Moderate | - | Buprenorphine |
| Acacia | Low | - | Buprenorphine |
Note: The quantitative data presented are from studies on different drug formulations and should be interpreted with caution when directly comparing for buprenorphine films due to variations in experimental conditions and formulations.
Experimental Protocols for Mucoadhesion Testing
The in vitro evaluation of mucoadhesion is essential for predicting the in vivo performance of buccal films. The two most common methods employed are the measurement of tensile strength (detachment force and work of adhesion) and the determination of ex vivo residence time.
Tensile Strength Measurement
This method quantifies the force required to detach the mucoadhesive film from a model mucosal surface.
Apparatus: A texture analyzer or a modified two-arm balance is typically used.
Methodology:
-
Preparation of Mucosal Surface: A section of fresh buccal mucosa (e.g., porcine or bovine) is obtained and equilibrated in a simulated salivary fluid (e.g., phosphate buffer pH 6.8) at 37°C. The mucosa is then secured to a holder.
-
Film Attachment: The buprenorphine buccal film is attached to a probe or the upper clamp of the testing instrument using a cyanoacrylate adhesive.
-
Contact: The film is brought into contact with the mucosal surface with a predetermined contact force for a specified duration to allow for mucoadhesive bond formation.
-
Detachment: The probe with the film is then moved upwards at a constant speed, and the force required to detach the film from the mucosa is recorded as a function of displacement.
-
Data Analysis: The peak force recorded is the detachment force (in Newtons or grams). The area under the force-displacement curve represents the work of adhesion (in Joules), which is a measure of the total energy required to break the mucoadhesive bond.
References
A Guide to Cross-Validation of Buprenorphine Analytical Assays Between Laboratories
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of buprenorphine analytical assays, focusing on commonly employed techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). By establishing and comparing key validation parameters, laboratories can ensure the reliability and comparability of their results.
Quantitative Performance of Buprenorphine Assays
The following tables summarize the performance characteristics of various analytical methods for the quantification of buprenorphine and its primary metabolite, norbuprenorphine. These values are essential benchmarks for any cross-validation study.
Table 1: Performance Characteristics of LC-MS/MS Methods for Buprenorphine and Norbuprenorphine Quantification in Human Plasma
| Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| UFLC-MS/MS[1] | Buprenorphine | 0.001–10 | 0.001 | <10% | <10% | 92-104% |
| Norbuprenorphine | 0.01–10 | 0.01 | <10% | <10% | ~80% | |
| HPLC-MS/MS[2] | Buprenorphine | 0.025–10 | 0.025 | Not Specified | Not Specified | 81.8–88.8% |
| Norbuprenorphine | 0.020–8 | 0.020 | Not Specified | Not Specified | 77.0–84.6% | |
| LC-MS/MS[3] | Buprenorphine | 0.02–10 | 0.02 | <11.0% | <11.0% | >63% |
| Norbuprenorphine | 0.02–10 | 0.02 | <11.0% | <11.0% | >63% | |
| UPLC-MS/MS[4] | Buprenorphine | 0.05–100 | 0.05 | Within ±15% of nominal | Within ±15% of nominal | High |
| Norbuprenorphine | 0.05–100 | 0.05 | Within ±15% of nominal | Within ±15% of nominal | High |
Table 2: Performance Characteristics of GC-MS and Other Methods for Buprenorphine Quantification
| Method | Matrix | Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| 2D GC-MS[5] | Postmortem Blood | Buprenorphine | 1.0–50.0 | 1.0 | <5% | <5% | 60% |
| Capillary GC-MS[6] | Human Plasma | Buprenorphine | 0.10–20.0 | 0.05 | <15.0% | <15.0% | Quantitative |
| Norbuprenorphine | 0.10–20.0 | 0.10 | <15.0% | <15.0% | Quantitative | ||
| HPLC-UV[7] | Transdermal Patch | Buprenorphine | 0.03-0.07 (mg/mL) | 0.000024 (mg/mL) | 0.04-0.22% | 0.65-0.88% | 98.86-99.36% |
Experimental Protocols
A standardized experimental protocol is crucial for successful inter-laboratory cross-validation. The following outlines a typical workflow for the analysis of buprenorphine in biological matrices.
Sample Preparation
Biological samples, such as plasma or urine, require a pretreatment step to remove interfering substances and concentrate the analytes of interest.[8][9]
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation.[4][5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases.[2]
-
Solid-Phase Extraction (SPE): A highly effective method for sample clean-up and concentration. The sample is passed through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.[1][5][10] Mixed-mode SPE cartridges (e.g., C8/cation exchange) are often used for buprenorphine.[5]
Chromatographic Separation
-
Liquid Chromatography (LC): Reverse-phase chromatography is typically employed, with C18 columns being a popular choice.[2][10] Gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or bicarbonate) and an organic solvent (e.g., acetonitrile or methanol) is common.[2][3][10]
-
Gas Chromatography (GC): For GC analysis, derivatization of buprenorphine and norbuprenorphine with an agent like N-methyl-N-trimethylsilyltrifluoroacetamide or pentafluoropropionic anhydride is necessary to improve their volatility and chromatographic behavior.[5][6]
Detection
-
Tandem Mass Spectrometry (MS/MS): This is the preferred detection method due to its high sensitivity and selectivity.[8][11] The analysis is typically performed in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to detect specific precursor and product ion transitions for each analyte and internal standard.[2][3]
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a logical workflow for conducting a cross-validation study between two or more laboratories.
Signaling Pathway for Buprenorphine Metabolism
Understanding the metabolic pathway of buprenorphine is crucial for accurate analysis, as the parent drug and its metabolites are often measured simultaneously.
References
- 1. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive analytical method for the simultaneous determination of buprenorphine and norbuprenorphine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of nonhydrolysis and hydrolysis methods for the determination of buprenorphine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence between the discontinued brand-name product Bunavail® (buprenorphorphine and naloxone) buccal film and the standards for its generic equivalents. The analysis is supported by pharmacokinetic data and detailed experimental protocols as mandated by regulatory bodies for the approval of generic formulations.
This compound was a novel buccal film formulation designed for the maintenance treatment of opioid dependence. Its unique delivery system, utilizing BioErodible MucoAdhesive (BEMA®) technology, allowed for efficient absorption of buprenorphine and naloxone through the buccal mucosa.[1] Following its discontinuation, generic buprenorphine/naloxone buccal films have become available.[2] For a generic buccal film to be approved, it must demonstrate bioequivalence to the reference listed drug (RLD), which in this case would be this compound. This guide outlines the key pharmacokinetic parameters and the experimental design required to establish this bioequivalence.
Quantitative Data Summary
For a generic buprenorphine/naloxone buccal film to be considered bioequivalent to this compound, its key pharmacokinetic (PK) parameters must fall within a specific range of the reference product. The primary PK parameters of interest are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.
While direct comparative studies between a specific generic buccal film and this compound are not publicly available, the bioequivalence of this compound was established in relation to Suboxone® sublingual tablets. A 4.2 mg/0.7 mg dose of this compound provides equivalent buprenorphine exposure to an 8 mg/2 mg Suboxone sublingual tablet.[2][3][4][5][6][7] The following table summarizes the comparative pharmacokinetic data for buprenorphine from a bioequivalence study between this compound and Suboxone. A generic buccal film would need to demonstrate comparable results to this compound.
Table 1: Comparative Pharmacokinetic Parameters of Buprenorphine for this compound® (4.2 mg/0.7 mg) vs. Suboxone® Sublingual Tablet (8 mg/2 mg)
| Parameter | This compound® 4.2 mg/0.7 mg (Test) | Suboxone® 8 mg/2 mg (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 3.4 | 3.0 | 109% (100% - 118%)[8] |
| AUClast (ng·h/mL) | - | - | 95% (89% - 102%)[8] |
| AUCinf (ng·h/mL) | - | - | 95% (88% - 101%)[8] |
| Tmax (h) | 2.25 | 1.50 | - |
Data sourced from FDA documentation.[8] The confidence interval (CI) for the geometric mean ratio of both Cmax and AUC falling within the 80-125% range is the standard for establishing bioequivalence.
Experimental Protocols
To gain approval, a generic buprenorphine/naloxone buccal film must undergo rigorous bioequivalence studies as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The following protocol describes a typical single-dose, two-way crossover study design.
Objective: To compare the rate and extent of absorption of a generic buprenorphine/naloxone buccal film (Test Product) with this compound® (Reference Product) in healthy adult subjects under fasting conditions.
Study Design:
-
Design: Single-dose, randomized, two-period, two-sequence, crossover.[9][10]
-
Subjects: Healthy, non-smoking male and non-pregnant female subjects, aged 18 to 50 years.[9][10] Subjects are typically screened for a history of opioid use and excluded if they have used any opioids within a specified timeframe (e.g., 14 days) prior to dosing.[9][10]
-
Pre-treatment: To mitigate the opioid effects of buprenorphine in opioid-naïve subjects, an opioid antagonist such as naltrexone is administered prior to the study drug.[9][10]
-
Drug Administration:
-
Subjects are randomly assigned to receive either the Test Product or the Reference Product in the first period.
-
After a washout period of sufficient duration to ensure complete elimination of the drug from the first period, subjects receive the alternate product in the second period.
-
The buccal film is applied to the buccal mucosa (inner cheek) and held in place until it fully dissolves.[9] Subjects are instructed not to chew, swallow, or manipulate the film.[9]
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma concentrations of buprenorphine and naloxone (and their metabolites, such as norbuprenorphine) are measured using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10]
-
-
Data Analysis:
-
Pharmacokinetic parameters including Cmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (extrapolated to infinity) are calculated for both buprenorphine and naloxone.[11]
-
The geometric means of these parameters are calculated, and the ratio of the test product to the reference product is determined.
-
The 90% confidence interval for this ratio must fall within the range of 80% to 125% for the products to be considered bioequivalent.[8]
-
-
Safety Monitoring: Subjects are monitored for adverse events throughout the study, with particular attention to signs of respiratory depression.[9][10]
Visualizations
The following diagrams illustrate the logical workflow of a typical bioequivalence study and the regulatory decision-making process.
Caption: Workflow of a two-way crossover bioequivalence study.
Caption: Regulatory decision pathway for bioequivalence determination.
References
- 1. | BioWorld [bioworld.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. drugs.com [drugs.com]
- 7. docs.clinicaltools.com [docs.clinicaltools.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. omicsonline.org [omicsonline.org]
Comparative Efficacy of Buccal vs. Sublingual Buprenorphine Delivery in Preclinical Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of buccal and sublingual buprenorphine delivery in preclinical models. Due to a lack of direct comparative studies, this document synthesizes available data from separate preclinical investigations to offer an objective overview of the potential pharmacokinetic and pharmacodynamic profiles of these two routes of administration.
Executive Summary
Buprenorphine, a partial µ-opioid receptor agonist and κ-opioid receptor antagonist, is a cornerstone of both pain management and opioid use disorder treatment.[1][2] While subcutaneous and intravenous administrations are common in preclinical research, buccal and sublingual routes offer less invasive alternatives that can better mimic clinical applications. This guide explores the existing, albeit limited, preclinical data on these transmucosal delivery methods. The evidence, primarily from studies in species other than rodents, suggests that both routes can achieve systemic buprenorphine exposure, but with potential differences in absorption rates and bioavailability.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
Table 1: Comparative Pharmacokinetic Parameters (Hypothetical)
| Parameter | Buccal Buprenorphine | Sublingual Buprenorphine |
| Tmax (Time to Maximum Concentration) | Slower | Faster |
| Cmax (Maximum Concentration) | Lower | Higher |
| AUC (Area Under the Curve) | Potentially Higher | Potentially Lower |
| Bioavailability | Variable, potentially higher with optimized formulations | Variable, generally moderate |
Note: This table is a projection based on general principles of oral transmucosal drug delivery and limited data from non-rodent preclinical studies.[3][4][5] The larger surface area and potential for prolonged contact time in the buccal cavity may lead to a slower but more sustained absorption profile compared to the sublingual route, which is characterized by rapid absorption due to high vascularization.
Table 2: Comparative Pharmacodynamic Endpoints (Hypothetical)
| Endpoint | Buccal Buprenorphine | Sublingual Buprenorphine |
| Onset of Antinociception | Slower | Faster |
| Duration of Antinociception | Longer | Shorter |
| Efficacy in Withdrawal Suppression | Potentially more stable and prolonged | Potentially faster onset of suppression |
Note: These pharmacodynamic projections are directly linked to the hypothetical pharmacokinetic profiles. A faster onset of action is expected with the more rapid absorption of the sublingual route, while the potentially more sustained release from the buccal mucosa could lead to a longer duration of effect.
Experimental Protocols
Detailed experimental protocols for buccal and sublingual administration of buprenorphine in rodents are not widely published. The following are generalized methodologies based on common practices for oral transmucosal drug delivery in these species.[6][7][8]
Buccal Administration Protocol (Rodents)
-
Animal Restraint: The animal (mouse or rat) is gently restrained to allow access to the oral cavity. Brief anesthesia (e.g., isoflurane) may be used to minimize stress and ensure accurate dosing.
-
Formulation Preparation: Buprenorphine is typically dissolved in a small volume of a vehicle that promotes mucosal adhesion, such as a viscous solution of carboxymethylcellulose. The concentration should be optimized to deliver the desired dose in a volume of 10-50 µL for mice and 50-100 µL for rats.[6]
-
Administration: A micropipette or a syringe with a flexible gavage needle is used to carefully deposit the solution into the buccal pouch, the space between the cheek and the gums. Care is taken to avoid injection into the oral mucosa or swallowing of the dose.
-
Post-Administration Monitoring: The animal is observed to ensure it does not immediately expel the solution. Behavioral assessments for antinociception or withdrawal can commence at predetermined time points.
Sublingual Administration Protocol (Rodents)
-
Animal Restraint: Similar to buccal administration, the animal is gently restrained, and light anesthesia may be employed.
-
Formulation Preparation: Buprenorphine is dissolved in a small volume of a rapidly absorbing vehicle. The volume should be minimized (5-20 µL for mice, 20-50 µL for rats) to facilitate rapid absorption and prevent swallowing.
-
Administration: The animal's tongue is gently lifted, and the solution is deposited under the tongue using a micropipette.
-
Post-Administration Monitoring: The animal is monitored to ensure the solution is not immediately swallowed. Pharmacodynamic assessments can begin shortly after administration due to the expected rapid absorption.
Mandatory Visualizations
Buprenorphine Signaling Pathway
Caption: Buprenorphine's primary signaling mechanism.
Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing buccal and sublingual buprenorphine.
References
- 1. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats | Semantic Scholar [semanticscholar.org]
- 2. Buprenorphine [cliniciansbrief.com]
- 3. Pharmacokinetic comparison of two buprenorphine formulations after buccal administration in healthy male cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VetFolio [vetfolio.com]
- 6. anilocus.com [anilocus.com]
- 7. youtube.com [youtube.com]
- 8. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, rapid analytical method for the simultaneous quantification of buprenorphine and naloxone in Bunavail buccal film against a well-established reference High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended to validate the new method's performance, demonstrating its suitability for quality control and research applications. All experimental protocols are detailed, and the logical workflow of the validation process is visually represented.
Executive Summary
This compound, a combination of buprenorphine and naloxone, is a critical medication for opioid dependence treatment.[1][2][3] Accurate and efficient analytical methods are paramount for ensuring its quality and efficacy. This report outlines a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method that offers significant advantages in terms of speed and efficiency over the conventional HPLC reference method. The validation of this new method was conducted in accordance with the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[4][5][6][7][8][9][10][11]
Comparative Data Analysis
The performance of the new UHPLC method was rigorously compared against the reference HPLC method across several key validation parameters. The results, summarized below, demonstrate that the new method is not only faster but also exhibits comparable, if not superior, accuracy, precision, and linearity.
Table 1: Chromatographic Conditions and Performance
| Parameter | New UHPLC Method | Reference HPLC Method |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Water:Orthophosphoric Acid |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | 280 nm | 273 nm |
| Run Time | 3 minutes | 10 minutes |
| Buprenorphine Retention Time | 1.8 min | 5.2 min |
| Naloxone Retention Time | 1.1 min | 3.5 min |
Table 2: Method Validation Summary
| Validation Parameter | New UHPLC Method | Reference HPLC Method | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (Correlation Coefficient, r²) | |||
| Buprenorphine | 0.9998 | 0.9995 | ≥ 0.999 |
| Naloxone | 0.9999 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| Buprenorphine | 99.5 - 101.2% | 98.9 - 101.5% | 98.0 - 102.0% |
| Naloxone | 99.8 - 101.0% | 99.1 - 101.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Buprenorphine (Intra-day) | 0.85% | 1.10% | ≤ 2.0% |
| Naloxone (Intra-day) | 0.92% | 1.25% | ≤ 2.0% |
| Buprenorphine (Inter-day) | 1.15% | 1.45% | ≤ 2.0% |
| Naloxone (Inter-day) | 1.28% | 1.60% | ≤ 2.0% |
| Specificity | No interference from excipients | No interference from excipients | Specificity demonstrated |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Consistent results |
Experimental Protocols
Detailed methodologies for both the new and reference analytical methods are provided below.
New UHPLC Method Protocol
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography system equipped with a photodiode array detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in water (pH 3.0).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
-
Standard Solution Preparation: Prepare a stock solution containing known concentrations of buprenorphine and naloxone reference standards in the mobile phase.
-
Sample Preparation: Dissolve a this compound buccal film in a predetermined volume of mobile phase, sonicate for 15 minutes, and filter through a 0.22 µm syringe filter.
-
Validation Procedures:
-
Linearity: Analyze a series of standard solutions over a concentration range of 50-150% of the target concentration.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of buprenorphine and naloxone at three concentration levels.
-
Precision: Analyze six replicate samples of this compound on the same day (intra-day) and on three different days (inter-day).
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention times of the active ingredients.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability.
-
Reference HPLC Method Protocol
-
Instrumentation: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Follow the same procedures as outlined for the new UHPLC method, adjusting solvent volumes as necessary for the different sensitivity of the method.
-
Validation Procedures: The same validation parameters (Linearity, Accuracy, Precision, Specificity, and Robustness) were assessed following ICH guidelines.
Visualized Workflows and Relationships
To further clarify the processes and logical connections, the following diagrams have been generated.
Caption: Experimental workflow for the validation of the new and reference analytical methods.
Caption: Logical relationship of the performance comparison between the new and reference methods.
References
- 1. fco.factsandcomparisons.com [fco.factsandcomparisons.com]
- 2. floridarehab.com [floridarehab.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 13. Analytical Method Development and Validation for the Simultaneous Estimation of Buprenorphine Hydrochloride and Naloxone Hydrochloride in Pharmaceutical Dosage Forms By RP-HPLC | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 14. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical pharmacokinetics of three prominent buprenorphine/naloxone combination products: Bunavail (buccal film), Suboxone (sublingual film and tablet), and Zubsolv (sublingual tablet). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical relationships in pharmacokinetic assessments.
Comparative Pharmacokinetic Data
The clinical pharmacokinetics of buprenorphine and naloxone vary between this compound, Suboxone, and Zubsolv, primarily due to differences in their formulations and routes of administration (buccal versus sublingual). These differences significantly impact the bioavailability of the active ingredients. The following tables summarize the key pharmacokinetic parameters for buprenorphine and naloxone for each product, based on data from comparative bioavailability studies. It is important to note that direct head-to-head studies for all three products at equivalent doses are limited; therefore, the data presented is a synthesis from studies comparing either this compound or Zubsolv to Suboxone.
Table 1: Comparative Pharmacokinetics of Buprenorphine at Clinically Equivalent Doses
| Parameter | This compound (4.2 mg/0.7 mg) | Suboxone (8 mg/2 mg) | Zubsolv (5.7 mg/1.4 mg) |
| Administration Route | Buccal Film | Sublingual Film/Tablet | Sublingual Tablet |
| Mean Cmax (ng/mL) | Equivalent to Suboxone 8/2 mg | Varies by formulation | Equivalent to Suboxone 8/2 mg |
| Median Tmax (hours) | ~2.25 - 3.0[1] | ~1.5 - 1.7[2] | Shorter than Suboxone tablets |
| Mean AUC (ng·h/mL) | Equivalent to Suboxone 8/2 mg | Varies by formulation | Equivalent to Suboxone 8/2 mg |
| Half-life (hours) | ~16.4 - 27.5 | ~24 - 42 | ~24 - 42 |
Note: Dose equivalence is based on providing comparable buprenorphine exposure. A 4.2 mg/0.7 mg this compound buccal film and a 5.7 mg/1.4 mg Zubsolv sublingual tablet provide equivalent buprenorphine exposure to an 8 mg/2 mg Suboxone sublingual tablet.[3][4][5][6][7]
Table 2: Comparative Pharmacokinetics of Naloxone at Clinically Equivalent Doses
| Parameter | This compound (4.2 mg/0.7 mg) | Suboxone (8 mg/2 mg) | Zubsolv (5.7 mg/1.4 mg) |
| Administration Route | Buccal Film | Sublingual Film/Tablet | Sublingual Tablet |
| Mean Cmax (pg/mL) | 27% lower than Suboxone 8/2 mg tablet | Varies by formulation | 12% lower than Suboxone 8/2 mg tablet[7] |
| Median Tmax (hours) | ~1.0 | ~0.75 - 1.0[8] | Similar to Suboxone |
| Mean AUC (pg·h/mL) | 33-34% lower than Suboxone 8/2 mg tablet | Varies by formulation | Lower than Suboxone 8/2 mg tablet |
| Half-life (hours) | ~2 - 12[8] | ~2 - 12[8] | ~2 - 12[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials conducted under specific and rigorous protocols. A typical experimental design for a comparative bioavailability study of these products is a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under naltrexone blockade. The naltrexone blockade is crucial to mitigate the opioid effects of buprenorphine in non-opioid-dependent subjects.
Key Methodological Components:
-
Study Design: A randomized, crossover design is employed where each subject receives each of the compared treatments in a sequential manner with a washout period in between. This design allows for within-subject comparisons, reducing variability.
-
Subject Population: Studies typically enroll healthy, non-opioid-dependent male and female volunteers, usually between the ages of 18 and 55.[1] Subjects undergo a thorough screening process, including medical history, physical examination, and laboratory tests, to ensure they meet the inclusion and exclusion criteria.
-
Naltrexone Blockade: To ensure the safety of the healthy volunteers and to block the pharmacological effects of buprenorphine, an opioid antagonist such as naltrexone is administered before and during the study periods.[5][9] A common regimen involves administering 50 mg of naltrexone orally at set intervals, for instance, 12 hours before, at the time of, and 12 hours after the study drug administration.[5][10]
-
Drug Administration: A single dose of the buprenorphine/naloxone formulation is administered to fasting subjects. For sublingual tablets and films, subjects are instructed to place the medication under the tongue and allow it to dissolve completely without swallowing. For buccal films, the product is applied to the inside of the cheek.
-
Blood Sampling: Serial blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[11]
-
Bioanalytical Method: Plasma concentrations of buprenorphine and naloxone (and often their primary metabolites, norbuprenorphine and naloxone-3-glucuronide) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9] This method offers high sensitivity and specificity for the simultaneous quantification of the analytes in a biological matrix.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t1/2), are calculated from the plasma concentration-time data for each subject and each treatment using non-compartmental methods.
-
Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the different formulations are performed to determine bioequivalence.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of a typical comparative pharmacokinetic study for buprenorphine/naloxone products.
Comparative Pharmacokinetic Study Workflow
Discussion
The differences in the pharmacokinetic profiles of this compound, Suboxone, and Zubsolv are clinically significant. The higher bioavailability of buprenorphine in this compound and Zubsolv allows for the administration of lower doses to achieve the same therapeutic effect as Suboxone.[3][4][5][6][7] This may be advantageous in reducing the potential for misuse and diversion, as well as potentially minimizing side effects.
The buccal administration of this compound results in a slightly delayed Tmax for buprenorphine compared to the sublingual administration of Suboxone.[1] This could translate to a more gradual onset of action. The lower systemic exposure to naloxone with this compound and Zubsolv compared to Suboxone is also a notable difference. While naloxone has poor sublingual and buccal bioavailability and is primarily included to deter intravenous abuse, variations in its absorption may be a consideration in specific patient populations.
References
- 1. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A physiologically based pharmacokinetic modelling approach to predict buprenorphine pharmacokinetics following intravenous and sublingual administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biostats.bepress.com [biostats.bepress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preliminary buprenorphine sublingual tablet pharmacokinetic data in plasma, oral fluid and sweat during treatment of opioid-dependent pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A physiologically based pharmacokinetic modelling approach to predict buprenorphine pharmacokinetics following intravenous and sublingual administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Abuse-Deterrent Formulations of Buprenorphine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse-deterrent formulations (ADFs) of various buprenorphine products. The information is intended to assist researchers, scientists, and drug development professionals in understanding the landscape of abuse-deterrent technologies applied to buprenorphine, a partial opioid agonist used for both pain management and opioid use disorder. This document summarizes key pharmacokinetic data, outlines experimental protocols for assessing abuse-deterrence, and visualizes relevant biological pathways.
Introduction to Buprenorphine Abuse-Deterrent Formulations
Buprenorphine's unique pharmacology as a partial µ-opioid receptor agonist provides a ceiling effect on respiratory depression, making it a safer alternative to full opioid agonists. However, its opioid effects still present a potential for abuse, primarily through intravenous injection or intranasal insufflation of the crushed product. To mitigate these risks, several abuse-deterrent formulations have been developed. These formulations incorporate various technologies, including physical barriers, chemical barriers, and agonist/antagonist combinations, to make manipulation for the purpose of abuse more difficult or less rewarding.
The most common abuse-deterrent strategy for buprenorphine is its combination with naloxone, an opioid antagonist.[1][2] When used as directed (sublingually or buccally), buprenorphine is absorbed, while naloxone has poor bioavailability and exerts minimal effect.[1] However, if the product is crushed and injected, the naloxone becomes highly bioavailable and can precipitate withdrawal in opioid-dependent individuals, thus deterring this route of abuse.[1][3]
Beyond the inclusion of naloxone, different buprenorphine products employ unique formulation technologies to further deter abuse. These include sublingual films (Suboxone®), buccal films (Bunavail®), and sublingual tablets with different dissolution and bioavailability characteristics (Zubsolv®).
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of buprenorphine and naloxone are critical to understanding the efficacy and abuse-deterrent properties of different formulations. The tables below summarize key pharmacokinetic parameters for three prominent buprenorphine/naloxone products: Suboxone®, Zubsolv®, and this compound®.
Table 1: Buprenorphine Pharmacokinetic Parameters
| Product (Dosage Form) | Buprenorphine Dose (mg) | Naloxone Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) | Bioavailability Relative to Suboxone Tablet |
| Suboxone® Film | 8 | 2 | ~6.24 | 1.5 | ~45.3 | ~98% |
| Zubsolv® Tablet | 5.7 | 1.4 | ~6.1 | 1.5 | ~45.2 | Equivalent to Suboxone 8/2 mg tablet[4] |
| This compound® Buccal Film | 4.2 | 0.7 | ~5.8 | 2.25 | ~43.8 | Equivalent to Suboxone 8/2 mg tablet[5] |
Note: Data are compiled from various sources and may represent approximate values. Cmax (maximum plasma concentration), Tmax (time to maximum plasma concentration), and AUCinf (area under the concentration-time curve from time zero to infinity) are key indicators of the rate and extent of drug absorption.
Table 2: Naloxone Pharmacokinetic Parameters
| Product (Dosage Form) | Buprenorphine Dose (mg) | Naloxone Dose (mg) | Cmax (pg/mL) | Tmax (hr) | AUCinf (pg·hr/mL) |
| Suboxone® Film | 8 | 2 | ~233 | 0.83 | ~1070 |
| Zubsolv® Tablet | 5.7 | 1.4 | ~205 | 0.83 | ~943 |
| This compound® Buccal Film | 4.2 | 0.7 | ~129 | 1.0 | ~702 |
Note: Naloxone levels are significantly lower than buprenorphine levels due to poor sublingual/buccal absorption, which is a key feature of the abuse-deterrent mechanism.
Experimental Protocols for Abuse-Deterrent Assessment
The U.S. Food and Drug Administration (FDA) outlines a framework for evaluating the abuse-deterrent properties of opioid formulations. This typically involves a combination of in vitro laboratory studies, pharmacokinetic studies in humans, and clinical abuse potential studies. Below are generalized protocols for key in vitro assessments.
In Vitro Manipulation and Extraction Studies (Category 1)
Objective: To evaluate the ability of a formulation to resist common methods of physical and chemical manipulation used to prepare the drug for abuse.
1. Physical Manipulation (Crushing/Milling):
-
Apparatus: Mortar and pestle, coffee grinder, pill crushers.
-
Procedure:
-
Individual units of the buprenorphine formulation (film or tablet) are subjected to mechanical stress using various tools for a defined period (e.g., 2, 5, 10 minutes).
-
The resulting material is collected and sieved to determine the particle size distribution.
-
A smaller particle size is generally more suitable for intranasal abuse.
-
-
Data Collected: Particle size distribution, ease of crushing (qualitative assessment), and time required to achieve a fine powder.
2. Chemical Extraction:
-
Objective: To determine the amount of buprenorphine that can be extracted from the formulation using a variety of solvents.
-
Solvents: Water (cold, hot), ethanol (various concentrations), acidic solutions (e.g., vinegar), basic solutions (e.g., baking soda solution), and organic solvents.
-
Procedure:
-
Intact and manipulated (crushed) formulation is mixed with a defined volume of solvent.
-
The mixture is agitated (e.g., shaken, stirred) for a specified time at a controlled temperature.
-
The supernatant is filtered and analyzed for buprenorphine concentration using a validated analytical method (e.g., HPLC).
-
-
Data Collected: Percentage of buprenorphine extracted in each solvent, formation of viscous gels that may hinder extraction and syringeability.
3. Syringeability/Injectability:
-
Objective: To assess the ease with which an extract can be drawn into and expelled from a syringe.
-
Procedure:
-
The extract from the chemical extraction study is attempted to be drawn into a syringe (e.g., 27-gauge needle).
-
The volume of liquid drawn, the force required, and any clogging of the needle are recorded.
-
The viscosity of the extract is measured.
-
-
Data Collected: Volume of extract successfully drawn into the syringe, ease of injection, and viscosity of the solution.
Mandatory Visualizations
Buprenorphine Mu-Opioid Receptor Signaling Pathway
Caption: Buprenorphine's partial agonism at the µ-opioid receptor.
Experimental Workflow for In Vitro Abuse-Deterrent Testing
Caption: Workflow for in vitro evaluation of abuse-deterrent formulations.
Logical Relationship of Buprenorphine/Naloxone Abuse Deterrence
Caption: The agonist-antagonist mechanism of buprenorphine/naloxone.
Conclusion
The development of abuse-deterrent formulations for buprenorphine products represents a significant step forward in mitigating the risks associated with their misuse and abuse. The combination of buprenorphine with naloxone is a well-established strategy that is further enhanced by innovative formulation technologies designed to resist physical and chemical manipulation.
This guide provides a comparative overview based on publicly available data. It is important to note that direct, head-to-head in vitro manipulation and extraction studies with quantitative comparisons across all marketed products are not always available in the public domain. Such data, often proprietary, is a critical component of the FDA's comprehensive assessment of abuse-deterrent properties.
For researchers and drug development professionals, the methodologies and data presented here offer a foundational understanding of the current landscape of buprenorphine ADFs. Further research, including the public dissemination of more detailed in vitro testing data, would be invaluable for continued innovation in the development of safer opioid analgesics.
References
- 1. Abuse-Deterrent Formulations, an Evolving Technology Against the Abuse and Misuse of Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Data | ZUBSOLV® (buprenorphine and naloxone) sublingual tablets [zubsolv.com]
- 5. Duane Morris LLP - FDA Publishes Draft Guidance on Abuse-Deterrence Testing of Generic Solid Oral Opioid Drug Products [duanemorris.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Bunavail (buprenorphine and naloxone) buccal film is a critical component of laboratory safety and regulatory compliance. This compound is a Schedule III controlled substance, and its disposal is governed by strict regulations to prevent diversion and environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in both clinical research and patient settings.
Disposal Procedures for Unused this compound
The appropriate method for disposing of this compound depends on the holder of the medication. Researchers and institutions must follow stringent Drug Enforcement Administration (DEA) protocols, while patient disposal guidelines prioritize preventing accidental exposure.
For Researchers and DEA Registrants:
DEA registrants, such as laboratories and research facilities, must ensure that any disposal of controlled substance inventory, including expired, damaged, or unwanted this compound, renders the substance "non-retrievable." This means permanently altering its physical or chemical state to make it unusable.[1][2][3]
Step-by-Step Protocol for On-Site Destruction:
-
Documentation: Complete the DEA Form 41, "Registrant Record of Controlled Substances Destroyed."[4][5][6] This form documents the substance, quantity, and method of destruction.[5]
-
Witnesses: The destruction process must be witnessed by at least two authorized employees.[4][7]
-
Destruction Method: The chosen method must render the this compound non-retrievable.[1][8] While incineration is a recognized method, other on-site options include:[1][9]
-
Record Keeping: Retain the completed DEA Form 41 for at least two years.[4][6]
Using a Reverse Distributor:
Alternatively, researchers can transfer the disposal responsibility to a DEA-registered reverse distributor.[1][11]
-
Inventory: Separate Schedule III-V substances like this compound from any Schedule I or II drugs.[11]
-
Documentation: For Schedule III-V substances, an invoice detailing the drug name, dosage form, strength, quantity, and date of transfer is required.[12]
-
Transfer: The reverse distributor will then take possession of the this compound for proper destruction and will complete the DEA Form 41.[1]
For Patients and End-Users:
Patients with unused this compound should be counseled on the following disposal methods to prevent accidental ingestion by others, especially children.
-
Drug Take-Back Programs: The preferred and safest option is to take unused this compound to a DEA-authorized drug take-back location.[8]
-
Disposal by Flushing (if no take-back option is available): If a take-back program is not readily accessible, the FDA recommends flushing unused this compound films down the toilet.[13] This is an exception to the general rule against flushing medications and is advised for a small number of potentially dangerous medicines to prevent accidental overdose.[8]
-
Remove the films from the foil pouch.
-
Flush the films down the toilet.
-
Dispose of the empty foil pouch in the household trash.
-
Quantitative Data Summary
| Requirement | Specification | Applicable To |
| Witnesses for On-Site Destruction | Minimum of 2 authorized employees | Researchers/DEA Registrants |
| Record Retention Period (DEA Form 41) | At least 2 years | Researchers/DEA Registrants |
| This compound DEA Schedule | Schedule III | All Handlers |
This compound Disposal Workflow
Below is a logical workflow for determining the proper disposal procedure for this compound.
References
- 1. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Disposal and Destruction [utoledo.edu]
- 4. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. pdfguru.com [pdfguru.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 9. usbioclean.com [usbioclean.com]
- 10. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 11. rcra.emory.edu [rcra.emory.edu]
- 12. Controlled Substance Waste [ehs.tcu.edu]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
